D-Amethopterin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317276 | |
| Record name | D-Methotrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51865-79-3 | |
| Record name | D-Methotrexate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51865-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Amethopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Methotrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-N-(2,4-diamino-6-pteridinyl(dimethylamino)benzoyl)glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12798130R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of D-Amethopterin (Methotrexate)
Prepared by: Gemini, Senior Application Scientist
Foreword: The Rationale of Purity in Antifolate Synthesis
D-Amethopterin, known pharmaceutically as Methotrexate (MTX), stands as a cornerstone therapeutic agent, functioning as an antimetabolist and antifolate drug.[][2] First synthesized in 1947, its primary mechanism involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides required for DNA and RNA production.[3][2] This action preferentially targets rapidly dividing cells, making MTX a potent agent in the treatment of various cancers and a valuable immunomodulator for autoimmune diseases like rheumatoid arthritis.[3][4]
The therapeutic efficacy and safety of Methotrexate are inextricably linked to its chemical purity. The presence of process-related impurities, unreacted intermediates, or degradation products can significantly alter the drug's pharmacological profile and introduce toxicity.[][5][6] It is also crucial to note that the biological activity resides almost exclusively in the L-glutamic acid-containing stereoisomer (L-Methotrexate), with the D-form being substantially less active.[7][8] This guide, therefore, presents a detailed examination of the synthetic pathways and rigorous purification strategies essential for producing high-purity this compound, tailored for researchers and professionals in drug development.
Retrosynthetic Strategy: Deconstructing the Methotrexate Molecule
A logical approach to the synthesis of Methotrexate begins with a retrosynthetic analysis, which deconstructs the target molecule into readily available or synthetically accessible precursors. The structure of Methotrexate can be dissected into two primary building blocks: a pteridine core and a glutamic acid-derived side chain.
Figure 1: Retrosynthetic analysis of Methotrexate.
This analysis reveals two key intermediates required for the final coupling:
-
2,4-Diamino-6-bromomethylpteridine : The reactive pteridine core.
-
N-(p-(methylamino)benzoyl)-L-glutamic acid : The side chain that imparts crucial biological interactions and solubility characteristics.
Synthesis of Key Intermediates
The successful synthesis of high-purity Methotrexate hinges on the efficient preparation of its core components.
Preparation of the Pteridine Core
The construction of the pteridine ring system is a critical phase. A common and effective route involves the condensation of a pyrimidine derivative with a three-carbon electrophile.
Workflow: Synthesis of 2,4-Diamino-6-bromomethylpteridine
-
Ring Formation : The synthesis typically starts with 2,4,5,6-tetraaminopyrimidine, often used as a sulfate or hydrochloride salt.[6][9] This is condensed with a three-carbon aldehyde or ketone, such as 2,3-dibromopropionaldehyde, to form the pteridine ring.[10]
-
pH Control : Maintaining strict pH control during this cyclization is paramount. A pH range of 5.5 ± 0.2 is often employed to preferentially favor the formation of the desired 2,4-diamino-6-hydroxymethylpteridine intermediate when using reagents like dihydroxyacetone.[9][11] This minimizes the formation of isomers and other by-products.
-
Halogenation : The resulting 6-hydroxymethylpteridine is then converted to a more reactive intermediate, typically 2,4-diamino-6-bromomethylpteridine. This is achieved by treating the alcohol with a brominating agent, such as triphenyldibromophosphorane in the presence of hydrobromic acid.[9][11]
Synthesis of the N-(p-(methylamino)benzoyl)-L-glutamic acid Side Chain
This component is prepared through a standard peptide coupling reaction.
Workflow: Side Chain Synthesis
-
Starting Materials : The synthesis begins with p-methylaminobenzoic acid and L-glutamic acid.
-
Protecting Groups : To prevent unwanted side reactions, particularly self-coupling of glutamic acid, its carboxylic acid groups are often protected as esters (e.g., diethyl esters).[9] Similarly, the amino group of p-methylaminobenzoic acid can be temporarily protected, for instance, as a trifluoroacetyl amide.[9][12]
-
Coupling Reaction : The protected p-methylaminobenzoic acid is activated and then reacted with the protected L-glutamic acid to form an amide bond.
-
Deprotection : The protecting groups are subsequently removed under controlled conditions to yield the final side chain, N-(p-(methylamino)benzoyl)-L-glutamic acid.[9]
The Final Condensation: Assembling Methotrexate
The final step is the covalent linkage of the pteridine core with the glutamic acid side chain. This is an alkylation reaction where the amino group of the side chain displaces the bromine atom on the pteridine ring.
Step-by-Step Protocol for Condensation:
-
Reaction Setup : The 2,4-diamino-6-bromomethylpteridine hydrobromide is reacted with N-(p-(methylamino)benzoyl)-L-glutamic acid.[10]
-
Solvent and Base : The reaction is conducted in a suitable polar solvent, and a base is added to neutralize the hydrobromide salt and facilitate the nucleophilic attack.
-
Temperature and pH Control : Careful control of temperature and pH is crucial to maximize the yield of the desired product and prevent the formation of impurities.[6] One-pot synthesis methods have been developed where all starting materials are reacted in a single vessel, simplifying the operation.[6][13]
Purification: Achieving Pharmaceutical-Grade Purity
The crude Methotrexate obtained from the synthesis is a mixture containing the desired product, unreacted starting materials, and various side-products. A multi-step purification process is essential to achieve the high purity (>98%) required for pharmaceutical applications.[14]
Figure 2: General workflow for the purification of Methotrexate.
Purification via Crystallization
Crystallization is a powerful technique for purifying Methotrexate, often exploiting the differential solubility of its free acid and salt forms.
-
Principle of Solubility : Methotrexate and its metabolites are poorly soluble in acidic urine (pH < 7.0), which can lead to crystallization in the renal tubules and cause nephrotoxicity.[15][16][17] This property is leveraged during purification. An increase in pH from 6.0 to 7.0 can increase its solubility by five- to eightfold.[16]
Step-by-Step Crystallization Protocol:
-
Initial Isolation : The crude product can be precipitated from the reaction mixture by adjusting the pH to around 4.0, where Methotrexate is least soluble.[14]
-
Disodium Salt Formation : A highly effective purification step involves converting the crude Methotrexate into its disodium salt. The crude material is dissolved in water by adding sodium hydroxide to a pH of about 10.[14]
-
Selective Precipitation of Impurities : A small amount of an organic solvent like acetone or ethanol is added to the aqueous solution of the disodium salt. This causes tarry by-products and other less polar impurities to precipitate out, which are then removed by filtration.[14]
-
Crystallization of Disodium Methotrexate : Further addition of the organic solvent (to 75-88 vol%) to the filtrate causes the highly pure disodium methotrexate to crystallize.[14]
-
Conversion back to Free Acid : The isolated disodium salt is redissolved in water, and the pH is carefully lowered to ~4.0 with an acid (e.g., sulfuric acid) to precipitate the high-purity Methotrexate free acid, which is then isolated by filtration and dried.[14]
Chromatographic Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for assessing the purity of Methotrexate and for identifying and quantifying impurities.[5][18]
-
Methodology : Reversed-phase HPLC using a C18 column is the most common method.[5][19] A mobile phase consisting of a phosphate buffer and an organic solvent (like acetonitrile) allows for the separation of Methotrexate from its impurities based on differences in hydrophobicity.[5]
Table 1: Representative HPLC Conditions for Purity Analysis
| Parameter | Condition | Rationale / Reference |
| Column | C18, 5 µm (e.g., 250 x 4.6 mm) | Standard for reversed-phase separation of small molecules.[] |
| Mobile Phase A | 20 mmol/L Sodium Dihydrogen Phosphate (pH 3.0) | Buffered aqueous phase to control ionization and peak shape.[19] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds.[19] |
| Elution | Gradient | Allows for the separation of compounds with a wide range of polarities.[] |
| Flow Rate | Typically 1.0 - 2.2 mL/min | Optimized for good separation and reasonable run times.[19] |
| Detection | UV at ~305 nm | Methotrexate has a strong UV absorbance at this wavelength.[][18] |
| Column Temp. | 30°C | Ensures reproducible retention times.[] |
Common impurities that must be monitored include unreacted precursors like 4-amino-N10-methylpteroic acid (Impurity E) and degradation products such as 7-hydroxy-methotrexate.[][6] For preparative-scale purification, larger columns with the same stationary phase are used to isolate highly pure fractions of the drug.
Characterization and Quality Control
The final product must be rigorously characterized to confirm its identity and purity.
-
Structural Confirmation : Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm that the chemical structure of the synthesized compound is indeed Methotrexate.[4][12][20]
-
Purity Assessment : As detailed above, HPLC is the primary method for determining purity. The purity is typically calculated by comparing the peak area of Methotrexate to the total area of all peaks in the chromatogram.[5]
Conclusion
The synthesis and purification of this compound are multi-step processes that demand precise control over reaction conditions and rigorous purification protocols. The causality behind each step—from pH control in ring formation to the strategic use of salt crystallization—is rooted in fundamental chemical principles designed to maximize yield and, most importantly, purity. For drug development professionals, a thorough understanding of these processes is critical for ensuring the production of a safe and effective therapeutic agent. The methods described herein, grounded in established literature and patents, provide a robust framework for achieving the high standards required for pharmaceutical-grade Methotrexate.
References
-
Bajaj, N. S., et al. (2018). A convenient synthetic method is described for the preparation of peptide-methotrexate (MTX) conjugates... PubMed. [Link]
-
Rosowsky, A., et al. (1981). Synthesis of monoamides of methotrexate from L-glutamic acid monoamide t-butyl esters. Royal Society of Chemistry. [Link]
-
Gpatindia. (2020). METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ. Gpatindia. [Link]
- Balwant, S. G., et al. (1983). Process for the preparation of high purity methotrexate and derivatives thereof.
-
Wu, C. S., et al. (2014). Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography. Chinese Chemical Letters. [Link]
-
Piper, J. R., et al. (1982). A synthetic approach to poly-gamma-glutamyl analogs of methotrexate. PubMed. [Link]
-
Medscape. (2025). What medications can cause acute kidney injury due to crystallization tubulopathies? Medscape. [Link]
-
Howard, S. C., et al. (2024). Methotrexate. StatPearls - NCBI Bookshelf. [Link]
-
Howard, S. C., et al. (2016). Preventing and Managing Toxicities of High-Dose Methotrexate. The Oncologist - PMC. [Link]
-
Nikam, A. D., et al. (2022). Different Analytical Methodology for The Analysis of Methotrexate. ResearchGate. [Link]
-
Nemat, A., et al. (2020). A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. Allied Academies. [Link]
-
Ferreira, D. S., et al. (2021). Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. MDPI. [Link]
-
Karimi-Jashni, A., et al. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. PubMed Central. [Link]
-
Unknown Author. (n.d.). methotrexate:hemically known as N424diamino-6 Pride. SIPO. [Link]
- Chaykovsky, M., et al. (1978). Synthesis of methotrexate.
- Chaykovsky, M., et al. (1978). Synthesis of methotrexate.
-
Grnway. (n.d.). High Purity 4-Amino-4-deoxy-N-10-methylpteroic Acid CAS 19741-14-1 for Pharmaceutical Applications. Grnway. [Link]
-
Perazella, M. A., et al. (2020). Acute Methotrexate-Induced Crystal Nephropathy. ResearchGate. [Link]
-
Gerna, M., et al. (2001). Separation methods for methotrexate, its structural analogues and metabolites. ResearchGate. [Link]
-
ResearchGate. (2020). Synthesis of MTX by the reaction between metal salt of p-(N-methyl). ResearchGate. [Link]
- Fuchs, V., et al. (1980). Process for the production of methotrexate.
-
Ferreira, R. J., et al. (2021). Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells. Royal Society of Chemistry - PMC. [Link]
- Unknown Author. (2018). A kind of purifying process of methotrexate (MTX) salt.
-
ResearchGate. (2020). Methotrexate crystalline-induced kidney injury. ResearchGate. [Link]
-
Adib, Z., et al. (2022). Synthesis, Characterization, and Cytotoxicity Evaluation of Methotrexate-Polyethylene Glycol-Glutamic Acid Nanoconjugate. Brieflands. [Link]
-
G-Biosciences. (n.d.). Immobilized Methotrexate for dihydrofolate reductase purification. G-Biosciences. [Link]
-
Gapski, G. R., et al. (1975). Synthesis of a fluorescent derivative of amethopterin. PubMed. [Link]
-
Rosowsky, A., et al. (1980). Methotrexate analogs. 6. Replacement of glutamic acid by various amino acid esters and amines. PubMed. [Link]
-
Global Substance Registration System. (n.d.). 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID. GSRS. [Link]
-
Unknown Author. (n.d.). Synthesis of 4-O-(4-Amino-4-deoxy-β-D-xylopyranosyl)paromomycin.... PMC - NIH. [Link]
-
Sharma, A., et al. (2023). A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry.... NIH. [Link]
-
Nikam, A. D., et al. (2022). Different Analytical Methodology for The Analysis of Methotrexate. IJPQA. [Link]
-
Gapski, G. R., et al. (1975). Synthesis of a fluorescent derivative of amethopterin. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride. PubChem. [Link]
-
Proteopedia. (2017). Methotrexate. Proteopedia. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
- Taylor, E. C., et al. (2005). Process for synthesizing l-y-methylene glutamic acid and analogs.
Sources
- 2. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 8. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 9. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 10. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 12. Synthesis of monoamides of methotrexate from L-glutamic acid monoamide t-butyl esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. sincerechemical.com [sincerechemical.com]
- 14. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
- 15. droracle.ai [droracle.ai]
- 16. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 20. sincerechemical.com [sincerechemical.com]
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of D-Amethopterin in Preclinical Models
This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for evaluating the pharmacokinetics and bioavailability of D-Amethopterin (the D-isomer of methotrexate) in preclinical models. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.
Introduction: The Significance of Stereoselectivity in Amethopterin Pharmacokinetics
Amethopterin, commercially known as methotrexate, is a cornerstone antifolate agent in chemotherapy and immunology.[1][2] It exists as two stereoisomers: the pharmacologically active L-amethopterin (L-methotrexate) and its enantiomer, this compound. While L-methotrexate is the therapeutically utilized form, the presence of this compound as an impurity or a reference marker in studies necessitates a thorough understanding of its pharmacokinetic profile.[3] The three-dimensional structure of a drug molecule can significantly influence its interaction with biological systems, leading to stereoselective absorption, distribution, metabolism, and excretion (ADME). This guide will delve into the preclinical evaluation of this compound's pharmacokinetics, highlighting the critical role of stereochemistry in its disposition.
Unraveling the ADME Profile of this compound: A Preclinical Perspective
Direct and extensive preclinical pharmacokinetic data for this compound is notably scarce in publicly available literature. However, valuable insights can be gleaned from studies that have utilized the D-isomer as a tool to investigate the pharmacokinetics of the L-isomer, as well as from our broader understanding of methotrexate's disposition.
Absorption and Bioavailability
Oral absorption of methotrexate is known to be variable and can be influenced by dose and food.[4][5][6] A pivotal human study by Hendel and Brodthagen (1984) demonstrated that the oral absorption of D-methotrexate is exceptionally low, with less than 3% of an administered dose being recovered in the urine over 24 hours.[3] This suggests that this compound has a very poor oral bioavailability. This is likely attributable to stereoselective transport mechanisms in the gastrointestinal tract. The primary transporters responsible for methotrexate absorption, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), may exhibit a strong preference for the L-isomer.[7][8]
Causality Behind Experimental Choices: To definitively determine the oral bioavailability of this compound in a preclinical model, a crossover study design is optimal.[9] This involves administering the same dose of the compound intravenously (IV) and orally (PO) to the same group of animals with a suitable washout period between doses. The IV route serves as the 100% bioavailable reference, allowing for the calculation of the absolute oral bioavailability (F%).
Distribution
Following absorption, a drug's distribution to various tissues is governed by its physicochemical properties and its interaction with plasma proteins and transporters. L-methotrexate is approximately 50% bound to plasma proteins, primarily albumin.[10][11] It distributes to a steady-state volume of 0.4 to 0.8 L/kg in humans.[4] While specific data for this compound is unavailable, it is reasonable to hypothesize a similar extent of plasma protein binding due to the shared core structure. However, tissue distribution could differ significantly if uptake transporters in various organs exhibit stereoselectivity.
Metabolism
The primary metabolic pathway for L-methotrexate is the oxidation to 7-hydroxymethotrexate, a reaction catalyzed by aldehyde oxidase in the liver.[12][13][14][15] There is evidence to suggest that this metabolic process may be stereoselective. Studies on the metabolism of racemic methotrexate have been conducted, though detailed kinetic comparisons of the individual enantiomers are not extensively reported in preclinical models.[12] Another metabolic route involves the formation of polyglutamated derivatives within cells, a process that is crucial for the therapeutic effect of L-methotrexate.[4][7] The stereoselectivity of folylpolyglutamate synthetase, the enzyme responsible for this process, would be a key determinant of the intracellular accumulation and potential activity of this compound.
Excretion
Renal excretion is the primary route of elimination for L-methotrexate.[4] The study by Hendel and Brodthagen (1984) revealed that the renal elimination rate of D-methotrexate is nearly identical to that of L-methotrexate in humans.[3] This suggests that the processes of glomerular filtration and active tubular secretion for methotrexate may not be highly stereoselective. However, the same study indicated a significant biliary excretion of D-methotrexate, which, coupled with its poor intestinal reabsorption, leads to its use as a marker for studying the enterohepatic circulation of the L-isomer.[3][16][17][18]
Experimental Protocols for Preclinical Pharmacokinetic Evaluation
The following protocols provide a robust framework for conducting pharmacokinetic studies of this compound in rodent models. These protocols are designed to be self-validating by including appropriate controls and comprehensive sampling.
General Animal Handling and Husbandry
-
Species: Wistar or Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used for pharmacokinetic studies.[19][20]
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, unless fasting is required for the study.[9]
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.[21]
Protocol for Intravenous (IV) Administration and Blood Sampling in Rats
This protocol is designed to determine the fundamental pharmacokinetic parameters of this compound, such as clearance, volume of distribution, and elimination half-life.
Step-by-Step Methodology:
-
Dose Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline, pH adjusted to ~7.4). The concentration should be calculated to deliver the desired dose in a small volume (e.g., 1 mL/kg).
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Catheterization (Optional but Recommended): For serial blood sampling from a single animal, surgically implant a catheter into the jugular or femoral vein for blood collection and another in the contralateral vein for drug administration. This refines the procedure by minimizing stress from repeated venipuncture.
-
Dose Administration: Administer the this compound solution as an IV bolus injection via the tail vein or a catheterized vein. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 100-150 µL) at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.[9][11]
-
Sample Processing: Immediately transfer the blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.[22]
-
Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
Protocol for Oral Gavage (PO) Administration and Bioavailability Assessment in Rats
This protocol is used to determine the oral bioavailability of this compound.
Step-by-Step Methodology:
-
Dose Preparation: Prepare a solution or a stable suspension of this compound in a suitable oral vehicle (e.g., water, 0.5% methylcellulose).
-
Animal Preparation: Fast the rats overnight (approximately 12-16 hours) before dosing to minimize variability in gastrointestinal absorption. Water should be provided ad libitum.
-
Dose Administration: Administer the this compound formulation directly into the stomach using a ball-tipped oral gavage needle. The volume should typically not exceed 10 mL/kg. Record the exact time of administration.
-
Blood Sampling and Processing: Follow the same blood sampling, processing, and storage procedures as described in the IV protocol (Section 3.2).
Protocol for Subcutaneous (SC) Administration in Mice
This protocol is suitable for assessing the pharmacokinetics of this compound following subcutaneous delivery.
Step-by-Step Methodology:
-
Dose Preparation: Prepare a sterile, isotonic solution of this compound.
-
Animal Restraint: Manually restrain the mouse, ensuring a firm but gentle grip to expose the dorsal side.
-
Injection: Lift a fold of skin in the mid-scapular region to form a "tent". Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.[5]
-
Dose Administration: Gently aspirate to ensure a blood vessel has not been entered, then inject the dose solution. The injection volume should not exceed 5-10 mL/kg.[5]
-
Blood Sampling: Blood samples can be collected via the submandibular or saphenous vein for serial sampling, or via cardiac puncture for a terminal sample.[22][23] A sparse sampling study design may be necessary for mice to avoid excessive blood withdrawal from a single animal.
-
Sample Processing and Storage: Follow the procedures outlined in the IV protocol (Section 3.2).
Bioanalytical Methodology: Chiral Separation and Quantification
Accurate quantification of this compound in biological matrices is paramount for reliable pharmacokinetic analysis. Due to the potential presence of the L-isomer, a stereoselective analytical method is essential.
Sample Preparation
-
Protein Precipitation: This is a common and straightforward method for removing proteins from plasma samples. It typically involves adding a cold organic solvent, such as acetonitrile or methanol (often containing an internal standard), to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[24]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract and can be used to concentrate the analyte. Various SPE sorbents can be employed depending on the physicochemical properties of amethopterin.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases to separate it from interfering substances.
Analytical Techniques
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids.[24][25][26][27]
-
Chiral Chromatography: To separate D- and L-amethopterin, a chiral stationary phase (CSP) is required. Several commercially available chiral columns, such as those based on cyclodextrins or proteins, have been shown to be effective for the enantiomeric separation of methotrexate.[28]
-
LC-MS/MS Conditions:
-
Mobile Phase: A typical mobile phase for the analysis of methotrexate consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for methotrexate.
-
Mass Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled analog) are monitored in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.[26]
-
Data Presentation and Analysis
Pharmacokinetic Parameters
The plasma concentration-time data obtained from the preclinical studies are used to calculate key pharmacokinetic parameters using non-compartmental analysis.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |
| AUC (0-inf) | Area under the plasma concentration-time curve extrapolated to infinity |
| t1/2 | Elimination half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
| F% | Absolute bioavailability (for oral administration) |
Comparative Pharmacokinetic Data
Due to the limited availability of preclinical data for this compound, the following table presents the known human data for this compound alongside typical preclinical data for L-methotrexate for comparative context.
| Parameter | This compound (Human, 10 mg dose)[3] | L-Methotrexate (Rat, various doses)[19][29] |
| Oral Bioavailability (F%) | < 3% | Variable, dose-dependent |
| Renal Elimination | Nearly identical to L-isomer | Primary route of elimination |
| Biliary Excretion | Significant | Occurs, subject to enterohepatic circulation |
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex workflows and biological processes. The following diagrams are generated using Graphviz (DOT language) to provide clear visual representations.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow of a preclinical pharmacokinetic study.
Key Transporters and Metabolic Pathways for Amethopterin
Sources
- 1. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and organ distribution of methotrexate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entero-hepatic cycling of methotrexate estimated by use of the D-isomer as a reference marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate influx via folate transporters into alveolar epithelial cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simultaneous Binding of Folic Acid and Methotrexate to Human Serum Albumin: Insights into the Structural Changes of Protein and the Location and Competitive Displacement of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Aldehyde oxidase-catalysed oxidation of methotrexate in the liver of guinea-pig, rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interspecies Differences in the Metabolism of Methotrexate: An Insight into the Active Site Differences between Human and Rabbit Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 16. Enterohepatic circulation of methotrexate in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The enterohepatic circulation of methotrexate in vivo: inhibition by bile salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitory effect of unconjugated bile acids on the enterohepatic circulation of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. unmc.edu [unmc.edu]
- 21. mcgill.ca [mcgill.ca]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. einsteinmed.edu [einsteinmed.edu]
- 24. dovepress.com [dovepress.com]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methotrexate determination in pharmaceuticals by enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The increasing doses of methotrexate pharmacokinetics after intravenous administration in rats – model selection | Vojnosanitetski pregled [aseestant.ceon.rs]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of D-Amethopterin in Cancer Cell Lines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
D-Amethopterin, more commonly known as Methotrexate (MTX), remains a cornerstone of chemotherapeutic regimens for a variety of malignancies. Its efficacy is critically dependent on its transport into and retention within cancer cells, followed by its metabolic activation. This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and metabolism of MTX in cancer cell lines. We will delve into the key transport systems, the enzymatic processes of polyglutamylation and hydrolysis, and the development of resistance. Furthermore, this guide will present detailed, field-proven protocols for the accurate quantification of MTX and its metabolites, offering a valuable resource for researchers in oncology and drug development.
Introduction: The Central Role of Cellular Pharmacokinetics in Methotrexate Efficacy
Methotrexate, a folate antagonist, exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition leads to the depletion of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, thereby arresting DNA synthesis and cell proliferation.[1][2][3] However, the journey of MTX from the extracellular space to its intracellular target is a complex and highly regulated process. The therapeutic success of MTX is not solely dependent on its intrinsic inhibitory activity against DHFR but is profoundly influenced by its cellular pharmacokinetics: uptake, intracellular retention, and metabolic conversion. Understanding these processes at a molecular level is paramount for optimizing MTX therapy, overcoming drug resistance, and developing novel antifolate agents.
Cellular Uptake: A Multi-Transporter System
The entry of MTX into cancer cells is primarily mediated by a sophisticated network of membrane transporters. The expression and activity of these transporters can vary significantly among different cancer cell types, influencing their sensitivity to the drug.
The Reduced Folate Carrier (RFC)
The primary route for MTX entry into most cancer cells at physiological pH is the Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene.[1][2][4][5] RFC is a bidirectional anion exchanger that transports MTX and reduced folates into the cell.[5] The affinity of RFC for MTX is a key determinant of cellular uptake and, consequently, drug sensitivity.[1]
Proton-Coupled Folate Transporter (PCFT)
In the acidic microenvironment often characteristic of solid tumors, the Proton-Coupled Folate Transporter (PCFT) plays a significant role in MTX uptake.[6] PCFT operates optimally at a lower pH and utilizes a proton gradient to drive the transport of MTX across the cell membrane.[6]
Folate Receptors (FRs)
Folate receptors, particularly FR-α, are high-affinity, membrane-bound proteins that mediate the uptake of folates and some antifolates via endocytosis.[2][7][8] While the affinity of FRs for MTX is generally lower than for folic acid, their overexpression in certain cancers, such as ovarian and some breast cancers, can contribute to MTX internalization.[8]
Diagram: Cellular Uptake Pathways of Methotrexate
Caption: Major transport systems for Methotrexate uptake into cancer cells.
Intracellular Metabolism: The Key to Retention and Enhanced Activity
Once inside the cell, MTX undergoes a crucial metabolic transformation known as polyglutamylation. This process is essential for the long-term retention of the drug and significantly enhances its therapeutic efficacy.
Polyglutamylation by Folylpolyglutamate Synthetase (FPGS)
The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate residues to the γ-carboxyl group of MTX.[1][2][4][9] This process converts MTX into methotrexate polyglutamates (MTX-PGs), which are larger and more negatively charged molecules.[10]
The significance of polyglutamylation is twofold:
-
Intracellular Trapping: MTX-PGs are poor substrates for efflux transporters, leading to their accumulation and prolonged retention within the cell.[11][12] This sustained intracellular concentration is critical for maintaining the inhibition of target enzymes.
-
Enhanced Enzyme Inhibition: MTX-PGs are more potent inhibitors of not only DHFR but also other key enzymes in the folate pathway, such as thymidylate synthase (TS) and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase.[1][2][12]
The activity of FPGS varies among different cancer cell lines and can be a critical determinant of MTX sensitivity.[1][9]
Hydrolysis by Gamma-Glutamyl Hydrolase (GGH)
The process of polyglutamylation is reversible. Gamma-glutamyl hydrolase (GGH), a lysosomal enzyme, removes the glutamate residues from MTX-PGs, converting them back to the monoglutamated form.[2][9] This deconjugation facilitates the efflux of MTX from the cell, thereby reducing its cytotoxic effect. The balance between FPGS and GGH activity is a key regulator of intracellular MTX-PG levels and, consequently, cellular response to the drug.[9]
Diagram: Intracellular Metabolism of Methotrexate
Caption: The balance between FPGS and GGH determines MTX retention.
Mechanisms of Resistance to Methotrexate
Resistance to MTX, both intrinsic and acquired, is a significant clinical challenge. Many of the mechanisms of resistance directly involve alterations in the cellular uptake and metabolism of the drug.
| Mechanism of Resistance | Molecular Basis | Consequence |
| Impaired Uptake | Decreased expression or mutation of RFC (SLC19A1).[4][11][13] | Reduced intracellular concentration of MTX. |
| Increased Efflux | Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCB1, ABCG2).[4][11] | Enhanced removal of MTX from the cell. |
| Defective Polyglutamylation | Decreased activity of FPGS.[1][4][11] | Poor retention of MTX and reduced inhibitory activity. |
| Increased Hydrolysis | Increased activity of GGH. | Accelerated conversion of MTX-PGs to MTX, promoting efflux. |
| Altered DHFR | Amplification of the DHFR gene or mutations that reduce MTX binding affinity.[11] | Increased levels of the target enzyme or reduced drug efficacy. |
Experimental Protocols for Studying MTX Uptake and Metabolism
Accurate and reproducible methods are essential for investigating the cellular pharmacology of MTX. The following section provides detailed protocols for key experiments.
Cell Culture and Maintenance
-
Cell Lines: Select cancer cell lines relevant to the research question (e.g., MCF-7 for breast cancer, CCRF-CEM for leukemia).
-
Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Incubation Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells regularly to maintain them in the exponential growth phase.
Methotrexate Uptake Assay
This protocol is designed to measure the rate of MTX transport into cancer cells.
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and pre-incubate at 37°C for 15-30 minutes.
-
Initiate Uptake: Add the transport buffer containing a known concentration of radiolabeled MTX (e.g., [3H]MTX). For initial rate measurements, use short time points (e.g., 2, 5, 10 minutes).[4]
-
Terminate Uptake: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular [3H]MTX.[4]
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Assay: Determine the protein concentration of a parallel set of wells to normalize the uptake data (e.g., pmol MTX/mg protein).
-
Data Analysis: Plot the uptake (normalized to protein concentration) against time. The initial linear portion of the curve represents the initial rate of uptake.
Analysis of Methotrexate and its Polyglutamates by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying MTX and its polyglutamate derivatives.[14][15][16]
-
Cell Harvesting and Extraction:
-
Treat cells with the desired concentration of MTX for a specified duration.
-
Wash the cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Pellet the cells by centrifugation and resuspend in a small volume of water.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Precipitate proteins with an equal volume of cold 10% trichloroacetic acid (TCA).
-
Centrifuge to pellet the protein precipitate and collect the supernatant containing MTX and MTX-PGs.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.[15]
-
Mobile Phase: A common mobile phase consists of a phosphate or acetate buffer with an organic modifier like acetonitrile or methanol.[15][17][18] A gradient elution is typically used to separate the different polyglutamate forms.
-
Detection: Monitor the eluent using a UV detector at a wavelength of approximately 307-313 nm.[15][17][18]
-
Quantification: Prepare a standard curve with known concentrations of MTX and, if available, MTX-PG standards. The peak area in the chromatogram is proportional to the concentration of each analyte.
-
Diagram: Experimental Workflow for MTX Analysis
Caption: Workflow for quantifying intracellular MTX and its metabolites.
Conclusion and Future Perspectives
The cellular uptake and metabolism of this compound are intricate processes that are fundamental to its anticancer activity. A thorough understanding of the transporters and enzymes involved provides a rational basis for predicting drug response and designing strategies to overcome resistance. The development of advanced analytical techniques, such as LC-MS/MS, offers even greater sensitivity and specificity for the quantification of MTX and its metabolites, enabling more precise pharmacokinetic and pharmacodynamic studies.[19][20][21][22][23] Future research will likely focus on the development of novel antifolates that can bypass common resistance mechanisms, as well as the identification of predictive biomarkers to guide the personalized use of MTX in cancer therapy.
References
-
Comparison of a new high-performance liquid chromatography method with fluorescence polarization immunoassay for analysis of methotrexate. PubMed. Available at: [Link]
-
Rapid, Simple and Low-Cost Reverse-Phase High-Performance Liquid Chromatography Tool for Estimation of Methotrexate. ResearchGate. Available at: [Link]
-
HPLC Method of Determination of Methotrexate in Human Serum. ResearchGate. Available at: [Link]
-
High-Performance Liquid Chromatography Determination of Methotrexate in Plasma. Brieflands. Available at: [Link]
-
Analysis of Methotrexate and its Polyglutamate Metabolites in Plasma by LC-MS/MS. Shimadzu. Available at: [Link]
-
Measuring methotrexate polyglutamates in red blood cells: A new LC-MS/MS-based method. ResearchGate. Available at: [Link]
-
Resistance Mechanisms to Methotrexate in Tumors. ResearchGate. Available at: [Link]
-
Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. PubMed Central. Available at: [Link]
-
Determination of methotrexate and its major metabolite 7-hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]
-
A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Royal Society of Chemistry. Available at: [Link]
-
Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. SciSpace. Available at: [Link]
-
Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. PubMed Central. Available at: [Link]
-
Measuring methotrexate polyglutamates. PubMed. Available at: [Link]
-
Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. ASH Publications. Available at: [Link]
-
7 Insights into Methotrexate Administration, Drug Resistance & Toxicity. The Rheumatologist. Available at: [Link]
-
Mechanisms of Methotrexate Resistance in Osteosarcoma. AACR Journals. Available at: [Link]
-
Methotrexate (MTX) Polyglutamate Testing to Measure Response to Methotrexate Therapy. BCBSM. Available at: [Link]
-
Transport of Methotrexate (MTX) and Folates by Multidrug Resistance Protein (MRP) 3 and MRP1. AACR Journals. Available at: [Link]
-
Mechanism of action of methotrexate. ResearchGate. Available at: [Link]
-
Measurement of erythrocyte methotrexate polyglutamate levels: ready for clinical use in rheumatoid arthritis?. PubMed. Available at: [Link]
-
Methotrexate recognition by the human reduced folate carrier SLC19A1. PubMed Central. Available at: [Link]
-
Internalization of Methotrexate Conjugates by Folate Receptor-α. PubMed. Available at: [Link]
-
AVISE MTX - Methotrexate Polyglutamates Test. AVISE Tests. Available at: [Link]
-
Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery. MDPI. Available at: [Link]
-
Involvement of Multiple Transporters-mediated Transports in Mizoribine and Methotrexate Pharmacokinetics. PubMed Central. Available at: [Link]
-
Toward a better understanding of methotrexate. Wiley Online Library. Available at: [Link]
-
A meta-analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis. PubMed Central. Available at: [Link]
-
Methotrexate Provokes Disparate Folate Metabolism Gene Expression and Alternative Splicing in Ex Vivo Monocytes and GM-CSF- and M-CSF-Polarized Macrophages. PubMed. Available at: [Link]
-
Polyglutamylation of the dihydrofolate reductase inhibitor gamma-methylene-10-deazaaminopterin is not essential for antitumor activity. PubMed. Available at: [Link]
-
Enhanced polyglutamylation of aminopterin relative to methotrexate in the Ehrlich ascites tumor cell in vitro. PubMed. Available at: [Link]
-
Biochemical and biological studies on 2-desamino-2-methylaminopterin, an antifolate the polyglutamates of which are more potent than the monoglutamate against three key enzymes of folate metabolism. PubMed. Available at: [Link]
-
The in vitro assessment of methotrexate uptake study carried out using various ligand anchored formulations on MCF-7 cells. ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment. PubMed. Available at: [Link]
-
Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. ClinPGx. Available at: [Link]
-
Synthesis, Retention, and Biological Activity of Methotrexate Polyglutamates in Cultured Human Breast Cancer Cells. JCI. Available at: [Link]
-
Fabrication of methotrexate-loaded gold nanoconjugates and its enhanced anticancer activity in breast cancer. PubMed Central. Available at: [Link]
-
Role of methotrexate polyglutamylation and cellular energy metabolism in inhibition of methotrexate binding to dihydrofolate reductase by 5-formyltetrahydrofolate in Ehrlich ascites tumor cells in vitro. PubMed. Available at: [Link]
-
Effect of Amethopterin on Cells of Experimental Tumors. PubMed. Available at: [Link]
-
Cancer metabolism and oxidative stress: Insights into carcinogenesis and chemotherapy via the non-dihydrofolate reductase effects of methotrexate. PubMed Central. Available at: [Link]
-
The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. PubMed Central. Available at: [Link]
-
Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. PubMed. Available at: [Link]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Multiple Transporters-mediated Transports in Mizoribine and Methotrexate Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internalization of Methotrexate Conjugates by Folate Receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery [mdpi.com]
- 9. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A meta‐analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. exagen.com [exagen.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Comparison of a new high-performance liquid chromatography method with fluorescence polarization immunoassay for analysis of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. archives.ijper.org [archives.ijper.org]
- 16. Measuring methotrexate polyglutamates [pubmed.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. brieflands.com [brieflands.com]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. researchgate.net [researchgate.net]
- 21. Determination of methotrexate and its major metabolite 7‐hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
D-Amethopterin as a Competitive Inhibitor of Dihydrofolate Reductase: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive examination of Amethopterin, commercially known as Methotrexate, as a potent competitive inhibitor of dihydrofolate reductase (DHFR). We will delve into the critical role of the DHFR enzyme in cellular metabolism, the precise molecular mechanism of competitive inhibition by Methotrexate, and the downstream consequences of this interaction. This document is structured to provide not only foundational knowledge but also actionable, field-proven experimental protocols for the kinetic characterization of this inhibition. We will cover detailed methodologies for determining key inhibitory constants such as IC₅₀ and Kᵢ, principles of data analysis including Lineweaver-Burk plots, and a discussion on the clinical significance and mechanisms of resistance. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of antifolate therapeutics and enzyme kinetics.
A Note on Nomenclature: D-Amethopterin vs. Methotrexate
The term "Amethopterin" was the original name for the compound now universally known as Methotrexate.[1][2] Methotrexate is a chiral molecule, and the biologically active form that acts as a DHFR inhibitor is the L-isomer, or L-Amethopterin. The "D-" prefix in the topic refers to the dextrorotatory isomer. Throughout this guide, we will focus on the pharmacologically active L-isomer, referred to by its common name, Methotrexate, which is the basis of its clinical use and scientific study.
The Central Target: Dihydrofolate Reductase (DHFR)
Function and Catalytic Mechanism
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism.[3] Its primary function is to catalyze the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a hydride donor.[4][5] This reaction is critical for regenerating the pool of THF cofactors within the cell.
The catalytic cycle involves the binding of both DHF and NADPH to the enzyme's active site. A hydride ion is then transferred from NADPH to the C6 position of the pteridine ring of DHF, followed by protonation at the N5 position, resulting in the formation of THF and NADP+.[4][6] The flexibility of loops near the active site, such as the Met20 loop, is crucial for substrate binding and product release, ensuring efficient catalysis.[7]
Caption: The central role of DHFR in regenerating THF from DHF.
Role in Cellular Proliferation
Tetrahydrofolate and its derivatives are vital one-carbon donors required for the de novo synthesis of purines (adenine, guanine) and, most critically, thymidylate (dTMP), a necessary precursor for DNA synthesis and repair.[5][8] By maintaining the cellular supply of THF, DHFR directly supports DNA replication and cell division.[9] Inhibition of DHFR leads to a depletion of THF, which halts the synthesis of these essential building blocks, thereby arresting the cell cycle and preventing proliferation.[5][8] This makes DHFR a prime target for therapeutic intervention, particularly in rapidly dividing cells like those found in cancer.[4][10]
The Inhibitor: Methotrexate's Mechanism of Action
A Structural Analog with Superior Affinity
Methotrexate is a structural analog of dihydrofolate.[11] This structural mimicry allows it to bind to the same active site on the DHFR enzyme for which the natural substrate, DHF, competes.[12] However, the binding of Methotrexate is far more potent. It exhibits an approximately 1000-fold greater affinity for DHFR than DHF, effectively acting as a slow, tight-binding competitive inhibitor.[7][11] This high-affinity binding is due to additional hydrogen bonds and favorable interactions within the active site that are not formed by DHF.[7]
Competitive Inhibition Kinetics
As a competitive inhibitor, Methotrexate binds reversibly to the enzyme's active site, preventing the substrate from binding. The key characteristics of this inhibition model are:
-
Competition for the Active Site: The inhibitor and substrate cannot bind to the enzyme simultaneously.
-
Effect on Vmax: The maximum reaction velocity (Vmax) is unaffected. If the substrate concentration is increased to sufficiently high levels, it can outcompete the inhibitor, and the reaction can still reach its normal Vmax.[13]
-
Effect on Km: The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, is increased. In the presence of a competitive inhibitor, a higher concentration of substrate is required to achieve the same reaction rate, thus the "apparent Km" (Km,app) is higher than the true Km.[14]
Caption: Competitive inhibition of DHFR by Methotrexate (MTX).
Experimental Characterization of DHFR Inhibition
The validation and quantification of an inhibitor's potency are critical in drug development. This section provides a self-validating workflow to determine the kinetic parameters of DHFR inhibition by Methotrexate. The core principle is a spectrophotometric assay that monitors the decrease in NADPH concentration by measuring the change in absorbance at 340 nm.[15]
Workflow for Kinetic Analysis
Caption: Workflow for determining DHFR inhibition constants.
Detailed Experimental Protocol: DHFR Enzyme Activity Assay
This protocol is a synthesized methodology based on standard practices and commercially available kits.[15][16]
A. Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Potassium Phosphate buffer, pH 6.5 at 25°C.[17] Keep at room temperature.
-
NADPH Stock (10 mM): Reconstitute lyophilized NADPH in Assay Buffer. Aliquot and store at -20°C. Prepare fresh working dilutions (e.g., 0.11 mM) in Assay Buffer on the day of the experiment.[17]
-
DHF Substrate Stock (10 mM): Dissolve Dihydrofolic acid powder in Assay Buffer. This may require gentle warming or the addition of a minimal amount of 1M KOH to facilitate dissolution.[17] Aliquot and store at -80°C, protected from light.[15] Causality: DHF is light-sensitive and unstable at room temperature; immediate use or frozen storage is critical for reproducible results.
-
DHFR Enzyme Stock: Dilute purified DHFR enzyme to a working concentration (e.g., 0.1-0.25 units/mL) in cold Assay Buffer containing 0.1% BSA.[17] Always keep the enzyme solution on ice. Causality: Low temperatures are essential to maintain the enzyme's structural integrity and catalytic activity.
-
Inhibitor (Methotrexate) Stock: Prepare a high-concentration stock (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or buffered saline) and create serial dilutions to cover a wide concentration range for testing.
B. Assay Procedure (96-well plate format):
-
Setup: Design a plate map including wells for blank (no enzyme), control (no inhibitor), and various inhibitor concentrations.
-
Reaction Mixture: In each well, add the following in order:
-
Assay Buffer to bring the final volume to 200 µL.
-
Sample/Inhibitor: Add the desired volume of Methotrexate dilution or vehicle control.
-
NADPH working solution (e.g., to a final concentration of 100 µM).
-
DHFR enzyme working solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 5-10 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring the measurement reflects the inhibited state.
-
Initiate Reaction: Add the DHF substrate to all wells to initiate the reaction (e.g., to a final concentration of 72 µM).[17]
-
Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[15][16]
C. Self-Validation and Controls:
-
Blank Control: A reaction mix without the DHFR enzyme should show no significant change in A340, confirming that the observed activity is enzyme-dependent.
-
Positive Control: A reaction with enzyme but no inhibitor establishes the baseline Vmax for the given substrate concentration.
-
Linear Range: Ensure the rate calculation (ΔA340/min) is derived from the initial, linear portion of the kinetic curve.
Data Analysis and Interpretation
Determination of IC₅₀
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Calculate the initial reaction rate (velocity) for each inhibitor concentration from the linear slope of the kinetic read.
-
Normalize the data by setting the uninhibited control rate to 100% activity.
-
Plot the % activity versus the log of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) non-linear regression to determine the IC₅₀ value.
Determination of Kᵢ using the Lineweaver-Burk Plot
The inhibition constant (Kᵢ) is a true measure of an inhibitor's potency, independent of substrate concentration.[18]
-
Perform the DHFR assay using a matrix of conditions, varying the substrate (DHF) concentration across a range (e.g., 0.5x to 10x Km) at several fixed inhibitor concentrations (including zero).
-
Calculate the initial velocity (V) for each condition.
-
Calculate the reciprocal values for velocity (1/V) and substrate concentration (1/[S]).
-
Plot 1/V (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk or double-reciprocal plot.[13]
-
Interpretation: For a competitive inhibitor, the resulting plot will show a series of lines that intersect at the same point on the y-axis.[14][19]
Caption: Lineweaver-Burk plot for a competitive inhibitor.
Calculating Kᵢ
Kᵢ can be calculated from the apparent Km (Km,app) derived from the Lineweaver-Burk plot at a known inhibitor concentration [I] using the following relationship for competitive inhibition:
Km,app = Km (1 + [I] / Kᵢ)
Alternatively, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which is valid for competitive inhibitors under specific assay conditions:[20]
Kᵢ = IC₅₀ / (1 + [S] / Km)
Where [S] is the substrate concentration used in the IC₅₀ experiment and Km is the Michaelis constant for the substrate.
| Parameter | Description | Typical Value for Methotrexate |
| IC₅₀ | Inhibitor concentration causing 50% activity reduction. | Nanomolar (nM) range, e.g., ~0.12 µM[21] |
| Kᵢ | Inhibition constant; a measure of binding affinity. | Picomolar (pM) to low nM range, e.g., 3.4 pM[22] |
| Kₘ (for DHF) | Substrate concentration at ½ Vmax. | Micromolar (µM) range. |
| Vmax | Maximum reaction rate under saturating substrate. | Dependent on enzyme concentration. |
| Km,app | Apparent Kₘ in the presence of an inhibitor. | Increases with inhibitor concentration. |
Clinical Significance and Resistance
Therapeutic Applications
The potent antiproliferative effect of Methotrexate has made it a cornerstone drug in several therapeutic areas:
-
Oncology: Used in high doses to treat various cancers, including acute lymphoblastic leukemia, breast cancer, and lymphomas, by targeting rapidly dividing malignant cells.[4][23]
-
Autoimmune Diseases: In low doses, it is a first-line treatment for rheumatoid arthritis and psoriasis, where its mechanism also involves anti-inflammatory effects through adenosine release.[11][23]
Mechanisms of Resistance
The clinical efficacy of Methotrexate can be limited by the development of drug resistance. Understanding these mechanisms is crucial for drug development professionals seeking to design next-generation inhibitors.[24]
-
Target Modification/Overexpression: Amplification of the DHFR gene leads to overexpression of the enzyme, requiring higher drug concentrations to achieve an inhibitory effect.[25][26][27] Mutations in the DHFR active site can also decrease the binding affinity of Methotrexate.[28]
-
Impaired Drug Transport: Reduced expression or function of the primary drug importer, the reduced folate carrier (RFC), leads to lower intracellular drug concentrations.[26][29]
-
Decreased Drug Retention: Methotrexate is retained inside cells via polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). Decreased FPGS activity results in poor drug retention and subsequent efflux from the cell.[25][27]
Conclusion
Methotrexate's action as a competitive inhibitor of dihydrofolate reductase is a classic and powerful example of targeted enzyme inhibition. Its high affinity for the DHFR active site effectively disrupts the folate metabolic pathway, leading to the cessation of DNA synthesis and cell proliferation. A thorough understanding of its kinetic profile, achieved through rigorous experimental design and precise data analysis as outlined in this guide, is fundamental for both basic research and the development of novel antifolate therapies. By mastering these technical principles, researchers can better characterize inhibitor potency, elucidate mechanisms of action, and address the ongoing challenge of clinical drug resistance.
References
- Resistance Mechanisms to Methotrex
- Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (n.d.). PubMed.
- Lineweaver–Burk plot. (n.d.). Wikipedia.
- What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?. (2025).
- Mechanisms of Methotrexate Resistance in Osteosarcoma. (1999). AACR Journals.
- DHFR Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Technical Support Center: Methotrexate (MTX) Resistance Mechanisms. (2025). BenchChem.
- Mechanisms of methotrexate resistance in osteosarcoma. (n.d.). PubMed.
- Major mechanism contributing MTX resistance in cancer cells. (n.d.).
- Lineweaver–Burk Plot. (2022). Microbe Notes.
- Dihydrofol
- Dihydrofolate Reductase Activity Kit (Colorimetric). (n.d.). Assay Genie.
- Methotrex
- Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. (n.d.). PubMed Central (PMC) - NIH.
- What are DHFR inhibitors and how do they work?. (2024).
- Regulation of human dihydrofolate reductase activity and expression. (n.d.). PubMed - NIH.
- Dihydrofolate Reductase Assay Kit (CS0340). (n.d.). Sigma-Aldrich.
- Enzymatic Assay of DIHYDROFOLATE REDUCTASE (EC 1.5.1.3). (n.d.). Sigma-Aldrich.
- Dihydrofolate Reductase Assay Kit (Colorimetric). (2025). Abcam.
- Lineweaver Burk Plots – MC
- Direct experimental evidence for competitive inhibition of dihydrofolate reductase by methotrex
- Dihydrofol
- Dihydrofolate reductase inhibitor. (n.d.). Wikipedia.
- Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrex
- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
- DHFR inhibitor: Significance and symbolism. (2025). Wisdomlib.
- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (2023). PubMed.
- Computing Ki for a Competitive Enzyme Inhibitor. (n.d.). GraphPad.
- Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofol
- IC50 values of methotrexate and pyrimethamine in DHFR enzymatic assay. (n.d.).
- Enzyme Inhibitor Terms and Calcul
- Methotrexate (Amethopterin)
- Methotrex
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 3. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 12. scbt.com [scbt.com]
- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 14. medschoolcoach.com [medschoolcoach.com]
- 15. assaygenie.com [assaygenie.com]
- 16. content.abcam.com [content.abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.graphpad.com [cdn.graphpad.com]
- 19. microbenotes.com [microbenotes.com]
- 20. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. DHFR inhibitor: Significance and symbolism [wisdomlib.org]
- 25. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanisms of methotrexate resistance in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Interactome: A Technical Guide to Identifying Novel Protein Targets of D-Amethopterin Derivatives
Foreword: Beyond Dihydrofolate Reductase
For decades, the narrative of amethopterin, commercially known as methotrexate, has been anchored to its potent inhibition of dihydrofolate reductase (DHFR). This mechanism, elegant in its simplicity, has been the cornerstone of its application in oncology and autoimmune diseases.[1][2][3] However, the clinical pleiotropy and the emergence of resistance necessitate a deeper interrogation of its molecular interactions.[4][5][6][7] This guide moves beyond the canonical, providing a strategic framework and detailed methodologies for the identification of novel protein targets of D-Amethopterin derivatives. As the D-enantiomer of methotrexate, this compound offers a unique chemical scaffold to probe the proteome, potentially uncovering interactions that underpin its diverse therapeutic effects and off-target toxicities.
This document is structured not as a rigid protocol, but as a decision-making guide for researchers, scientists, and drug development professionals. We will explore the "why" and "how" of experimental choices, empowering you to design and execute robust target deconvolution campaigns.
The Rationale for Novel Target Identification: Unraveling Complexity
The pursuit of novel this compound targets is driven by several critical needs in pharmacology and drug development:
-
Overcoming Drug Resistance: Resistance to methotrexate is a significant clinical challenge, often arising from DHFR overexpression, mutations, or altered drug transport.[4][5][6][7] Identifying non-DHFR targets could reveal alternative pathways to circumvent these resistance mechanisms.
-
Understanding Polypharmacology: The diverse therapeutic applications of methotrexate, from cancer to rheumatoid arthritis, suggest a broader mechanism of action than DHFR inhibition alone.[3][8][[“]] For instance, studies have shown that methotrexate can inhibit the JAK/STAT pathway and promote heterochromatin formation, effects that may be independent of its impact on folate metabolism.[10][11] Uncovering these additional targets will provide a more complete picture of its therapeutic efficacy.
-
Deconvoluting Toxicity: Adverse effects, such as hepatotoxicity and myelosuppression, limit the therapeutic window of methotrexate.[12][13] Identifying off-target interactions is crucial for understanding and mitigating these toxicities.
-
Drug Repurposing and Development: Characterizing the full spectrum of protein interactions can unveil new therapeutic opportunities for this compound derivatives and inform the design of next-generation antifolates with improved selectivity and efficacy.
Strategic Planning: Designing a Target Identification Campaign
A successful target identification campaign requires a multi-pronged approach. The choice of methodology depends on the specific research question, available resources, and the properties of the this compound derivative. Here, we present a logical workflow for selecting and implementing the most appropriate techniques.
Caption: A strategic workflow for novel target identification.
Core Methodologies: A Technical Deep Dive
This section provides detailed protocols and the underlying principles for key target identification techniques.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Principle: This technique relies on the specific interaction between an immobilized this compound derivative (the "bait") and its binding partners ("prey") within a complex biological lysate. The bait-prey complexes are then isolated, and the bound proteins are identified by mass spectrometry.[5][14][15]
Experimental Protocol:
-
Probe Synthesis:
-
Synthesize a this compound derivative with a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester, alkyne). The linker should be of sufficient length to minimize steric hindrance.
-
Couple the derivative to a solid support (e.g., NHS-activated sepharose beads, azide-functionalized beads for click chemistry).
-
Causality: The choice of linker and immobilization chemistry is critical to ensure that the pharmacophore of the this compound derivative remains accessible for protein binding.
-
-
Affinity Purification:
-
Incubate the immobilized probe with a cell or tissue lysate.
-
Include a control experiment with beads alone or beads coupled to a structurally similar but inactive molecule to identify non-specific binders.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competing with an excess of the free this compound derivative.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel digestion of the protein bands with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a protein sequence database.
-
Data Presentation:
| Parameter | Experimental Sample | Control Sample | Fold Enrichment |
| Protein X | Spectral Count: 150 | Spectral Count: 5 | 30 |
| Protein Y | Spectral Count: 25 | Spectral Count: 20 | 1.25 |
Photoaffinity Labeling (PAL)
Principle: PAL utilizes a this compound derivative containing a photoreactive group (e.g., diazirine, benzophenone).[3][16][17] Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks to interacting proteins in close proximity. The covalently tagged proteins can then be enriched and identified.
Caption: The principle of Photoaffinity Labeling.
Experimental Protocol:
-
Probe Synthesis:
-
Synthesize a this compound derivative incorporating a photoreactive moiety and a reporter tag (e.g., biotin, alkyne for click chemistry).
-
Causality: The photoreactive group should be positioned such that it does not interfere with target binding and is likely to react with the binding pocket upon activation.
-
-
In-Cell Labeling:
-
Incubate live cells with the PAL probe.
-
Irradiate the cells with UV light of the appropriate wavelength to activate the photoreactive group.
-
Lyse the cells.
-
-
Enrichment and Identification:
-
If a biotin tag was used, enrich the crosslinked proteins using streptavidin-coated beads.
-
If an alkyne tag was used, perform a click reaction with an azide-biotin reporter to append a biotin handle for enrichment.
-
Elute, digest, and analyze the proteins by LC-MS/MS as described for AC-MS.
-
Thermal Proteome Profiling (TPP)
Principle: TPP, also known as the Cellular Thermal Shift Assay (CETSA), is based on the principle that the binding of a ligand stabilizes a protein, leading to an increase in its melting temperature (Tm).[4][6][7] This method does not require modification of the this compound derivative.
Experimental Protocol:
-
Cell Treatment:
-
Treat intact cells or cell lysates with the this compound derivative or a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the treated samples and heat them to a range of different temperatures.
-
Cool the samples and pellet the aggregated, denatured proteins by centrifugation.
-
-
Proteomic Analysis:
-
Collect the soluble protein fraction from each temperature point.
-
Digest the proteins and label the resulting peptides with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantitative proteomics.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
Principle: Similar to TPP, DARTS exploits the stabilization of a protein upon ligand binding. However, instead of a thermal challenge, DARTS uses limited proteolysis to probe for changes in protein stability.[18][19][20] A protein bound to a drug is often more resistant to proteolytic degradation.
Experimental Protocol:
-
Lysate Treatment:
-
Incubate a cell lysate with the this compound derivative or a vehicle control.
-
-
Limited Proteolysis:
-
Add a protease (e.g., thermolysin, pronase) at a low concentration and incubate for a short period.
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Proteins that are protected from proteolysis by drug binding will appear as more intense bands in the drug-treated lane compared to the control lane.
-
Excise the bands of interest and identify the proteins by LC-MS/MS.
-
Validation and Follow-up: From Hits to Confirmed Targets
The identification of a "hit" from a primary screen is only the first step. Rigorous validation is essential to confirm a direct and functionally relevant interaction.
Validation Workflow:
-
Orthogonal Assays: Confirm the interaction using a different biophysical or biochemical method. For example, if a hit is identified by TPP, validate it with DARTS or a direct binding assay.
-
Direct Binding Assays: Quantify the binding affinity using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Cellular Target Engagement: Use techniques like CETSA coupled with Western blotting to confirm target engagement in a cellular context.
-
Functional Assays: Investigate the functional consequences of the drug-target interaction. For example, if the target is a kinase, assess the effect of the this compound derivative on its enzymatic activity and downstream signaling.
-
Genetic Approaches: Use techniques like siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the putative target to determine if its absence phenocopies or alters the cellular response to the this compound derivative.
Concluding Remarks: Charting a New Course for Antifolate Research
The methodologies outlined in this guide provide a robust toolkit for the discovery and validation of novel protein targets of this compound derivatives. By moving beyond the established paradigm of DHFR inhibition, we can gain a more nuanced understanding of the complex pharmacology of this important class of drugs. The identification of new targets will not only illuminate the mechanisms underlying their therapeutic efficacy and toxicity but also pave the way for the development of innovative therapeutic strategies for a wide range of diseases.
References
-
Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]
-
Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. AutoProtChemix. [Link]
-
Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Springer Link. [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. [Link]
-
Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]
-
Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. [Link]
-
Methotrexate. Proteopedia. [Link]
-
Methotrexate. Wikipedia. [Link]
-
Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. PubMed Central. [Link]
-
Proteomic methods for drug target discovery. PubMed. [Link]
-
Photoaffinity labeling. Wikipedia. [Link]
-
Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. MDPI. [Link]
-
What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? NPS MedicineWise. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online. [Link]
-
The protein binding of methotrexate in the serum of patients with neoplastic disease. PubMed. [Link]
-
Methotrexate | C20H22N8O5 | CID 126941. PubChem. [Link]
-
Using Proteomics to Improve the Drug Development Process. MetwareBio. [Link]
-
Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. [Link]
-
Forward Chemical Genetics in Yeast for Discovery of Chemical Probes Targeting Metabolism. MDPI. [Link]
-
Methotrexate-based PROTACs as DHFR-specific chemical probes. PubMed. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. [https://www.researchgate.net/publication/26629567_Small-molecule_affinity_chromatography_coupled_mass_spectrometry_for_drug_target_deconvolution]([Link]_ spectrometry_for_drug_target_deconvolution)
-
Unbiased identification of the target protein of methotrexate (MTX) by thermal stability-based fluorescence difference in two-dimensional gel electrophoresis (TS-FITGE). ResearchGate. [Link]
-
The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake. PNAS. [Link]
-
Dihydrofolate reductase. Wikipedia. [Link]
-
Target Identification Using Chemical Probes. The Kennedy Institute of Rheumatology. [Link]
-
Methotrexate Is a JAK/STAT Pathway Inhibitor. PLOS One. [Link]
-
Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. PubMed Central. [Link]
-
Chapter 9 Regulation of Human Dihydrofolate Reductase Activity and Expression. ResearchGate. [Link]
-
DHFR (dihydrofolate reductase). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
-
Inhibition of DHFR activity by known and potential antifolate agents. ResearchGate. [Link]
-
Methotrexate. StatPearls. [Link]
-
Identification of methotrexate as a heterochromatin-promoting drug. PubMed. [Link]
-
Methotrexate - Pharmacology (DMARDs, mechanism of action, side effects). YouTube. [Link]
-
Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. PharmGKB. [Link]
-
Recent Advances in In Silico Target Fishing. MDPI. [Link]
-
Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. Frontiers in Pharmacology. [Link]
-
Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. RSC Advances. [Link]
-
Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. [Link]
-
Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies. RSC Advances. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 3. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 7. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 8. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. consensus.app [consensus.app]
- 10. Methotrexate Is a JAK/STAT Pathway Inhibitor | PLOS One [journals.plos.org]
- 11. Identification of methotrexate as a heterochromatin-promoting drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 19. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
A Technical Guide to Early-Stage Research on the Immunomodulatory Effects of D-Amethopterin (Methotrexate)
Executive Summary
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals embarking on early-stage investigations into the immunomodulatory properties of D-Amethopterin, more commonly known as Methotrexate (MTX). For decades, low-dose MTX has been a cornerstone therapy for autoimmune diseases like rheumatoid arthritis, yet its mechanisms of action extend far beyond simple antiproliferative effects.[1][2][3] This document synthesizes field-proven insights and detailed methodologies, focusing on the causality behind experimental choices to empower robust and logical research design. We will dissect the core molecular pathways, provide step-by-step protocols for essential in vitro and in vivo assays, and present a framework for preclinical evaluation. The central thesis is that the immunomodulatory efficacy of low-dose MTX is primarily driven by its ability to induce adenosine release and selectively modulate T-cell activity, rather than direct cytotoxicity.[4][5][6][7]
A Note on Nomenclature: The term "this compound" is an archaic designation. The modern and universally accepted name for this compound is Methotrexate (MTX).[8] It is a folic acid antagonist, and its biological activity resides in the L-stereoisomer.[3] This guide will use the name Methotrexate (MTX) to ensure clarity and alignment with current scientific literature.
Core Mechanisms of Immunomodulation: Beyond Antifolate Activity
While high-dose MTX used in oncology relies on potent inhibition of dihydrofolate reductase (DHFR) to halt DNA synthesis in rapidly dividing cancer cells, its efficacy in autoimmune disease at much lower doses points to distinct immunomodulatory mechanisms.[1][9][10][11]
The Canonical Pathway: Dihydrofolate Reductase (DHFR) Inhibition
The foundational mechanism of MTX is its action as a competitive inhibitor of DHFR.[9][10][11] This enzyme is critical for reducing dihydrofolate to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[9][10][11] In activated, proliferating lymphocytes, this inhibition leads to a depletion of intracellular THF pools, disrupting DNA synthesis and inducing apoptosis.[4][5][9] This selectively targets the rapidly dividing immune cells that drive autoimmune pathology.[4][5][12]
The Primary Immunomodulatory Pathway: Adenosine Signaling
A prevailing mechanism for the anti-inflammatory effects of low-dose MTX is the promotion of extracellular adenosine release.[6][7][13] This is not a direct effect of DHFR inhibition but rather results from the inhibition of another key enzyme in the purine biosynthesis pathway: 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[1][14][15][16]
-
Mechanism: MTX, particularly its intracellular polyglutamated forms (MTX-PGs), potently inhibits ATIC.[1][14] This inhibition causes the intracellular accumulation of ATIC's substrate, AICAR.[7][17][18]
-
Adenosine Release: AICAR can inhibit AMP deaminase, an enzyme that breaks down AMP. This leads to an increase in intracellular AMP, which is then transported out of the cell and converted to adenosine by ecto-5'-nucleotidase (CD73).[13][19]
-
Anti-inflammatory Effect: Extracellular adenosine then binds to its receptors, primarily the A2A receptor (ADORA2A), on the surface of immune cells like neutrophils and macrophages.[6][13] Activation of the A2A receptor increases intracellular cyclic AMP (cAMP), which suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and inhibits leukocyte adhesion and accumulation at inflammatory sites.[6][7]
Figure 1: MTX-Induced Adenosine Anti-inflammatory Signaling Pathway.
Modulation of T-Cell Function
Low-dose MTX directly impacts T-lymphocyte behavior, which is central to its efficacy in T-cell-driven autoimmune diseases.
-
Induction of Apoptosis in Activated T-Cells: By interfering with folate metabolism, MTX can selectively induce apoptosis (programmed cell death) in activated, proliferating T-cells while sparing resting T-cells.[4][5][12] This process helps to achieve clonal deletion of the specific T-cells driving the autoimmune response.[4][5] This effect is dependent on the progression of activated T-cells into the S phase of the cell cycle.[5][12]
-
Suppression of T-Cell Activation: MTX has been shown to suppress the expression of T-cell activation markers and adhesion molecules, such as ICAM-1.[20][21] This reduces the ability of T-cells to migrate to and accumulate in inflamed tissues, like the synovium in rheumatoid arthritis.[21]
-
Modulation of T-Helper Cell Balance: Some studies suggest MTX can induce a shift from a pro-inflammatory Th1 cell response to a more anti-inflammatory Th2 response and may increase the number of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance.[22][23]
Preclinical Models & Experimental Design
A robust preclinical evaluation of MTX's immunomodulatory effects requires a combination of well-designed in vitro and in vivo experiments.
In Vitro Assays for Immunomodulation
In vitro systems allow for the controlled investigation of MTX's effects on specific immune cell populations and functions.
| Assay | Objective | Typical Cell Types | Key Readouts | Typical MTX Conc. |
| T-Cell Proliferation Assay | To quantify the inhibitory effect of MTX on T-cell division. | Human or Murine PBMCs, Purified CD4+ T-cells | CFSE/CTV dye dilution (Flow Cytometry), ³H-Thymidine incorporation | 10 nM - 10 µM[24] |
| Cytokine Profiling | To measure MTX's effect on the production of inflammatory mediators. | Activated Macrophages (RAW264.7), PBMCs, Synoviocytes | ELISA, Luminex, CBA for TNF-α, IL-1β, IL-6, IL-10 | 10 nM - 1 µM |
| Apoptosis Assay | To confirm MTX-induced apoptosis in activated immune cells. | Activated T-cells | Annexin V / Propidium Iodide staining (Flow Cytometry) | 0.1 µM - 10 µM[4][5] |
| Adhesion Molecule Expression | To assess the impact on immune cell trafficking potential. | T-cells, Endothelial cells | Flow Cytometry for ICAM-1, VCAM-1, E-selectin | 0.1 µM - 1 µM[21] |
Protocol 1: T-Cell Proliferation Assay using CellTrace™ Violet (CTV)
This protocol provides a self-validating system to measure the antiproliferative effects of MTX on stimulated T-cells.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Labeling: Resuspend 1x10⁶ cells/mL in PBS and add CellTrace™ Violet (CTV) dye to a final concentration of 1 µM. Incubate for 20 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of complete RPMI medium (containing 10% FBS) and incubate for 5 minutes to quench the staining reaction. Centrifuge and wash cells twice with complete medium.
-
Plating & Treatment: Plate cells at 2x10⁵ cells/well in a 96-well U-bottom plate. Add MTX at desired final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a "rescue" condition with 10 µM MTX + 10 µM Folinic Acid to validate that the effect is folate-dependent.
-
Stimulation: Add a T-cell stimulus, such as anti-CD3/CD28 beads or Phytohemagglutinin (PHA), to all wells except the "unstimulated" control.
-
Incubation: Culture for 4 days at 37°C, 5% CO₂.
-
Staining & Acquisition: Harvest cells and stain with fluorescently-conjugated antibodies against CD3 and CD4 to gate on T-helper cells. Acquire data on a flow cytometer.
-
Analysis: Gate on CD4+ T-cells. In the unstimulated control, cells will show a single bright peak of CTV fluorescence. In the stimulated control, distinct peaks of halved fluorescence intensity will appear, representing successive cell divisions. Quantify the percentage of divided cells or the proliferation index in each condition using appropriate software (e.g., FlowJo, FCS Express). The MTX-treated wells should show a dose-dependent reduction in proliferation, which should be reversed in the folinic acid rescue well.[24]
In Vivo Models of Autoimmune Disease
Animal models are indispensable for evaluating the systemic anti-inflammatory and disease-modifying effects of MTX in a complex biological environment.
-
Collagen-Induced Arthritis (CIA) in Mice: This is the gold standard model for rheumatoid arthritis.[25] DBA/1J mice are immunized with type II collagen, leading to the development of an inflammatory polyarthritis that shares pathological features with human RA.[25][26] MTX treatment in this model has been shown to reduce disease severity, joint inflammation, and destruction.[23][27][28]
-
Experimental Autoimmune Encephalomyelitis (EAE): This is a widely used model for multiple sclerosis, where immunization with myelin peptides induces a T-cell-mediated autoimmune attack on the central nervous system. It is valuable for studying MTX's effects on neuro-inflammation.
Figure 2: Experimental Workflow for a Murine Collagen-Induced Arthritis (CIA) Study.
PK/PD Considerations and the Role of Polyglutamation
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of MTX is critical for interpreting experimental results.
-
Dose-Response: The immunomodulatory effects are achieved at low, weekly doses (e.g., 7.5-25 mg/week in humans), whereas anti-cancer effects require much higher doses.[1] In murine models, typical immunomodulatory doses range from 1-5 mg/kg per week.[23]
-
Polyglutamation: Inside the cell, the enzyme folylpolyglutamate synthetase (FPGS) adds glutamate residues to MTX, forming MTX polyglutamates (MTX-PGs).[1] This process is crucial for two reasons:
-
Intracellular Retention: MTX-PGs are larger and more negatively charged, trapping them within the cell and leading to a prolonged duration of action that far exceeds the plasma half-life of the parent drug.[1]
-
Enhanced Potency: Longer-chain MTX-PGs are more potent inhibitors of key enzymes like ATIC and DHFR than MTX itself.[1][14]
-
-
Therapeutic Drug Monitoring (TDM): In clinical settings, measuring erythrocyte MTX-PG levels can serve as a biomarker for drug exposure and has been associated with clinical response in patients.[29][30][31] While more complex in preclinical research, understanding the dynamics of polyglutamation is key to bridging the gap between dosing and cellular effect.
| Parameter | Description | Relevance to Early-Stage Research |
| Plasma Half-life | Relatively short (3-10 hours at low doses).[15] | Does not reflect the duration of biological effect due to intracellular retention. |
| Intracellular Retention | Mediated by polyglutamation; leads to sustained action. | Explains the efficacy of weekly dosing schedules. |
| Metabolites | MTX-Polyglutamates (MTX-PGs) are the primary active intracellular forms.[32] | MTX-PGs are more potent inhibitors of target enzymes than the parent drug.[14] |
| Excretion | Primarily renal.[15] | Renal function is a major determinant of MTX clearance and potential toxicity.[31] |
Future Directions and Advanced Considerations
Early-stage research should not only confirm known mechanisms but also explore novel aspects of MTX immunomodulation.
-
Impact on the Microbiome: Emerging research is investigating how MTX may alter the gut microbiome and how these changes could contribute to its therapeutic effects.
-
Epigenetic Modifications: Investigate whether MTX influences DNA methylation or histone acetylation in immune cells, which could lead to long-term changes in gene expression.
-
Combination Therapies: Use preclinical models to rationally design and test combination strategies, such as pairing MTX with biologic agents, to explore synergistic effects on immune pathways.[21][33] MTX is known to reduce the formation of anti-drug antibodies against TNF inhibitors, enhancing their efficacy.[21]
-
Cell-Specific Targeting: Develop and test nanoparticle-based delivery systems to target MTX specifically to activated immune cells, potentially increasing efficacy while minimizing systemic side effects.[23]
Conclusion
Early-stage research into the immunomodulatory effects of Methotrexate requires a multifaceted approach that acknowledges its complex pharmacology. By moving beyond the simplistic view of MTX as a mere antiproliferative agent, researchers can design more insightful experiments. The core focus should be on dissecting the adenosine signaling pathway, characterizing the nuanced effects on T-cell activation and apoptosis, and utilizing robust, clinically relevant preclinical models. A thorough understanding of polyglutamation and its role in intracellular drug retention and potency is paramount for translating preclinical findings. This guide provides the foundational knowledge and methodological framework to empower scientists to rigorously explore and expand our understanding of this cornerstone immunomodulatory drug.
References
-
Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. Available at: [Link].
-
Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates. PubMed. Available at: [Link].
-
Immunosuppressive properties of methotrexate: apoptosis and clonal deletion of activated peripheral T cells. JCI. Available at: [Link].
-
Immunosuppressive properties of methotrexate: apoptosis and clonal deletion of activated peripheral T cells. PMC - NIH. Available at: [Link].
-
Personalized medicine in rheumatoid arthritis: methotrexate polyglutamylation revisited. Taylor & Francis. Available at: [Link].
-
Dihydrofolate reductase inhibitor. Grokipedia. Available at: [Link].
-
(PDF) Immunosuppressive properties of methotrexate: Apoptosis and clonal deletion of activated peripheral T cells. ResearchGate. Available at: [Link].
-
Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase. PubMed Central. Available at: [Link].
-
Determinants of Erythrocyte Methotrexate Polyglutamate Levels in Rheumatoid Arthritis. The Journal of Rheumatology. Available at: [Link].
-
Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... ResearchGate. Available at: [Link].
-
dihydrofolate reductase inhibitor | PDF. Slideshare. Available at: [Link].
-
The Role of Low-Dose Oral Methotrexate in Increasing Anti-TNF Drug Levels and Reducing Immunogenicity in IBD. MDPI. Available at: [Link].
-
Methotrexate. StatPearls - NCBI Bookshelf. Available at: [Link].
-
Low-dose methotrexate: anti-inflammatory or immunosuppressive?. Cleveland Clinic Journal of Medicine. Available at: [Link].
-
A meta-analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis. PubMed Central. Available at: [Link].
-
Adenosine metabolic signature in circulating CD4+ T cells predicts remission in rheumatoid arthritis. RMD Open. Available at: [Link].
-
Intracellular effects of methotrexate-induced inhibition of aminoimidazole carboxamide ribonucleotide transformylase. 5. ResearchGate. Available at: [Link].
-
The anti-inflammatory action of methotrexate is not mediated by lymphocyte apoptosis, but by the suppression of activation and adhesion molecules. ResearchGate. Available at: [Link].
-
Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model. NIH. Available at: [Link].
-
Therapeutic efficacy of experimental rheumatoid arthritis with low-dose methotrexate by increasing partially CD4+CD25+ Treg cells and inducing Th1 to Th2 shift in both cells and cytokines. PubMed. Available at: [Link].
-
Immunomodulation by low-dose methotrexate. I. Methotrexate selectively inhibits Lyt-2+ cells in murine acute graft-versus-host reactions. The Journal of Immunology - Oxford Academic. Available at: [Link].
-
Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases. PMC - PubMed Central. Available at: [Link].
-
Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells. NIH. Available at: [Link].
-
Small Molecule Inhibitor of AICAR Transformylase Homodimerization. PMC - NIH. Available at: [Link].
-
Effect of methotrexate on the immune response in selected expeimental models. ResearchGate. Available at: [Link].
-
Determinants of red blood cell methotrexate polyglutamate concentrations in rheumatoid arthritis patients receiving long-term methotrexate treatment. PubMed. Available at: [Link].
-
Methotrexate enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression. ResearchGate. Available at: [Link].
-
Factors influencing methotrexate and methotrexate polyglutamate in patients with rheumatoid arthritis: a systematic review of population pharmacokinetics. PubMed. Available at: [Link].
-
Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model. PubMed. Available at: [Link].
-
Mechanism of MTX action in adenosine pathway—MTX inhibits AICAR... ResearchGate. Available at: [Link].
-
High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. ResearchGate. Available at: [Link].
-
Immunomodulation with methotrexate: underused and undervalued?. PubMed. Available at: [Link].
-
Effect of methotrexate on the immune response in selected experimental models. PHMD. Available at: [Link].
-
Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. PMC - PubMed Central. Available at: [Link].
-
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. Available at: [Link].
-
Understanding immune-modulatory efficacy in vitro. PMC - PubMed Central. Available at: [Link].
-
Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With. eScholarship.org. Available at: [Link].
-
Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. PubMed Central. Available at: [Link].
-
Methotrexate. Wikipedia. Available at: [Link].
-
Development and validation of a methotrexate adherence assay. PMC - PubMed Central. Available at: [Link].
-
Methotrexate. Proteopedia, life in 3D. Available at: [Link].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ccjm.org [ccjm.org]
- 3. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Immunosuppressive properties of methotrexate: apoptosis and clonal deletion of activated peripheral T cells. [jci.org]
- 5. Immunosuppressive properties of methotrexate: apoptosis and clonal deletion of activated peripheral T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Methotrexate - Wikipedia [en.wikipedia.org]
- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rmdopen.bmj.com [rmdopen.bmj.com]
- 20. researchgate.net [researchgate.net]
- 21. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic efficacy of experimental rheumatoid arthritis with low-dose methotrexate by increasing partially CD4+CD25+ Treg cells and inducing Th1 to Th2 shift in both cells and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. escholarship.org [escholarship.org]
- 25. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chondrex.com [chondrex.com]
- 27. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Determinants of Erythrocyte Methotrexate Polyglutamate Levels in Rheumatoid Arthritis | The Journal of Rheumatology [jrheum.org]
- 30. A meta‐analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Determinants of red blood cell methotrexate polyglutamate concentrations in rheumatoid arthritis patients receiving long-term methotrexate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Factors influencing methotrexate and methotrexate polyglutamate in patients with rheumatoid arthritis: a systematic review of population pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Methodological & Application
Standard protocol for dissolving D-Amethopterin in DMSO for in vitro studies
Application Notes and Protocols
Topic: Standard Protocol for Dissolving D-Amethopterin in DMSO for In Vitro Studies
Abstract
This document provides a comprehensive, field-proven protocol for the solubilization of this compound (Methotrexate) in Dimethyl Sulfoxide (DMSO) for use in a wide range of in vitro research applications. Emphasizing both scientific accuracy and laboratory safety, this guide details not only the procedural steps but also the critical rationale behind them. The protocol is designed to ensure the preparation of stable, reliable, and consistent this compound stock solutions, which are fundamental to the validity and reproducibility of experimental results. Adherence to these guidelines will aid researchers, scientists, and drug development professionals in obtaining high-quality data while maintaining a safe laboratory environment.
Introduction: The Criticality of Proper Solubilization
This compound, the dextrorotatory isomer of Methotrexate (MTX), is a potent antifolate agent and a cornerstone of cancer chemotherapy and immunology research.[1][2][3] Its mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby disrupting DNA synthesis and cellular proliferation.[1][2][3][4]
The efficacy of this compound in in vitro studies is intrinsically linked to its proper solubilization. As a compound with poor aqueous solubility (approximately 0.01 mg/mL at 20°C), achieving a homogenous and stable solution at a physiologically relevant concentration is paramount.[5] Dimethyl Sulfoxide (DMSO) is a widely used and highly effective solvent for this compound, capable of dissolving it at high concentrations.[6][][8][9] However, the process is not without its nuances. Improper technique can lead to incomplete dissolution, precipitation upon dilution, or degradation of the compound, all of which can compromise experimental outcomes.
This application note serves as a detailed guide to navigate these challenges, ensuring the integrity of your this compound solutions and the subsequent reliability of your in vitro data.
Physicochemical Properties and Solubility Characteristics
A thorough understanding of this compound's properties is foundational to its effective handling and use.
| Property | Value | Source(s) |
| Synonyms | D-Methotrexate, Amethopterin | [6][10][11] |
| Molecular Formula | C₂₀H₂₂N₈O₅ | [10][12] |
| Molecular Weight | 454.4 g/mol | [10] |
| CAS Number | 51865-79-3 | [10] |
| Appearance | Yellow to orange-brown crystalline powder | [][13] |
| Solubility in DMSO | Approx. 3 - 14 mg/mL, with some sources reporting higher values | [6][14] |
| Solubility in Water | Practically insoluble | [15][16] |
| Solubility in PBS (pH 7.2) | Approx. 1 mg/mL | [6][14] |
| Storage (Solid) | -20°C, protected from light | [6][15] |
Safety First: Handling a Cytotoxic Agent
This compound is a cytotoxic compound and should be handled with extreme care.[17] All procedures should be performed within a certified Class II biological safety cabinet or a chemical fume hood.[18][19]
Mandatory Personal Protective Equipment (PPE):
-
Disposable gown
-
Two pairs of chemotherapy-rated gloves
-
Safety glasses or goggles
-
Face mask
All materials that come into contact with this compound, including pipette tips, tubes, and containers, must be treated as hazardous waste and disposed of according to institutional and local regulations for cytotoxic materials.[17][18][19]
Detailed Protocol for this compound Stock Solution Preparation in DMSO
This protocol is designed to produce a high-concentration, stable stock solution of this compound.
Materials and Equipment
-
This compound powder (hydrate or free acid)
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Sterile, disposable serological pipettes and pipette tips
-
0.22 µm sterile syringe filter (optional, for terminal sterilization)
Step-by-Step Procedure
-
Pre-warming of DMSO: Before use, bring the anhydrous DMSO to room temperature. This is crucial as DMSO can freeze at temperatures below 18.5°C (65.3°F).
-
Weighing this compound: In a biological safety cabinet, carefully weigh the desired amount of this compound powder. The use of an analytical balance is recommended for accuracy.
-
Initial Solubilization:
-
Transfer the weighed this compound to a sterile, amber or opaque vial. The use of light-protecting containers is recommended as methotrexate can be light-sensitive.[15]
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a slightly lower volume of DMSO and add more if needed.
-
-
Facilitating Dissolution:
-
Vortexing: Cap the vial securely and vortex vigorously for 1-2 minutes. This initial mechanical agitation helps to break up any powder clumps.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes. Sonication uses ultrasonic waves to create micro-vibrations that are highly effective in dissolving crystalline compounds. Monitor the vial to ensure the cap remains secure.
-
Gentle Warming (Optional): If the compound is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes can be employed. Avoid excessive heat, as it may degrade the compound.
-
-
Visual Inspection for Complete Dissolution: After the dissolution steps, visually inspect the solution against a light source. A properly prepared stock solution should be clear and free of any visible particulates.
-
Sterile Filtration (Optional but Recommended): For cell culture applications, it is best practice to sterile-filter the DMSO stock solution through a 0.22 µm syringe filter into a fresh, sterile, light-protected vial. This ensures the removal of any potential microbial contaminants.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This minimizes freeze-thaw cycles, which can lead to degradation of the compound.[1]
-
Store the aliquots at -20°C for short-to-medium term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][15] When stored properly, this compound in DMSO is stable for at least three years at -20°C.[15]
-
Rationale for Key Protocol Steps
-
Anhydrous DMSO: The use of anhydrous (water-free) DMSO is critical. Moisture-contaminated DMSO can significantly reduce the solubility of many compounds, including this compound.[16][20]
-
Sonication: This provides the necessary energy to overcome the lattice energy of the crystalline this compound, facilitating its dissolution in the solvent.
-
Light Protection: this compound can be sensitive to light, and exposure can lead to degradation. Using amber or opaque containers helps to maintain the integrity of the compound.[15]
-
Aliquoting: This is a crucial step for maintaining the stability and activity of the stock solution. Repeated freeze-thaw cycles can introduce moisture and promote degradation, leading to inconsistent experimental results.[1]
Experimental Workflow and Dilution
The high-concentration DMSO stock solution must be diluted to a working concentration in an appropriate aqueous buffer or cell culture medium before use in in vitro assays.
Serial Dilution Protocol
-
Thaw Stock Aliquot: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in DMSO or the final aqueous buffer.
-
Final Dilution: Add the this compound stock (or intermediate dilution) to the pre-warmed cell culture medium or buffer. It is crucial to add the DMSO solution to the aqueous solution dropwise while vortexing or swirling to prevent precipitation. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), as higher concentrations can be toxic to cells.[21]
-
Use Immediately: Aqueous solutions of this compound are less stable than DMSO stocks and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[6]
Visual Workflow for Stock Preparation and Use
Caption: Workflow for this compound stock preparation and use.
Mechanism of Action: A Visual Representation
This compound's primary mode of action is the inhibition of Dihydrofolate Reductase (DHFR), which is essential for DNA synthesis.
Caption: this compound competitively inhibits DHFR.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the preparation of this compound stock solutions in DMSO for in vitro research. By understanding the physicochemical properties of the compound, adhering to strict safety protocols, and following a validated dissolution procedure, researchers can ensure the integrity and consistency of their experimental results. The principles of using anhydrous solvent, facilitating dissolution through mechanical means, protecting from light, and proper aliquoting and storage are key to success.
References
-
This compound | C20H22N8O5 | CID 72440 - PubChem. National Center for Biotechnology Information. [Link]
-
METHOTREXATE, VIALS 12 Special Handling Instructions. Pfizer. [Link]
-
Formulation and In-vitro Evaluation of Methotrexate Nanoemulsion using Natural Oil. Impactfactor. [Link]
-
Solubility of methotrexate. PharmPK Discussion List Archive. [Link]
-
Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem. [Link]
-
Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. PubMed Central. [Link]
-
Methotrexate. Proteopedia. [Link]
-
Methotrexate. Japanese Pharmacopoeia. [Link]
-
Methotrexate. Wikipedia. [Link]
-
Evaluation of uptake of the cytostatic methotrexate in Elliptio complanata mussels by LC–MS/MS. SpringerLink. [Link]
-
Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. PubMed Central. [Link]
-
Can someone suggest me the solvent for methotrexate powder from sigma and its stability? ResearchGate. [Link]
-
What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? GlobalRPH. [Link]
-
Solubility of drug in DMSO? ResearchGate. [Link]
-
Methotrexate. GlobalRPH. [Link]
-
Preventing and Managing Toxicities of High-Dose Methotrexate. PubMed Central. [Link]
-
Guidance on Methotrexate Sodium. U.S. Food and Drug Administration. [Link]
-
Methotrexate Displacement in Man. The Journal of Clinical Investigation. [Link]
-
Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Gaylord Chemical. [Link]
-
DMSO. gChem Global. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 3. Methotrexate - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. impactfactor.org [impactfactor.org]
- 9. pharmpk.com [pharmpk.com]
- 10. This compound | C20H22N8O5 | CID 72440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. This compound HYDRATE, 95 | 6745-93-3 [chemicalbook.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. caymanchem.com [caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. selleckchem.com [selleckchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 20. selleckchem.com [selleckchem.com]
- 21. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]
Application Notes and Protocols: D-Amethopterin (Methotrexate) Dosage Calculation for Mouse Models of Rheumatoid Arthritis
Introduction
D-Amethopterin, more commonly known as Methotrexate (MTX), is a cornerstone therapy in the management of human rheumatoid arthritis (RA).[1][2] Its efficacy in reducing inflammation, mitigating pain, and slowing joint damage is well-established.[1][2] In preclinical research, mouse models of RA are indispensable for understanding disease pathogenesis and evaluating novel therapeutics. MTX often serves as a positive control in these studies, making the accurate calculation of its dosage critical for generating reliable and reproducible data.[3][4]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the principles and practicalities of this compound dosage calculation and administration in mouse models of RA. The focus is on providing not just a protocol, but the scientific rationale behind the experimental choices, ensuring a robust and well-validated experimental design.
Scientific Rationale: Mechanism of Action
Methotrexate's therapeutic effects in RA are multifaceted and not entirely understood.[5][6] Initially developed as a folic acid analogue for cancer therapy, its mechanism in RA at low doses is thought to be more anti-inflammatory than purely cytotoxic.[5][6][7] Key proposed mechanisms include:
-
Inhibition of Dihydrofolate Reductase (DHFR): MTX inhibits DHFR, an enzyme crucial for the synthesis of purines and pyrimidines, thereby interfering with DNA synthesis and cellular proliferation.[7][8] This action can temper the rapid division of inflammatory cells.
-
Adenosine Signaling: MTX treatment leads to an increase in extracellular adenosine, which has potent anti-inflammatory effects.[5][7]
-
Cytokine Modulation: MTX can reduce the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor (TNF), which are key players in RA pathology.[6]
-
Leukocyte Chemotaxis and Adhesion: MTX may also work by decreasing the migration and adhesion of inflammatory cells to the synovium.[7]
Understanding these mechanisms is crucial for interpreting experimental outcomes and designing studies that appropriately leverage MTX as a control.
Dosage Calculation: Principles and Practices
Calculating the correct dosage of this compound for mice is not a simple weight-based conversion from human doses. Due to differences in metabolism and body surface area, a more nuanced approach is required.
Allometric Scaling: From Human to Mouse
The most widely accepted method for converting a human dose to an equivalent animal dose is based on Body Surface Area (BSA).[9][10][11] The formula is as follows:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [12]
Where Km is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).
| Species | Km |
| Human | 37 |
| Mouse | 3 |
For example, a typical human oral dose of MTX for RA is 15 mg/week for a 60 kg adult.[14]
-
Human dose in mg/kg: 15 mg / 60 kg = 0.25 mg/kg
-
Mouse equivalent dose (mg/kg): 0.25 mg/kg × (37 / 3) ≈ 3.08 mg/kg
This calculated dose serves as a starting point. The optimal dose will depend on the specific mouse model, the severity of the arthritis, and the desired therapeutic effect.
Empirically Derived Dosages in Mouse RA Models
Numerous studies have established effective dosage ranges for MTX in common mouse models of RA, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
| Mouse Model | Dosage Range (mg/kg) | Frequency | Route of Administration | Reference |
| Collagen-Induced Arthritis (CIA) | 1 - 50 | Weekly or twice weekly | Subcutaneous (SC), Intraperitoneal (IP) | [15][16][17][18][19] |
| Lipopolysaccharide-induced arthritis | 1 | Daily for 3 days | Intraperitoneal (IP) | [20] |
| Adjuvant-Induced Arthritis (AIA) | 0.3 - 0.4 | Twice weekly | Oral | [21] |
Note: Higher doses (e.g., 50 mg/kg) have been used in some studies to achieve profound effects, but carry a higher risk of toxicity.[16] Researchers should carefully consider the balance between efficacy and potential side effects.
Toxicity Considerations
While effective, MTX is not without toxicity. In mice, high doses can lead to hematopoietic and gastrointestinal damage, and even death.[22][23] Chronic administration can also lead to cellular suppression in lymphoid tissues, testes, and skin.[22][23] It is crucial to monitor mice for signs of toxicity, such as:
-
Weight loss[24]
-
Ruffled fur
-
Lethargy
-
Diarrhea
If signs of toxicity are observed, a dose reduction or cessation of treatment may be necessary. The age of the mice can also influence their tolerance to MTX, with older mice sometimes being more resilient to its toxic effects.[22][23]
Experimental Protocols
Protocol 1: this compound (Methotrexate) Stock Solution Preparation
Materials:
-
This compound (Methotrexate) powder
-
Sterile, preservative-free 0.9% Sodium Chloride Injection (Saline)[25]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of MTX: Based on the desired stock concentration and final volume. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of MTX powder.
-
Dissolve the MTX: Add the MTX powder to a sterile microcentrifuge tube. Add the calculated volume of sterile saline.
-
Vortex: Vortex the solution until the MTX is completely dissolved. The solution should be clear and yellow.
-
Sterile Filter: Filter the solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.
-
Storage: Store the stock solution at 2-8°C, protected from light. For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Administration
Route of Administration: The most common routes for MTX administration in mouse RA models are subcutaneous (SC) and intraperitoneal (IP) injections.[15][16][17][19][20] Oral administration is also possible but may have different absorption kinetics.[21]
Procedure (for SC or IP injection):
-
Calculate the injection volume:
-
Injection Volume (mL) = (Desired Dose (mg/kg) × Mouse Body Weight (kg)) / Stock Solution Concentration (mg/mL)
-
For example, for a 25g (0.025 kg) mouse and a desired dose of 3 mg/kg, using a 10 mg/mL stock solution:
-
Injection Volume = (3 mg/kg × 0.025 kg) / 10 mg/mL = 0.0075 mL or 7.5 µL
-
-
-
Dilute the stock solution (if necessary): For very small injection volumes, it is advisable to dilute the stock solution to a concentration that allows for accurate and reproducible administration (e.g., 1 mg/mL).
-
Prepare the injection: Draw the calculated volume of the MTX solution into a sterile syringe with an appropriate needle (e.g., 27-30 gauge).
-
Administer the injection:
-
SC: Gently lift the skin on the back of the mouse to form a tent and insert the needle into the base of the tent.
-
IP: Position the mouse with its head tilted down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
-
Record the administration: Note the date, time, dose, and route of administration for each mouse.
Monitoring and Assessing Treatment Efficacy
The effectiveness of this compound treatment should be monitored throughout the study using standardized scoring systems.
Clinical Arthritis Scoring
A common method for assessing arthritis severity is a visual scoring system of the paws.[26][27][28]
| Score | Description |
| 0 | No evidence of erythema or swelling. |
| 1 | Mild swelling and/or erythema confined to the tarsals or ankle or digits. |
| 2 | Moderate swelling and erythema of the ankle and tarsals. |
| 3 | Severe swelling and erythema of the entire paw including digits. |
| 4 | Maximal swelling and erythema, or ankylosis of the limb. |
Each paw is scored, for a maximum possible score of 16 per mouse.
Histopathological Analysis
At the end of the study, histological analysis of the joints can provide a more detailed assessment of inflammation, cartilage damage, and bone erosion.[29] Standard staining methods include:
-
Hematoxylin and Eosin (H&E): For visualizing synovial inflammation and cellular infiltration.[29]
-
Safranin O or Toluidine Blue: For assessing proteoglycan loss and cartilage damage.[29]
-
Tartrate-Resistant Acid Phosphatase (TRAP): For identifying osteoclasts and evaluating bone erosion.[29]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a study involving this compound in a mouse model of RA.
Caption: Experimental workflow for this compound studies in mouse RA models.
Conclusion
The accurate calculation and administration of this compound are fundamental to its use as a reliable positive control in preclinical mouse models of rheumatoid arthritis. By understanding its mechanism of action, employing appropriate dosage conversion methods, and adhering to established protocols for administration and monitoring, researchers can ensure the scientific validity of their findings. This guide provides a comprehensive framework to support the design and execution of robust and reproducible studies in the field of arthritis research.
References
-
Bannerman, A., et al. (1977). Chronic toxicity of methotrexate in mice. Journal of the National Cancer Institute, 58(3), 735-741. [Link]
-
Cronstein, B. N. (1997). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America, 23(4), 739-755. [Link]
-
Eleveld, D. J., et al. (2003). Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice. Journal of Pharmaceutical Sciences, 92(11), 2268-2281. [Link]
-
Segal, R., et al. (1989). Methotrexate: mechanism of action in rheumatoid arthritis. Seminars in Arthritis and Rheumatism, 19(1), 19-28. [Link]
-
Freeman-Narrod, M., & Narrod, S. A. (1977). Chronic Toxicity of Methotrexate in Mice. Journal of the National Cancer Institute, 58(3), 735–741. [Link]
-
Chan, E. S., & Cronstein, B. N. (2010). Methotrexate--how does it really work?. Nature Reviews Rheumatology, 6(3), 175–178. [Link]
-
Asquith, D. L., et al. (2017). Experimental Arthritis Mouse Models Driven by Adaptive and/or Innate Inflammation. Methods in Molecular Biology, 1544, 437-455. [Link]
-
Krenn, V., et al. (2017). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Annals of the Rheumatic Diseases, 76(6), 1044-1051. [Link]
-
Cleveland Clinic. (2022). Methotrexate: Uses and Side Effects. [Link]
-
Deutsch, D. (n.d.). Automated assessment of rheumatoid arthritis symptoms in mice. [Link]
-
MEDtube. (n.d.). Methotrexate - Pharmacology (DMARD, Mechanism of Action, Side Effects). [Link]
-
Williams, A. S., & Hickey, M. J. (2020). Bench to Bedside: Modelling Inflammatory Arthritis. Cells, 9(7), 1618. [Link]
-
Chondrex, Inc. (n.d.). Mouse Arthritis Scoring System. [Link]
-
Lo, J., et al. (2021). A Modified Comprehensive Grading System for Murine Knee Osteoarthritis: Scoring the Whole Joint as an Organ. bioRxiv. [Link]
-
Anroop, B., & Jacob, S. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon, EC Pharmacology and Toxicology, 8(2), 1-3. [Link]
-
Luster, A. D. (2002). In vivo imaging approaches in animal models of rheumatoid arthritis. Arthritis Research, 4(Suppl 3), S43–S50. [Link]
-
Miyoshi, M., & Liu, S. (2018). Clinical Scoring of Disease Activity in Animal Models. Methods in Molecular Biology, 1868, 23-28. [Link]
-
Kim, H. R., et al. (2018). Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells. Arthritis Research & Therapy, 20(1), 1-13. [Link]
-
NovoPro Bioscience Inc. (2019). How to convert human dose to animal dose?. [Link]
-
Singh, R. K., et al. (2019). Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model. European Journal of Pharmacology, 853, 264-274. [Link]
-
Nowak, B., et al. (2010). High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. Central European Journal of Immunology, 35(3), 130-137. [Link]
-
Singh, R. K., et al. (2021). Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model. Metabolites, 11(12), 868. [Link]
-
Khamis, A., et al. (2018). Toxicity Studies of Trehalose and / or Methotrexate in Mice. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(2), 1-11. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]
-
Hegen, M., et al. (2018). Mouse Models of Rheumatoid Arthritis. Toxicologic Pathology, 46(8), 957-970. [Link]
-
Singh, R. K., et al. (2019). Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model. European Journal of Pharmacology, 853, 264-274. [Link]
-
Marinova-Mutafchieva, L., et al. (2000). Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis. Annals of the Rheumatic Diseases, 59(8), 641-647. [Link]
-
Saadh, M. J. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8), 98-103. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]
-
Freeman-Narrod, M., & Narrod, S. A. (1977). Chronic toxicity of methotrexate in mice. The Jackson Laboratory. [Link]
-
Nowak, B., et al. (2010). High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. Central European Journal of Immunology, 35(3), 130-137. [Link]
-
van der Kaa, J., et al. (2020). Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Fc Receptor-Targeting Biologics. Cells, 9(6), 1533. [Link]
-
Li, Y., et al. (2021). Methotrexate inhibits glucocorticoids-induced osteoclastogenesis via activating IFN-γR/STAT1 pathway in the treatment of rheumatoid arthritis. RMD Open, 7(3), e001859. [Link]
-
Bauerova, K., et al. (2011). Utilization of adjuvant arthritis model for evaluation of new approaches in rheumatoid arthritis therapy focused on regulation of immune processes and oxidative stress. Interdisciplinary Toxicology, 4(1), 1-8. [Link]
-
Patel, D. P., & Patel, P. (2023). Methotrexate. In StatPearls. StatPearls Publishing. [Link]
-
Wilder, R. L., et al. (1987). Methotrexate in rheumatoid arthritis: studies with animal models. The American Journal of Medicine, 82(4A), 25-32. [Link]
-
GlobalRPH. (2017). Methotrexate. [Link]
-
Yilmaz, M., et al. (2016). Evaluation of ototoxicity of intratympanic administration of Methotrexate in rats. Auris Nasus Larynx, 43(6), 616-620. [Link]
-
JoVE. (2020). Comparative Study of Drug Delivery Methods Targeted to the Mouse Inner Ear. [Link]
-
Singh, R. K., et al. (2021). Pharmacogenetic hSLCO1B1*14‐Guided Dosing of Methotrexate in Transgenic Arthritic Mice Normalizes Exposure and Response. Clinical and Translational Science, 14(3), 967-977. [Link]
-
Maranhão, R. C., et al. (2011). Anti-inflammatory effects of intravenous methotrexate associated with lipid nanoemulsions on antigen-induced arthritis. Clinics, 66(11), 1941-1946. [Link]
-
Dr. Oracle. (2023). What are the routes of administration and side effects of Methotrexate (MTX)?. [Link]
-
Medical News Today. (2021). Methotrexate for rheumatoid arthritis: Dose, safety, and more. [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Methotrexate for rheumatoid arthritis: Dose, safety, and more [medicalnewstoday.com]
- 3. Mouse Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medtube.net [medtube.net]
- 9. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ecronicon.net [ecronicon.net]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. droracle.ai [droracle.ai]
- 15. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rmdopen.bmj.com [rmdopen.bmj.com]
- 21. Utilization of adjuvant arthritis model for evaluation of new approaches in rheumatoid arthritis therapy focused on regulation of immune processes and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. labeling.pfizer.com [labeling.pfizer.com]
- 26. Experimental Arthritis Mouse Models Driven by Adaptive and/or Innate Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bench to Bedside: Modelling Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ard.bmj.com [ard.bmj.com]
Application Notes and Protocols for Utilizing D-Amethopterin (Methotrexate) in the Selection of DHFR-Transfected Cells
Introduction: The Principle of DHFR/Methotrexate Selection
The Dihydrofolate Reductase (DHFR) selection system, utilizing the potent inhibitor D-Amethopterin, more commonly known as Methotrexate (MTX), is a cornerstone technology for the generation of stable, high-producing mammalian cell lines.[1] This system is particularly prevalent in the production of recombinant proteins in Chinese Hamster Ovary (CHO) cells.[2][3] Its power lies in a dual capability: first, to select for cells that have successfully integrated a target gene, and second, to drive the amplification of that gene, leading to significantly enhanced protein expression.[1][4]
The entire system is predicated on the essential function of the DHFR enzyme. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6][7] THF is a critical one-carbon donor required for the de novo synthesis of purines and thymidylate, which are indispensable building blocks for DNA synthesis and cellular replication.[3][5][8]
Methotrexate, a structural analog of folic acid, is a competitive inhibitor of DHFR, binding to the enzyme with high affinity.[1][9][10] This inhibition blocks the production of THF, leading to a depletion of nucleotide precursors, which in turn arrests DNA synthesis and triggers cell death.[1][11]
The selection strategy typically employs a DHFR-deficient host cell line (e.g., CHO-DG44 or CHO-DXB11).[12][13][14] These cells are unable to synthesize nucleotides via the de novo pathway and require a culture medium supplemented with glycine, hypoxanthine, and thymidine (HT) to survive.[12][14] A plasmid is introduced into these cells containing two key components: the gene of interest (GOI) and a functional copy of the dhfr gene.
Following transfection, the selection process unfolds in two main stages:
-
Initial Selection: The transfected cells are cultured in a medium lacking HT. Only cells that have successfully integrated the plasmid and can now express a functional DHFR enzyme will be able to produce their own nucleotides and survive.[4][15] Untransfected cells, lacking a functional DHFR gene, will perish.[4]
-
Gene Amplification: To increase the expression of the GOI, the selective pressure is intensified by adding MTX to the culture medium.[1][4] In the presence of MTX, only cells that overproduce the DHFR enzyme can survive. Cells achieve this by amplifying the number of copies of the dhfr gene. Because the GOI is physically linked to the dhfr gene on the transfection plasmid, the amplification process also increases the copy number of the GOI.[2][4] By gradually increasing the concentration of MTX in a stepwise manner, researchers can select for cell populations with progressively higher gene copy numbers and, consequently, dramatically increased recombinant protein production.[2][4][13]
Biochemical Pathway and Selection Mechanism
The DHFR/MTX selection system exploits a critical metabolic pathway. The diagram below illustrates the central role of DHFR in nucleotide synthesis and how MTX disrupts this process, forming the basis for selection.
Caption: DHFR's role in nucleotide synthesis and MTX inhibition.
Materials and Reagents
-
Cell Line: DHFR-deficient CHO cell line (e.g., CHO-DG44, CHO-DXB11).
-
Culture Media:
-
Complete growth medium: Appropriate basal medium (e.g., DMEM/F-12) supplemented with 10% dialyzed Fetal Bovine Serum (dFBS) and hypoxanthine-thymidine (HT) supplement.
-
Selection medium: Complete growth medium without HT supplement.
-
Amplification medium: Selection medium supplemented with a specific concentration of Methotrexate.
-
-
Transfection Reagents: High-efficiency transfection reagent suitable for CHO cells.
-
Expression Vector: Plasmid containing the gene of interest (GOI) and a functional mammalian dhfr expression cassette.[16]
-
Methotrexate (MTX): Prepare a sterile, concentrated stock solution (e.g., 10 mM in DMSO or an alkaline solution) and store protected from light at -20°C.
-
Reagents for Cell Culture: PBS, Trypsin-EDTA, cryopreservation medium.
-
Equipment: Standard cell culture equipment (incubator, biosafety cabinet, microscope, centrifuge), cloning cylinders or 96-well plates for clonal isolation.
Experimental Workflow: From Transfection to Amplified Pool
The overall process involves transfecting DHFR-deficient cells, selecting for stable integrants in a nucleoside-free medium, and then subjecting the resulting cell population to stepwise increases in MTX concentration to select for high producers.
Caption: Workflow for generating high-producing cell lines via MTX.
Detailed Protocols
Protocol 1: Transfection and Initial Selection
This protocol describes the generation of a stable pool of cells expressing the DHFR gene.
-
Cell Preparation: The day before transfection, seed DHFR-deficient CHO cells in complete growth medium (containing HT) such that they reach 70-90% confluency on the day of transfection.[17]
-
Transfection: Transfect the cells with the expression vector containing the GOI and the dhfr gene using a validated transfection protocol for your specific cell line and reagent.[4][18] Include a mock transfection (no DNA) and a positive control if available.
-
Recovery: Allow cells to recover and express the gene for 24-48 hours post-transfection in the complete growth medium.
-
Initiate Selection: After the recovery period, passage the cells. Resuspend the cells in the selection medium (lacking HT). Plate the cells at a dilution of 1:10 or 1:15 into new culture dishes.[17]
-
Selection Period: Culture the cells in the selection medium for 10-14 days, replacing the medium every 3-4 days.[17] During this period, the vast majority of cells (untransfected) will die.
-
Colony Formation: Surviving cells will begin to form visible colonies. These colonies represent cells that have stably integrated the plasmid.
-
Pool Generation: Once a sufficient number of colonies have appeared and grown, they can be trypsinized and pooled together to create a stable, DHFR-positive cell population. A portion of this pool should be cryopreserved.
Protocol 2: Stepwise Gene Amplification with Methotrexate
This protocol details the process of amplifying the GOI copy number.
-
Establish a Kill Curve (Recommended): Before starting amplification, it is crucial to determine the optimal starting concentration of MTX for your specific cell line. This is done by treating the parental DHFR-positive cell pool with a range of MTX concentrations (e.g., 5 nM to 500 nM) and monitoring cell viability over 7-10 days. The ideal starting concentration for amplification is the lowest concentration that results in significant cell death but still allows for the survival of some resistant cells.
-
First Amplification Step: Seed the stable DHFR+ cell pool into amplification medium containing the predetermined low concentration of MTX (e.g., 5-20 nM).[15][19]
-
Culture and Recovery: Maintain the cells in this medium, replacing it every 3-4 days. Initially, a significant drop in cell viability is expected. Continue to culture the cells until the population recovers and viability is consistently >90%. This can take several weeks.
-
Subsequent Amplification Steps: Once the cell population is stable at a given MTX concentration, repeat the process by passaging the cells into a medium with a 2- to 5-fold higher MTX concentration.[17]
-
Iterative Process: Repeat Step 4, progressively increasing the MTX concentration, until the desired level of resistance (and protein production) is achieved.[4][17] It is common to amplify cells to levels ranging from 100 nM to over 1 µM MTX.[12][13]
-
Analysis and Cryopreservation: At each amplification stage, it is advisable to assess the expression level of the GOI and to cryopreserve vials of the cell pool.
Data Presentation: Key Parameters
The optimal MTX concentrations and timelines can vary significantly between cell lines and constructs. The following table provides a general guideline for CHO-DG44 cells.
| Stage | Medium Components | MTX Concentration | Expected Duration | Key Outcome |
| Initial Selection | No HT Supplement | 0 nM | 2-3 Weeks | Selection of stably transfected cells |
| Amplification I | No HT Supplement | 5 - 20 nM | 2-4 Weeks | Generation of a low-level resistant pool |
| Amplification II | No HT Supplement | 20 - 100 nM | 2-4 Weeks | Increased gene copy number and expression |
| Amplification III | No HT Supplement | 100 - 500 nM | 2-4 Weeks | Further increase in productivity |
| Amplification IV | No HT Supplement | 500 nM - 2 µM | 3-5 Weeks | Highly amplified, high-producing cell pool |
Note: The duration for each step is highly variable and depends on the rate of cell recovery.
Troubleshooting and Expert Insights
-
No Colonies After Initial Selection:
-
Cause: Low transfection efficiency or a non-functional DHFR expression cassette.
-
Solution: Optimize the transfection protocol. Verify the integrity and functionality of the plasmid. Ensure you are using a dialyzed serum, as standard FBS can contain nucleosides that interfere with selection.
-
-
Massive Cell Death After First MTX Step:
-
Cause: The initial MTX concentration is too high.
-
Solution: Perform a kill curve to determine a more appropriate starting concentration. Alternatively, start at a very low concentration (e.g., 5 nM) and increase more gradually.
-
-
Instability of Protein Expression:
-
Cause: The DHFR/MTX system can sometimes lead to genomic instability.[19][20] Expression may decrease if the selective pressure (MTX) is removed.
-
Solution: Maintain a low level of MTX in the culture medium for production runs. The most robust solution is to perform single-cell cloning from the amplified pool to isolate stable, high-producing clones.[15] Most MTX-amplified targeted integrants have been shown to sustain recombinant protein production during long-term culture even in the absence of MTX.[12]
-
-
Co-transfection vs. Single Vector:
Conclusion
The DHFR/Methotrexate selection and amplification system is a powerful, albeit time-intensive, method for developing high-yield recombinant protein production cell lines.[4][20] A thorough understanding of the underlying mechanism, careful optimization of MTX concentrations, and a patient, stepwise approach are critical for success. By following these protocols and principles, researchers can effectively harness this system to generate cell lines capable of producing commercially viable quantities of therapeutic proteins and other biologics.
References
-
Creative BioMart. (n.d.). DHFR Pressure Selection Technology - Heterologous Protein Expression. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Generation of High-Expressing Cells by Methotrexate Amplification of Destabilized Dihydrofolate Reductase Selection Marker. Retrieved from [Link]
-
Frontiers. (2022, September 14). Hybrid cell line development system utilizing site-specific integration and methotrexate-mediated gene amplification in Chinese hamster ovary cells. Retrieved from [Link]
-
ResearchGate. (2021, July 22). DHFR-MTX selection in CHO (DHFR -ve cells)?. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Evaluation of gene amplification for development of high producing biopharmaceutical cell lines. Retrieved from [Link]
-
Lonza Bioscience. (n.d.). Recombinant Protein Production Using CHO Media System. Retrieved from [Link]
-
PubMed. (n.d.). Generation of recombinant CHO(dhfr-) cell lines by single selection for dhfr+ transformants. Retrieved from [Link]
-
Sartorius. (2022, February 3). With Many Newer CHO Cell Lines Available, Why Does Sartorius Continue to Use the CHO DG44 Variant?. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydrofolate reductase. Retrieved from [Link]
-
PLOS One. (2012, December 31). Fusion of the Dhfr/Mtx and IR/MAR Gene Amplification Methods Produces a Rapid and Efficient Method for Stable Recombinant Protein Production. Retrieved from [Link]
-
NIH. (n.d.). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC. Retrieved from [Link]
-
PubMed. (n.d.). Selection for methotrexate resistance in mammalian cells bearing a Drosophila dihydrofolate reductase transgene. Retrieved from [Link]
-
AACR Journals. (2009, February 11). Dihydrofolate reductase amplification and sensitization to methotrexate of methotrexate-resistant colon cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic pathway of folate metabolism. DHFR catalyzes the passage of a.... Retrieved from [Link]
-
Proteopedia. (2024, January 21). Dihydrofolate reductase. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Methotrexate (MTX) based selection of CRISPR knock-in.... Retrieved from [Link]
-
YouTube. (2018, June 12). Dihydrofolate reductase (DHFR). Retrieved from [Link]
-
NIH. (2012, December 31). Fusion of the Dhfr/Mtx and IR/MAR Gene Amplification Methods Produces a Rapid and Efficient Method for Stable Recombinant Protein Production. Retrieved from [Link]
-
Technology Networks. (2022, April 26). Protocol of Stable Cell Line Generation. Retrieved from [Link]
-
NIH. (n.d.). Low-Dose Methotrexate Results in the Selective Accumulation of Aminoimidazole Carboxamide Ribotide in an Erythroblastoid Cell Line. Retrieved from [Link]
-
PubMed Central. (2013, January 10). Efficient Selection of Genetically Modified Human T Cells Using Methotrexate-Resistant Human Dihydrofolate Reductase - PMC. Retrieved from [Link]
-
University of Connecticut. (2020, May 14). The Anti-Proliferative Effects of Methotrexate and Novel UCP1162 on Acute Myeloid Leukemia Cell Lines. Retrieved from [Link]
-
PubMed. (n.d.). Transfection of DHFR- And DHFR+ Mammalian Cells Using Methotrexate-Resistant Mutants of Mouse Dihydrofolate Reductase. Retrieved from [Link]
-
PubMed Central. (2015, February 26). DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines. Retrieved from [Link]
-
ResearchGate. (2021, July 22). DHFR-MTX selection in CHO-S cell line ?. Retrieved from [Link]
-
Current Protocols. (n.d.). Amplification using CHO cell expression vectors. Retrieved from [Link]
-
NIH. (n.d.). Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells - PMC. Retrieved from [Link]
-
PubMed. (n.d.). Methotrexate selection of long-term culture initiating cells following transduction of CD34(+) cells with a retrovirus containing a mutated human dihydrofolate reductase gene. Retrieved from [Link]
-
PLOS One. (2013, June 6). Engineering Human T Cells for Resistance to Methotrexate and Mycophenolate Mofetil as an In Vivo Cell Selection Strategy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DHFR Pressure Selection Technology | Creative BioMart [heterologous.creativebiomart.net]
- 3. Recombinant Protein Production Using CHO Media System | Lonza [bioscience.lonza.com]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrofolate reductase - Proteopedia, life in 3D [proteopedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Selection for methotrexate resistance in mammalian cells bearing a Drosophila dihydrofolate reductase transgene: Methotrexate resistance in transgenic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Hybrid cell line development system utilizing site-specific integration and methotrexate-mediated gene amplification in Chinese hamster ovary cells [frontiersin.org]
- 13. diva-portal.org [diva-portal.org]
- 14. With Many Newer CHO Cell Lines Available, Why Does Sartorius Continue to Use the CHO DG44 Variant? [sartorius.com]
- 15. Generation of High-Expressing Cells by Methotrexate Amplification of Destabilized Dihydrofolate Reductase Selection Marker | Springer Nature Experiments [experiments.springernature.com]
- 16. Generation of recombinant CHO(dhfr-) cell lines by single selection for dhfr+ transformants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. Fusion of the Dhfr/Mtx and IR/MAR Gene Amplification Methods Produces a Rapid and Efficient Method for Stable Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fusion of the Dhfr/Mtx and IR/MAR Gene Amplification Methods Produces a Rapid and Efficient Method for Stable Recombinant Protein Production | PLOS One [journals.plos.org]
Assessing D-Amethopterin's Impact on Cell Cycle Progression: A Flow Cytometry-Based Application Note
Introduction: Unraveling the Cytostatic Effects of D-Amethopterin
This compound, more commonly known as Methotrexate (MTX), is a cornerstone of chemotherapy and immunosuppressive treatments.[1] Its efficacy lies in its structural similarity to folic acid, enabling it to act as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][2][3] This enzyme is critical for regenerating tetrahydrofolate, a coenzyme essential for the synthesis of purine and pyrimidine precursors of DNA and RNA.[3][4] By disrupting nucleotide biosynthesis, this compound effectively halts DNA synthesis and repair, primarily impacting rapidly proliferating cells, such as those found in cancerous tissues.[1][3] This targeted action on DNA replication machinery culminates in cell cycle arrest, making the analysis of cell cycle distribution a critical readout for its cytostatic and cytotoxic effects.[5]
This application note provides a detailed protocol for utilizing flow cytometry to assess the effects of this compound on the cell cycle of a chosen cell line. We will delve into the underlying principles of the methodology, provide a step-by-step guide for sample preparation and analysis, and offer insights into data interpretation and troubleshooting, ensuring a robust and reproducible assessment of this compound's therapeutic potential.
The Principle of Cell Cycle Analysis via Propidium Iodide Staining
Flow cytometry offers a high-throughput and quantitative method to analyze the distribution of cells throughout the different phases of the cell cycle. The most common approach relies on staining the cellular DNA with a fluorescent intercalating agent, such as Propidium Iodide (PI). PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the discrimination of cell populations into three major phases:
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase possess a normal diploid (2N) DNA content.
-
S Phase: During the synthesis (S) phase, cells are actively replicating their DNA, resulting in a DNA content intermediate between 2N and 4N.
-
G2/M Phase: Cells in the second gap (G2) and mitotic (M) phases have a tetraploid (4N) DNA content, having completed DNA replication.
A critical step in this process is the treatment of cells with RNase, as PI can also bind to double-stranded RNA, which would otherwise lead to inaccurate DNA content measurements.[6]
Experimental Design: Key Considerations for a Self-Validating Protocol
A well-designed experiment is fundamental to obtaining reliable and interpretable data. When assessing the effects of a compound like this compound, several factors must be carefully controlled.
Cell Line Selection and Culture
The choice of cell line is paramount and should be relevant to the research question. Proliferative cancer cell lines are typically more sensitive to this compound's effects. It is crucial to maintain consistent cell culture conditions, including media, supplements, and passage number, to minimize variability.
This compound Concentration and Incubation Time
The optimal concentration and incubation time for this compound will vary depending on the cell line's sensitivity. It is recommended to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) and the time point at which significant cell cycle arrest is observed. Based on published literature, concentrations for in vitro studies can range from the nanomolar (e.g., 10 nM) to the micromolar (e.g., 1-40 µM) range.[7] Incubation times typically range from 24 to 72 hours.
Table 1: Example Dose-Response and Time-Course Experimental Setup
| Treatment Group | This compound Concentration | Incubation Time (hours) |
| Untreated Control | 0 µM (Vehicle) | 24, 48, 72 |
| Low Dose | 0.1 µM | 24, 48, 72 |
| Mid Dose | 1 µM | 24, 48, 72 |
| High Dose | 10 µM | 24, 48, 72 |
Controls
-
Untreated Control: Cells cultured under the same conditions but without this compound (vehicle-only) are essential to establish the baseline cell cycle distribution.
-
Positive Control (Optional): A known cell cycle-arresting agent can be used to validate the experimental setup and staining procedure.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is a guideline and may require optimization for specific cell lines and experimental conditions.
Reagents and Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Methotrexate) stock solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on the cell cycle.
Step-by-Step Methodology
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Drug Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined time points.
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 1-2 mL of cold PBS.
-
Fixation:
-
Centrifuge the cells again and discard the supernatant.
-
Gently vortex the cell pellet while adding 5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.
-
Incubate the cells at -20°C for at least 2 hours. This step can be a stopping point, as cells can be stored in ethanol for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and carefully decant the ethanol.
-
Wash the cells with 5 mL of PBS to remove residual ethanol.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Filter the stained cells through a fine-mesh screen (e.g., 40 µm) to remove aggregates before analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical significance. Use a low flow rate for better resolution.
-
Data Analysis and Interpretation
The output from the flow cytometer will be a histogram of fluorescence intensity versus cell count. Software packages such as FlowJo™, FCS Express™, or proprietary instrument software can be used to gate the cell populations and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Table 2: Example Data Output
| Treatment | % G0/G1 | % S | % G2/M |
| Untreated Control (48h) | 55.2 | 28.5 | 16.3 |
| This compound (1 µM, 48h) | 30.7 | 58.1 | 11.2 |
An accumulation of cells in the S phase, as shown in the example table, is indicative of S-phase arrest, a known effect of this compound.
Caption: this compound inhibits DHFR, leading to S-phase cell cycle arrest.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommendation(s) |
| High Coefficient of Variation (CV) in G0/G1 peak | - High flow rate- Cell clumping- Inconsistent staining | - Use the lowest flow rate setting.- Filter samples before analysis. Ensure single-cell suspension after fixation.- Ensure consistent cell numbers and staining solution volume. |
| No distinct G2/M peak | - Cells are not proliferating- Insufficient cell number | - Ensure cells are in logarithmic growth phase.- Acquire a sufficient number of events. |
| Excessive debris in the plot | - High percentage of dead cells | - Handle cells gently during preparation.- Consider using a viability dye to exclude dead cells from the analysis. |
Conclusion
The protocol described in this application note provides a robust framework for assessing the impact of this compound on cell cycle progression. By carefully controlling experimental variables and understanding the principles of flow cytometric analysis, researchers can obtain high-quality, reproducible data. This information is invaluable for elucidating the mechanisms of action of anti-proliferative compounds and for the development of novel cancer therapeutics.
References
-
Creative Biolabs. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
Fojtů, M., et al. (2015). DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines. Oncology Letters, 10(1), 443-450. Retrieved from [Link]
-
Genchi, G., et al. (2016). Low-dose methotrexate enhances cycling of highly anaplastic cancer cells. Cell Cycle, 15(10), 1345-1352. Retrieved from [Link]
-
Hussein, N. A., et al. (2022). Antiproliferative and Apoptotic Effects of Tempol, Methotrexate, and Their Combinations on the MCF7 Breast Cancer Cell Line. ACS Omega, 7(40), 35985-35992. Retrieved from [Link]
-
Jackson, R. C. (1984). Biochemical and cell cycle perturbations in methotrexate-treated cells. Pharmacology & Therapeutics, 24(3), 377-405. Retrieved from [Link]
-
Karakas, E., & Ulukaya, E. (2001). Flow Cytometric Analysis of the Effects of Methotrexate and Vepesid on the HEp-2 Cell Cycle. Turkish Journal of Medical Sciences, 31(3), 187-191. Retrieved from [Link]
-
Kishimoto, S., et al. (1990). Methotrexate cytotoxicity as related to irreversible S phase arrest in mouse L1210 leukemia cells. Japanese Journal of Cancer Research, 81(1), 85-90. Retrieved from [Link]
-
Medzhitov, R. (2011). Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation. Arthritis & Rheumatism, 64(6), 1780-1789. Retrieved from [Link]
-
Pfizer. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow cytometry demonstrated that methotrexate caused S-phase cell cycle arrest.... Retrieved from [Link]
-
Rodrigues, C. A., et al. (2019). Low Dose Methotrexate Has Divergent Effects on Cycling and Resting Human Hematopoietic Stem and Progenitor Cells. Stem Cells, 37(12), 1629-1641. Retrieved from [Link]
-
University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Wlodkowic, D., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cell Biology, Chapter 8: Unit 8.6. Retrieved from [Link]
-
MDPI. (n.d.). Methotrexate. Retrieved from [Link]
-
Proteopedia. (2017). Methotrexate. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Methotrexate inhibits cell proliferation by impairing cell cycle.... Retrieved from [Link]
Sources
- 1. Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and cell cycle perturbations in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Low-dose methotrexate enhances cycling of highly anaplastic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. Low Dose Methotrexate Has Divergent Effects on Cycling and Resting Human Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Immunohistochemical Analysis of Tissues Treated with D-Amethopterin (Methotrexate)
Abstract
D-Amethopterin, commonly known as Methotrexate (MTX), is a potent folate antagonist widely used in chemotherapy and for the management of autoimmune diseases.[1][2] Its mechanism of action, which involves the inhibition of dihydrofolate reductase (DHFR), profoundly impacts cellular processes, particularly in rapidly proliferating tissues.[1][3][4] Consequently, researchers and drug development professionals frequently require robust methods to assess the in-situ cellular and molecular consequences of MTX treatment. Immunohistochemistry (IHC) stands as a critical technique for this purpose, offering spatial resolution of target antigens within the preserved tissue architecture.[5] However, the very cytotoxic and immunomodulatory effects of MTX can introduce unique challenges to IHC, including altered tissue morphology and antigenicity.[6] This guide provides an in-depth exploration of the scientific principles, validated protocols, and troubleshooting strategies necessary for achieving reliable and reproducible IHC results in tissues exposed to this compound.
Section 1: The Scientific Foundation - Understanding MTX's Impact on Tissues for IHC
A successful IHC experiment is built upon a clear understanding of how the experimental variable—in this case, MTX treatment—affects the tissue substrate. The drug's mechanism dictates the potential artifacts and challenges a researcher may encounter.
1.1 Core Mechanism of Action: DHFR Inhibition
Methotrexate functions as a competitive inhibitor of dihydrofolate reductase (DHFR), binding to the enzyme with an affinity approximately 1000 times greater than its natural substrate, dihydrofolate.[1] This potent inhibition blocks the regeneration of tetrahydrofolate, a crucial cofactor for the synthesis of thymidylate and purine nucleotides.[3][7] The resulting depletion of these essential building blocks disrupts DNA synthesis, repair, and cellular replication, leading to cell cycle arrest, primarily in the S phase, and subsequent apoptosis.[1][3] This effect is most pronounced in actively proliferating cell populations, which explains both its therapeutic efficacy against tumors and its common side effects in tissues like bone marrow and gastrointestinal mucosa.[3][4]
1.2 Consequences for Tissue Integrity and Antigenicity
The cytotoxic nature of MTX directly impacts tissue quality for IHC analysis. Researchers must anticipate:
-
Altered Morphology: MTX treatment can lead to significant histological changes, including apoptosis, necrosis, fibrosis, and follicular degeneration in sensitive tissues like gonads.[6] These changes can disrupt cellular landmarks and complicate the interpretation of staining patterns.
-
Antigen Degradation: Necrotic and apoptotic processes release proteases that can degrade target antigens, potentially leading to weak or false-negative staining results.
-
Epitope Masking: Beyond the standard cross-linking caused by formalin fixation, drug-induced cellular stress and tissue remodeling (e.g., fibrosis) may further obscure antigenic sites. This places an even greater emphasis on the optimization of antigen retrieval steps.
-
Changes in the Immune Microenvironment: MTX has immunomodulatory effects, such as reducing neutrophil and macrophage infiltration in some contexts or altering T-cell populations.[8][9] IHC is often used to study these very changes, making it essential to have a protocol that can reliably detect immune cell markers.
Section 2: Pre-Analytical Best Practices for Sample Integrity
Reproducibility begins before the first antibody is applied. Given the potential for MTX to compromise tissue quality, strict adherence to pre-analytical standards is non-negotiable.
-
Timely and Consistent Fixation: Upon collection, tissues should be immediately immersed in a sufficient volume (10-20x tissue volume) of 10% Neutral Buffered Formalin (NBF). Fixation time should be standardized (e.g., 18-24 hours) for all samples in a study, as both under- and over-fixation can irreversibly compromise antigenicity.[5]
-
Tissue Processing and Sectioning: Standard paraffin-embedding protocols are generally suitable.[10][11] However, due to the potential for increased tissue fragility, using positively charged or adhesive-coated slides is strongly recommended to prevent section detachment during the harsh antigen retrieval steps.[12] Cut sections at a consistent thickness, typically 4-5 µm, to ensure uniform reagent penetration.
Section 3: Core Immunohistochemistry Protocol for MTX-Treated Tissues
This section outlines a robust, baseline protocol designed for formalin-fixed, paraffin-embedded (FFPE) tissues. It is presented as a starting point for optimization, as the ideal conditions for antibody concentration and antigen retrieval will vary depending on the specific target antigen and tissue type.
3.1 Detailed Step-by-Step Methodology
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5-10 minutes each.[10]
-
Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in running tap water, followed by a final rinse in distilled water.
-
-
Antigen Retrieval (AR) - The Critical Optimization Step:
-
Rationale: Formalin fixation creates methylene bridges that mask epitopes; AR is essential to reverse this process and allow antibody access.[13] For MTX-treated tissues, where antigen integrity may already be compromised, optimizing AR is the single most important step for success.
-
Method 1: Heat-Induced Epitope Retrieval (HIER) : This is the most common and often most effective method.[13]
-
Place slides in a staining jar filled with pre-heated AR solution.
-
Heat using a pressure cooker, microwave, or water bath (typically 95-100°C for 10-20 minutes).[11][13]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature. This gradual cooling is crucial for proper protein refolding.
-
-
Method 2: Proteolytic-Induced Epitope Retrieval (PIER) : A gentler method that may be required for certain antibodies, but carries a higher risk of damaging tissue morphology.[14]
-
Warm the enzyme solution (e.g., Proteinase K, Trypsin) to 37°C.[14]
-
Incubate slides with the enzyme solution in a humidified chamber for a pre-determined time (typically 10-15 minutes).
-
Stop the reaction by thoroughly rinsing the slides in cool wash buffer (e.g., PBS).
-
Table 1: Antigen Retrieval Parameter Optimization
Method Reagent Typical pH Target Location Key Considerations HIER Sodium Citrate Buffer 6.0 Cytoplasmic, some nuclear antigens A good starting point for most antibodies.[11][14] HIER Tris-EDTA Buffer 9.0 Nuclear, membrane antigens Often provides superior retrieval for nuclear proteins.[13][14] | PIER | Proteinase K / Trypsin | ~7.5-8.0 | Various | Requires careful timing to avoid over-digestion of tissue.[14] |
-
-
Blocking Steps:
-
Endogenous Peroxidase Block: Incubate slides in 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS for 10-15 minutes to quench endogenous peroxidase activity, which is common in hematopoietic tissues and areas of hemorrhage.[15]
-
Non-Specific Protein Block: Incubate with a protein-based blocking solution (e.g., 5% normal goat serum or 1-3% BSA in PBS) for 30-60 minutes to prevent non-specific binding of antibodies.[16]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration (determined by titration) in antibody diluent (e.g., 1% BSA in PBS-T).
-
Incubate slides in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C for weaker antigens.
-
-
Detection System:
-
Rinse slides thoroughly with wash buffer (PBS-T).
-
Incubate with a polymer-based secondary antibody conjugated to Horseradish Peroxidase (HRP). These systems offer high sensitivity and lower background compared to older avidin-biotin methods. Incubate according to the manufacturer's instructions (usually 30-60 minutes).
-
-
Chromogen Development:
-
Rinse slides thoroughly with wash buffer.
-
Apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution.[11] Monitor color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in distilled water once the desired signal intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
Section 4: A Self-Validating System - Controls and Troubleshooting
For results to be trustworthy, every IHC run must be a self-validating system. This is achieved through the diligent use of controls and a logical approach to troubleshooting.
4.1 The Indispensable Role of Controls
-
Positive Tissue Control: A tissue section known to express the target antigen, processed and stained in parallel. This validates that the protocol and reagents are working correctly.[5]
-
Negative Reagent Control (Primary Omission): A slide from which the primary antibody is omitted. Staining here indicates non-specific binding from the secondary antibody or detection system.[15][17]
-
Isotype Control (for monoclonal primaries): A slide incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody. This helps to identify non-specific background staining.
4.2 Troubleshooting Guide for MTX-Treated Tissues
Table 2: Common IHC Problems and Solutions in the Context of MTX Treatment
| Problem | Potential Cause Related to MTX | General Cause | Recommended Solution |
|---|---|---|---|
| No or Weak Staining | Antigen degradation due to cytotoxicity; Downregulation of the target protein by the drug. | Insufficient antigen retrieval; Primary antibody concentration too low; Antibody not validated for IHC. | Optimize HIER with a different buffer (e.g., switch from Citrate pH 6.0 to EDTA pH 9.0) or increase heating time.[12] Perform a primary antibody titration to find the optimal concentration.[17][18] |
| High Background / Non-Specific Staining | Increased endogenous biotin or peroxidase in stressed/necrotic tissue; Fc receptor expression on infiltrating immune cells. | Insufficient blocking; Primary antibody concentration too high; Sections dried out during staining. | Ensure peroxidase and protein blocking steps are adequate.[15] Titrate the primary antibody to a lower concentration.[17] Keep slides in a humidified chamber and never allow them to dry.[17][18] |
| Tissue Detachment from Slide | Poor tissue integrity due to MTX-induced cell death and tissue remodeling. | Overly aggressive antigen retrieval (excessive heat or enzyme digestion); Standard slides used. | Use positively charged or adhesive-coated slides.[12] Reduce the intensity of AR (e.g., shorter heating time, lower temperature).[12] Consider PIER as a gentler alternative to HIER. |
| Patchy or Uneven Staining | Heterogeneous drug distribution or cellular response within the tissue. | Incomplete deparaffinization; Uneven reagent application or drying of sections. | Ensure fresh xylene and complete deparaffinization. Apply sufficient reagent volume to cover the entire section and use a humidified chamber. |
Conclusion
Immunohistochemistry on this compound-treated tissues is a powerful but nuanced application. The drug's profound effects on cell proliferation, viability, and the immune microenvironment necessitate a heightened awareness of potential tissue-based artifacts. Success hinges on meticulous pre-analytical handling, a systematic approach to protocol optimization—with a primary focus on antigen retrieval—and the rigorous use of controls to validate every result. By understanding the causality behind MTX's biological impact and applying the robust protocols and troubleshooting logic outlined in this guide, researchers can confidently generate specific, reproducible, and meaningful in-situ data to advance their scientific and drug development objectives.
References
- Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology.
- Dr.Oracle. (2025). What is the mechanism of action of Methotrexate (MTX)?.
- Unknown Author. (2025). What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?.
- Proteopedia. (2017). Methotrexate.
- MEDtube. (n.d.). Methotrexate - Pharmacology (DMARD, Mechanism of Action, Side Effects).
- DiFrancesco, L., Miller, F., & Greenwald, R. A. (1994). Detailed immunohistologic evaluation of a methotrexate-induced nodule. PubMed.
- Unknown Author. (2024). Histopathological and Immunohistochemical Evaluation of Methotrexate-Induced Gonadal Damage in Rats: Role of SCF, mTOR, and SIRT-1. PMC - NIH.
- OriGene Technologies Inc. (n.d.). IHC Troubleshooting.
- Unknown Author. (n.d.). IHC Troubleshooting.
- ResearchGate. (n.d.). Immunohistochemistry (IHC) studies showed that methotrexate affected....
- Sigma-Aldrich. (n.d.). Tips and Techniques for Troubleshooting Immunohistochemistry (IHC).
- PMC - NIH. (n.d.). Tissue localization of methotrexate-monoclonal-IgM immunoconjugates: Anti-SSEA-1 and MOPC 104E in mouse teratocarcinomas and normal tissues.
- Bitesize Bio. (2025). Troubleshooting Immunohistochemistry.
- BMA Biomedicals. (n.d.). Troubleshooting in IHC.
- Boster Bio. (n.d.). IHC Antigen Retrieval Protocol | Heat & Enzyme Methods.
- Boster Bio. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide.
- Unknown Author. (n.d.). Immunohistochemistry(IHC) Protocol.
- R&D Systems. (n.d.). Antigen Retrieval Methods.
- Abcam. (n.d.). IHC antigen retrieval protocol.
- Creative Diagnostics. (n.d.). Effective Antigen Retrieval.
- Proteintech Group. (n.d.). IHC Antigen Retrieval.
- Sigma-Aldrich. (n.d.). Immunohistochemistry Procedure for Paraffin-Embedded Tissues.
- PMC - PubMed Central - NIH. (n.d.). Immunohistochemistry.
- Creative Biolabs Antibody. (n.d.). Protocol of Immunohistochemistry (IHC).
Sources
- 1. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 2. medtube.net [medtube.net]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. droracle.ai [droracle.ai]
- 5. Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histopathological and Immunohistochemical Evaluation of Methotrexate-Induced Gonadal Damage in Rats: Role of SCF, mTOR, and SIRT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Detailed immunohistologic evaluation of a methotrexate-induced nodule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. documents.cap.org [documents.cap.org]
- 13. bosterbio.com [bosterbio.com]
- 14. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 15. bma.ch [bma.ch]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. origene.com [origene.com]
- 18. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Gene Expression Analysis in Response to D-Amethopterin Treatment
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for investigating the global transcriptomic changes induced by D-Amethopterin, a potent antifolate agent. We delve into the molecular underpinnings of this compound's mechanism of action and present robust, validated protocols for gene expression analysis using both next-generation sequencing (RNA-Seq) and quantitative real-time PCR (qPCR). This document is designed to equip researchers with the necessary tools to dissect the complex cellular responses to this widely used therapeutic agent, paving the way for biomarker discovery, mechanism of action studies, and the development of novel therapeutic strategies.
Introduction: Unraveling the Cellular Impact of this compound
This compound, also known as Methotrexate (MTX), is a cornerstone of chemotherapy and immunosuppressive therapy.[1][2] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[3][4][5][6] By binding to DHFR with an affinity approximately 1000 times greater than its natural substrate, dihydrofolate, methotrexate effectively halts the regeneration of tetrahydrofolate (THF).[1] THF is an essential one-carbon donor for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[7][8][9] Consequently, this compound treatment leads to the depletion of intracellular THF pools, disrupting DNA synthesis and repair, and ultimately arresting cell proliferation, particularly in rapidly dividing cells like cancer cells and activated immune cells.[5][6][10]
Beyond its direct impact on nucleotide synthesis, this compound elicits a cascade of downstream effects on various cellular processes. These include alterations in amino acid metabolism, induction of apoptosis, and modulation of inflammatory signaling pathways.[1][11] The cellular response to this compound is complex and can vary significantly depending on the cell type, dosage, and duration of treatment. Furthermore, the development of drug resistance, often through mechanisms such as DHFR gene amplification or altered drug transport, remains a significant clinical challenge.[12][13][14]
Gene expression analysis provides a powerful lens through which to investigate the multifaceted effects of this compound. By profiling the entire transcriptome, researchers can identify novel genes and pathways affected by the drug, elucidate mechanisms of action and resistance, and discover potential biomarkers to predict treatment response.[15][16][17] This application note will provide a comprehensive guide to performing such analyses, from experimental design to data interpretation.
Core Signaling Pathway: The Folate Cycle and this compound's Point of Intervention
To appreciate the transcriptomic consequences of this compound treatment, it is essential to understand its primary target pathway. The following diagram illustrates the central role of DHFR in the folate cycle and how this compound disrupts this critical process.
Caption: this compound competitively inhibits DHFR, blocking the conversion of DHF to THF.
Experimental Design and Workflow for Gene Expression Analysis
A well-designed experiment is paramount for obtaining reliable and reproducible gene expression data. The following workflow provides a general framework for studying the effects of this compound.
Caption: A comprehensive workflow for gene expression analysis of this compound treatment.
Detailed Protocols
Cell Culture and this compound Treatment
Rationale: The choice of cell line, drug concentration, and treatment duration are critical variables that will influence the observed gene expression changes. It is recommended to perform dose-response and time-course experiments to identify the optimal conditions for your study.
Protocol:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute to the final working concentrations in cell culture medium.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound and harvest at multiple time points (e.g., 6, 12, 24, 48 hours).
-
Controls: Include a vehicle control (medium with the same concentration of solvent used for the drug) for each experimental condition.
-
-
Cell Harvesting: After the desired treatment period, wash the cells with PBS and lyse them directly in the culture dish using an appropriate lysis buffer for RNA extraction.
RNA Extraction and Quality Control
Rationale: High-quality RNA is essential for successful gene expression analysis.[18][19] RNA integrity should be assessed to ensure that the RNA is not degraded.
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Thermo Fisher Scientific) following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
RNA Quality Control: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-Seq.
Table 1: Example RNA Quality Control Data
| Sample | Concentration (ng/µL) | A260/A280 | A260/A230 | RIN |
| Vehicle Control 1 | 150.2 | 2.05 | 2.10 | 9.8 |
| Vehicle Control 2 | 145.8 | 2.06 | 2.12 | 9.7 |
| This compound 1 | 162.5 | 2.04 | 2.08 | 9.5 |
| This compound 2 | 158.1 | 2.05 | 2.09 | 9.6 |
RNA-Seq Library Preparation and Sequencing
Rationale: RNA-Seq provides a comprehensive, unbiased view of the transcriptome.[20][21] The choice of library preparation method will depend on the specific research question. For gene expression quantification, 3' mRNA-Seq methods like DRUG-seq can be cost-effective for large-scale screens.[22][23][24]
Protocol:
-
mRNA Enrichment/rRNA Depletion: For a focused analysis of protein-coding genes, enrich for polyadenylated mRNA. For a more comprehensive analysis including non-coding RNAs, deplete ribosomal RNA.
-
RNA Fragmentation: Fragment the RNA to a suitable size for sequencing.
-
cDNA Synthesis: Synthesize first- and second-strand cDNA from the fragmented RNA.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA for ligation to sequencing adapters. Ligate adapters containing unique indices for multiplexing samples.
-
Library Amplification: Amplify the adapter-ligated library using PCR.
-
Library Quality Control: Assess the size distribution and concentration of the final library using an automated electrophoresis system and qPCR.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis.[25]
RNA-Seq Data Analysis
Rationale: A robust bioinformatics pipeline is crucial for extracting meaningful biological insights from RNA-Seq data.[26][27]
Protocol:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in response to this compound treatment using packages like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and gene ontologies that are enriched among the differentially expressed genes.
Table 2: Example of Differentially Expressed Genes
| Gene | log2FoldChange | p-value | Adjusted p-value |
| DHFR | 2.5 | 1.2e-50 | 2.1e-46 |
| TYMS | 1.8 | 3.4e-35 | 4.5e-31 |
| GART | 1.5 | 5.6e-28 | 6.2e-24 |
| SLC19A1 | -1.2 | 7.8e-15 | 8.9e-12 |
| IL8 | 3.1 | 9.1e-60 | 1.5e-55 |
Validation of RNA-Seq Results by qPCR
Rationale: It is essential to validate the findings from RNA-Seq using an independent method. qPCR is a sensitive and specific technique for quantifying the expression of a targeted set of genes.[28][29][30][31] Adherence to the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines is crucial for ensuring the reliability and reproducibility of qPCR data.[32][33][34][35][36]
Protocol:
-
Primer Design and Validation:
-
Design primers that span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by performing a standard curve analysis. An efficiency between 90-110% is considered acceptable.
-
-
Reverse Transcription: Synthesize cDNA from the same RNA samples used for RNA-Seq using a reverse transcription kit. A two-step RT-qPCR approach is generally recommended for flexibility.[29]
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing cDNA, primers, and a SYBR Green or probe-based master mix.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcription (-RT) controls to check for genomic DNA contamination.
-
Run the reactions in triplicate on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq values of the target genes to the Cq values of one or more stably expressed reference genes (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Interpreting the Results and Drawing Conclusions
The gene expression changes observed in response to this compound treatment can provide valuable insights into its mechanism of action and the cellular pathways it perturbs. For instance, an upregulation of DHFR and other genes in the folate pathway may indicate a compensatory response to the drug.[37][38] Conversely, changes in the expression of genes involved in cell cycle control, apoptosis, and inflammation can shed light on the broader cellular consequences of this compound treatment.[39][40]
By integrating the gene expression data with other functional assays, researchers can build a comprehensive picture of the cellular response to this compound. This knowledge can be leveraged to identify novel drug targets, develop strategies to overcome drug resistance, and personalize cancer therapy.
References
-
Dihydrofolate reductase inhibitor - Wikipedia. Wikipedia. [Link]
-
MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry. [Link]
-
A survey of best practices for RNA-seq data analysis. Genome Biology. [Link]
-
10 Best Practices for Effective RNA-Seq Data Analysis. FocalPoint Bio. [Link]
-
The MIQE Guidelines - Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Gene-Quantification. [Link]
-
The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. PubMed. [Link]
-
MIQE and RDML Guidelines. Bio-Rad. [Link]
-
Dihydrofolate reductase inhibitor - Grokipedia. Grokipedia. [Link]
-
Dihydrofolate reductase as a therapeutic target. PubMed. [Link]
-
(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]
-
What are DHFR inhibitors and how do they work? Patsnap. [Link]
-
Methotrexate normalizes up-regulated folate pathway genes in rheumatoid arthritis. PubMed. [Link]
-
Quantitative Real Time PCR Protocol. Stack Lab. [Link]
-
Identification of gene expression biomarkers to predict clinical response to methotrexate in patients with rheumatoid arthritis. PubMed. [Link]
-
Expression of a methotrexate resistant dihydrofolate reductase gene in transgenic mice. PubMed. [Link]
-
What is DRUG-seq and what are its benefits in drug discovery? Alithea Genomics. [Link]
-
GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). NPTEL. [Link]
-
Stimulation of methotrexate resistance and dihydrofolate reductase gene amplification by c-myc. PubMed. [Link]
-
PharmGKB summary: methotrexate pathway. PMC. [Link]
-
Identification of gene expression biomarkers to predict clinical response to methotrexate in patients with rheumatoid arthritis. PMC. [Link]
-
Possible Interaction: Methotrexate and Folate. SUPP.AI. [Link]
-
Profiling of Gene Expression Biomarkers as a Classifier of Methotrexate Nonresponse in Patients With Rheumatoid Arthritis. PubMed. [Link]
-
RNA Sequencing Best Practices: Experimental Protocol and Data Analysis. SpringerLink. [Link]
-
Expression of a methotrexate resistant dihydrofolate reductase gene in transgenic mice. Icahn School of Medicine at Mount Sinai. [Link]
-
Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Alithea Genomics. [Link]
-
Dihydrofolate reductase amplification and sensitization to methotrexate of methotrexate-resistant colon cancer cells. AACR Journals. [Link]
-
Best practices for RNA-seq success, part I: Optimizing sample prep. Takara Bio. [Link]
-
Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. PMC. [Link]
-
From bench to bytes: a practical guide to RNA sequencing data analysis. PMC. [Link]
-
The influence of methotrexate on the gene expression of the pro-inflammatory cytokine IL-12A in the therapy of rheumatoid arthritis. PubMed. [Link]
-
Molecular signature of methotrexate response among rheumatoid arthritis patients. Frontiers. [Link]
-
Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity. Cancer Research and Treatment. [Link]
-
Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. Champions Oncology. [Link]
-
【Folate Metabolism?→Explained】Methotrexate: Mechanism of Action - Updated 【AntiCancer Pharmacology】. YouTube. [Link]
-
RNA Sequencing in Drug Research and Development: Introduction, Advantages, and Applications. CD Genomics. [Link]
-
Methotrexate. Proteopedia. [Link]
-
RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen. [Link]
-
Methotrexate (Mexate®, Folex®, Rheumatrex®, Amethopterin, MTX). OncoLink. [Link]
-
Methotrexate - Wikipedia. Wikipedia. [Link]
-
Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. PMC. [Link]
-
What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? Meducation. [Link]
Sources
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 6. droracle.ai [droracle.ai]
- 7. grokipedia.com [grokipedia.com]
- 8. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 11. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of a methotrexate resistant dihydrofolate reductase gene in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stimulation of methotrexate resistance and dihydrofolate reductase gene amplification by c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Identification of gene expression biomarkers to predict clinical response to methotrexate in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of gene expression biomarkers to predict clinical response to methotrexate in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profiling of Gene Expression Biomarkers as a Classifier of Methotrexate Nonresponse in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 10 Best Practices for Effective RNA-Seq Data Analysis [getfocal.co]
- 19. Best practices for RNA-seq success, part I: Optimizing sample prep [takarabio.com]
- 20. rna-seqblog.com [rna-seqblog.com]
- 21. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 22. alitheagenomics.com [alitheagenomics.com]
- 23. alitheagenomics.com [alitheagenomics.com]
- 24. blog.championsoncology.com [blog.championsoncology.com]
- 25. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 26. RNA Sequencing Best Practices: Experimental Protocol and Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 27. From bench to bytes: a practical guide to RNA sequencing data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. stackscientific.nd.edu [stackscientific.nd.edu]
- 29. elearning.unite.it [elearning.unite.it]
- 30. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 31. idtdna.com [idtdna.com]
- 32. MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments [miqe.gene-quantification.info]
- 33. gene-quantification.de [gene-quantification.de]
- 34. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. bio-rad.com [bio-rad.com]
- 36. MIQE Guidelines | Thermo Fisher Scientific - HK [thermofisher.com]
- 37. Methotrexate normalizes up-regulated folate pathway genes in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. e-crt.org [e-crt.org]
- 39. The influence of methotrexate on the gene expression of the pro-inflammatory cytokine IL-12A in the therapy of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Frontiers | Molecular signature of methotrexate response among rheumatoid arthritis patients [frontiersin.org]
Application Notes & Protocols: High-Throughput Screening for Dihydrofolate Reductase (DHFR) Inhibitors
Introduction: The Significance of Targeting Dihydrofolate Reductase
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme found in all prokaryotic and eukaryotic cells.[1][2] It plays a pivotal role in cellular metabolism by catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2][3] THF and its derivatives are crucial one-carbon donors required for the de novo synthesis of purines, thymidylate, and several amino acids.[3][4] Consequently, the inhibition of DHFR leads to a depletion of intracellular THF, which in turn disrupts DNA synthesis, repair, and cellular replication, ultimately causing cell death.[1][4]
This critical role in cell proliferation has established DHFR as a highly valuable therapeutic target for various diseases. Because rapidly dividing cells, such as malignant tumor cells, are particularly sensitive to the effects of DHFR inhibition, DHFR inhibitors are cornerstone agents in cancer chemotherapy.[4][5][6] Furthermore, structural differences between DHFR enzymes in humans and those in bacteria, protozoa, and other pathogens allow for the development of selective inhibitors used as antimicrobial agents.[2][3][5]
The most well-known DHFR inhibitor is Methotrexate (MTX), also known as Amethopterin.[7][8][9] Methotrexate is a folate antagonist that competitively and tightly binds to the active site of DHFR, with an affinity approximately 1000 times greater than the natural substrate, DHF.[4][7][10] This potent inhibition makes it an effective treatment for various cancers and autoimmune diseases like rheumatoid arthritis.[6][7][10]
A Note on Stereoisomers: L-Methotrexate vs. D-Amethopterin
It is crucial to distinguish between the stereoisomers of Amethopterin (Methotrexate). The biologically active form is the levorotatory isomer, L-Methotrexate. The dextrorotatory isomer, this compound, is generally considered biologically inactive or significantly less potent. In the context of high-throughput screening (HTS), L-Methotrexate serves as the gold-standard positive control inhibitor. This compound, if used, would function as a negative control to validate that the assay is specifically detecting inhibition by the active stereoisomer. This guide will refer to the active L-isomer as Methotrexate (MTX).
Principle of the HTS Assay
The most common and robust method for a high-throughput screen of DHFR inhibitors is a biochemical, absorbance-based kinetic assay.[11][12] This assay directly measures the enzymatic activity of DHFR by monitoring the consumption of its cofactor, NADPH.
The core reaction is as follows: Dihydrofolate (DHF) + NADPH + H+ ---(DHFR)---> Tetrahydrofolate (THF) + NADP+ [1]
NADPH has a distinct absorbance peak at 340 nm, whereas NADP+ does not. Therefore, as the DHFR enzyme catalyzes the reaction, the concentration of NADPH decreases, resulting in a corresponding decrease in absorbance at 340 nm.[1][2][13] The rate of this decrease is directly proportional to DHFR activity. Potential inhibitors are identified by their ability to slow down or halt this reaction, thus preventing the decrease in absorbance at 340 nm.[1]
This method forms the basis for a simple, reliable, and automatable assay suitable for screening large compound libraries.[1][11][14]
Visualizing the DHFR Catalytic Cycle and Inhibition
The following diagram illustrates the DHFR reaction and the mechanism of competitive inhibition by Methotrexate.
Caption: Step-by-step workflow for the DHFR inhibitor HTS assay.
Step-by-Step Experimental Procedure
-
Compound Plating (Volume: 0.5 µL):
-
Using an acoustic liquid handler or pin tool, transfer 0.5 µL of test compounds, positive control (MTX), or negative control (DMSO) to the appropriate wells of a 384-well assay plate. This results in a 1% final DMSO concentration, which is generally well-tolerated by most enzymes.
-
-
Enzyme and Cofactor Addition (Volume: 25 µL):
-
Prepare a master mix containing the DHFR enzyme and the NADPH working solution in 1X DHFR Assay Buffer.
-
Using a multi-channel pipette or automated dispenser, add 25 µL of this mix to each well of the assay plate.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 10-15 minutes. [15]This step allows the test compounds to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation (Volume: 25 µL):
-
Add 25 µL of the DHF substrate solution to all wells to start the enzymatic reaction.
-
Mix the plate gently for 30 seconds.
-
-
Kinetic Measurement:
Data Analysis and Quality Control
Calculation of Percent Inhibition
-
Determine the Reaction Rate: For each well, calculate the rate of reaction (slope) by selecting two time points within the linear range of the absorbance decrease. The rate is calculated as (ΔOD / Δtime) or (mOD/min). [1]2. Calculate Percent Inhibition: Use the rates from the control wells to normalize the data for each test compound well.
% Inhibition = (1 - (RateTest Compound - RatePositive Control) / (RateNegative Control - RatePositive Control)) * 100
Assay Quality Control: The Z'-Factor
The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality and robustness of an HTS assay. [16][17][18]It measures the separation between the positive and negative control signals relative to their variability.
Formula: Z' = 1 - (3 * (SDPositive Control + SDNegative Control)) / |MeanPositive Control - MeanNegative Control|
Where:
-
SD is the standard deviation of the reaction rates for the respective controls.
-
Mean is the average of the reaction rates for the respective controls.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS. [16][18][19] |
| 0 to 0.5 | Marginal assay; may require optimization. [16][19] |
| < 0 | Unacceptable assay; control signals overlap. [16][19] |
An ideal HTS assay should consistently produce a Z'-factor greater than 0.5, indicating a large separation band and low data variability, which provides confidence in identifying true hits from the screen. [17][19]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - High variability in controls.- Low signal window. | - Check pipetting accuracy and reagent mixing.- Optimize enzyme/substrate concentrations.- Ensure DMSO concentration is consistent across all wells. |
| No DHFR Activity | - Inactive enzyme.- Degraded substrate or cofactor. | - Use a new aliquot of enzyme.- Prepare fresh DHF and NADPH solutions; protect from light. |
| High Background Signal | - Compound absorbance at 340 nm. | - Run a counterscreen without the enzyme to identify compounds that absorb at 340 nm. |
| Non-linear Reaction Rate | - Substrate depletion.- Enzyme instability. | - Reduce enzyme concentration or measurement time.- Check assay buffer for optimal pH and salt concentration. |
Conclusion
This application note provides a detailed, robust, and field-proven protocol for conducting high-throughput screening of Dihydrofolate Reductase inhibitors. By leveraging a kinetic absorbance-based method and incorporating rigorous quality control metrics like the Z'-factor, researchers can confidently identify and validate novel inhibitors of this critical therapeutic target. Careful attention to reagent handling, experimental execution, and data analysis is paramount to the success of any HTS campaign.
References
- METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Information - Canada. Pfizer.
- Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. Assay Genie.
- High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate. Bioorganic & Medicinal Chemistry Letters.
- Methotrexate - Proteopedia, life in 3D. Proteopedia.
- Z-factors - BIT 479/579 High-throughput Discovery. NC State University.
- What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?.
- Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin. Sigma-Aldrich.
- ab283374 – Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric). Abcam.
- Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. PNAS.
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PLOS One.
- High-throughput screening and sensitized bacteria identify an M. tuberculosis dihydrofolate reductase inhibitor with whole cell activity. PubMed.
- Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools.
- Translational upregulation of dihydrofolate reductase by methotrexate is an intrinsic mechanism of resistance. Cancer Research.
- Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie. Assay Genie.
- On HTS: Z-factor.
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION . YouTube. Available at: [Link]
- Experimental screening of dihydrofolate reductase yields a "test set" of 50000 small molecules for a computational data-mining and docking competition. Journal of Biomolecular Screening.
- High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. NIH.
- Dihydrofolate Reductase Colorimetric Activity Kit. Creative BioMart.
- Dihydrofolate reductase inhibitor - Wikipedia. Wikipedia.
- Methotrexate Analogues. 26. Inhibition of Dihydrofolate Reductase and Folylpolyglutamate Synthetase Activity and in Vitro Tumor Cell Growth by Methotrexate and Aminopterin Analogues Containing a Basic Amino Acid Side Chain. Journal of Medicinal Chemistry.
- Methotrexate - Wikipedia. Wikipedia.
- Dihydrofolate reductase inhibitor - Grokipedia. Grokipedia.
- Dihydrofolate reductase (DHFR) | Inhibitors. MedchemExpress.com.
- Methotrexate - Proteopedia, life in 3D. Proteopedia.
- DHFR Inhibitors | SCBT. Santa Cruz Biotechnology.
- Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. MDPI.
- Methotrexate analogues. 31. Meta and ortho isomers of aminopterin, compounds with a double bond in the side chain, and a novel analogue modified at the alpha-carbon: chemical and in vitro biological studies. Journal of Medicinal Chemistry.
- Methotrexate (Amethopterin) | Antifolate Agent. MedChemExpress.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. grokipedia.com [grokipedia.com]
- 4. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 7. Methotrexate - Wikipedia [en.wikipedia.org]
- 8. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. proteopedia.org [proteopedia.org]
- 11. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity | PLOS One [journals.plos.org]
- 12. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 13. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. punnettsquare.org [punnettsquare.org]
- 18. assay.dev [assay.dev]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes & Protocols: Establishing a D-Amethopterin-Resistant Cell Line for Research
<
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for the establishment, characterization, and validation of a D-Amethopterin (Methotrexate)-resistant cancer cell line. The protocols and insights contained herein are designed to equip researchers with the necessary tools to develop robust in vitro models for studying drug resistance mechanisms and evaluating novel therapeutic strategies.
Introduction: The Clinical Challenge of Methotrexate Resistance
This compound, commonly known as Methotrexate (MTX), is a cornerstone of chemotherapy regimens for a variety of malignancies, including acute lymphoblastic leukemia, breast cancer, and osteosarcoma.[1][2][3] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway responsible for the synthesis of purines and pyrimidines necessary for DNA replication and cell proliferation.[4][5] However, the clinical efficacy of MTX is frequently undermined by the development of drug resistance, a multifactorial phenomenon that remains a significant hurdle in cancer treatment.[1][6]
Understanding the molecular underpinnings of MTX resistance is paramount for the development of strategies to overcome it. In vitro models, specifically drug-resistant cancer cell lines, are indispensable tools in this endeavor. These models allow for the controlled investigation of resistance mechanisms and the screening of novel compounds that may circumvent or reverse the resistant phenotype.
This guide details a systematic approach to generating a this compound-resistant cell line through a stepwise dose-escalation protocol. We will delve into the critical experimental considerations, provide detailed step-by-step protocols for both the establishment and characterization of the resistant line, and discuss the interpretation of key validation data.
Scientific Foundation: Mechanisms of Methotrexate Resistance
Acquired resistance to Methotrexate is a complex process involving numerous cellular adaptations. A thorough understanding of these mechanisms is crucial for designing experiments to characterize a newly established resistant cell line. The primary mechanisms include:
-
Target Enzyme Overexpression: The most common mechanism of acquired MTX resistance is the amplification of the DHFR gene.[1][7][8][9] This leads to increased production of the DHFR enzyme, effectively titrating out the inhibitory effect of the drug.
-
Impaired Drug Transport: Reduced cellular uptake of MTX can occur due to downregulation or mutation of the reduced folate carrier (RFC), the primary transporter for MTX into cells.[6][10][11] Conversely, increased efflux of the drug, mediated by ATP-binding cassette (ABC) transporters like ABCG2, can also contribute to lower intracellular drug concentrations.[3]
-
Decreased Polyglutamylation: Once inside the cell, MTX is converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[10][12] These polyglutamated forms are more potent inhibitors of DHFR and are retained within the cell for longer periods. Decreased FPGS activity or increased activity of gamma-glutamyl hydrolase (GGH), which removes the polyglutamates, can lead to resistance.[6][13]
-
Altered Target Enzyme Affinity: Mutations in the DHFR gene can lead to structural changes in the enzyme that reduce its binding affinity for MTX, thereby diminishing the drug's inhibitory effect.[6][10]
Experimental Workflow: A Visual Guide
The overall process of establishing and validating a this compound-resistant cell line is a multi-stage endeavor that requires patience and careful monitoring. The following diagram outlines the key phases of this workflow.
Caption: Workflow for Establishing a this compound-Resistant Cell Line.
Materials and Methods
Reagents and Consumables
-
Parental cancer cell line of interest (e.g., HT-29, MCF-7, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Methotrexate), cell culture grade
-
Dimethyl sulfoxide (DMSO), sterile
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell counting solution (e.g., Trypan Blue)
-
Cell proliferation assay kit (e.g., MTS, WST-8)
-
Reagents for protein and RNA extraction
-
Antibodies for Western blotting (e.g., anti-DHFR, anti-beta-actin)
-
Reagents for qPCR (e.g., primers for DHFR, reference genes)
-
Sterile cell culture flasks, plates, and pipettes
Equipment
-
Biological safety cabinet (Class II)
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microplate reader
-
Western blotting apparatus
-
Real-time PCR system
Detailed Protocols
Protocol 1: Determination of the IC50 of Parental Cells
Rationale: Establishing the baseline sensitivity of the parental cell line to Methotrexate is the critical first step. The half-maximal inhibitory concentration (IC50) value will guide the starting concentration for the dose-escalation protocol.
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of Methotrexate in complete culture medium. A typical starting range could be from 1 nM to 100 µM.[5][14]
-
Drug Treatment: Remove the overnight culture medium and add 100 µL of the various Methotrexate concentrations to the wells. Include a vehicle control (medium with DMSO, if applicable) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period that allows for at least two to three cell doublings (e.g., 72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a suitable assay such as MTS or WST-8 according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Normalize the data to the vehicle control and plot the cell viability against the logarithm of the Methotrexate concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Stepwise Dose Escalation for Resistant Line Development
Rationale: This protocol employs a gradual increase in the selective pressure (Methotrexate concentration) to allow for the adaptation and selection of resistant cell populations.[2][10] This method is more likely to generate stable resistance compared to a single high-dose selection.
Procedure:
-
Initial Selection: Begin by culturing the parental cells in their complete medium supplemented with Methotrexate at a concentration equal to the previously determined IC50.
-
Monitoring Cell Growth: Initially, a significant proportion of the cells will undergo growth arrest or death.[15] Monitor the cell culture daily using an inverted microscope.
-
Subculturing: When the surviving cells resume proliferation and reach approximately 70-80% confluency, subculture them into a new flask containing the same concentration of Methotrexate.
-
Dose Escalation: Once the cells demonstrate stable growth at the current Methotrexate concentration (i.e., consistent doubling time), increase the drug concentration by a factor of 1.5 to 2.
-
Iterative Process: Repeat steps 2-4 for several months. The development of a highly resistant cell line can take anywhere from 3 to 18 months.[16]
-
Cryopreservation: At various stages of resistance development (e.g., after every 2-3 dose escalations), cryopreserve aliquots of the cells. This provides valuable backups and allows for later characterization of the evolution of resistance.
Table 1: Example Dose Escalation Schedule
| Stage | MTX Concentration (nM) | Expected Observation |
| 1 | 50 (Initial IC50) | Significant cell death, slow recovery of surviving cells. |
| 2 | 100 | Slower initial growth, adaptation over several passages. |
| 3 | 200 | Continued selection for more resistant populations. |
| 4 | 400 | Cells exhibit more stable growth at this concentration. |
| ... | ... | ... |
| n | >1000 | Highly resistant cell line established. |
Protocol 3: Characterization of the Resistant Phenotype
Rationale: Once a cell line capable of proliferating in a high concentration of Methotrexate is established, it is crucial to quantify the degree of resistance and investigate the underlying mechanisms.
A. Confirmation of Resistance (IC50 Shift Assay):
-
Perform an IC50 determination assay as described in Protocol 5.1 on both the parental and the newly established resistant cell line.
-
Calculate the Resistance Index (RI) using the following formula:
-
RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
-
A significant increase in the RI (typically >10-fold) confirms the resistant phenotype.[10]
B. Investigation of DHFR Expression:
-
Quantitative PCR (qPCR):
-
Extract total RNA from both parental and resistant cells.
-
Perform reverse transcription to generate cDNA.
-
Use qPCR with primers specific for the DHFR gene and a stable housekeeping gene (e.g., GAPDH, ACTB) to quantify the relative mRNA expression levels. An increase in DHFR mRNA in the resistant line is indicative of gene upregulation or amplification.
-
-
Western Blotting:
-
Prepare total protein lysates from both cell lines.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against DHFR, followed by a suitable secondary antibody.
-
Use an antibody against a loading control (e.g., beta-actin) to ensure equal protein loading. An increased DHFR protein band intensity in the resistant line confirms overexpression.
-
C. Assessment of DHFR Gene Amplification:
-
Fluorescence In Situ Hybridization (FISH): This technique can be used to visualize and quantify the number of DHFR gene copies on the chromosomes. The presence of homogeneously staining regions (HSRs) or double minute chromosomes (DMs) are cytogenetic hallmarks of gene amplification.[1][7][17]
Data Interpretation and Troubleshooting
-
Heterogeneous Response: It is common to observe a heterogeneous response to the initial drug treatment. Not all cells will die, and the surviving population will be enriched for resistant clones.
-
Slow Growth: The development of resistance is often accompanied by a slower growth rate, at least initially. Be patient and allow the cells sufficient time to adapt to each new drug concentration.
-
Loss of Resistance: In the absence of selective pressure (i.e., culturing in drug-free medium), some resistant cell lines may gradually lose their resistance, particularly if the resistance is mediated by unstable extrachromosomal elements like double minutes.[7] It is important to periodically re-assess the IC50 of the resistant line and to maintain a continuous culture in the presence of the selective agent.
-
Multiple Mechanisms: Be aware that a resistant cell line may harbor more than one mechanism of resistance. A comprehensive characterization should ideally investigate multiple potential pathways.
Conclusion
The establishment of a this compound-resistant cell line is a valuable and achievable goal for any research laboratory focused on cancer drug resistance. The protocols and principles outlined in this guide provide a robust framework for developing and validating these critical in vitro models. By carefully following a stepwise dose-escalation strategy and performing thorough characterization, researchers can generate reliable tools to unravel the complexities of Methotrexate resistance and accelerate the discovery of more effective cancer therapies.
References
-
Bertino, J. R., Göker, E., Gorlick, R., Li, W. W., & Banerjee, D. (1996). Resistance Mechanisms to Methotrexate in Tumors. The Oncologist, 1(4), 223–226. [Link]
-
ResearchGate. (n.d.). Major mechanism contributing MTX resistance in cancer cells. Retrieved from [Link]
-
Morales, C., García-Martínez, L. J., & de la Torre, C. (2009). Dihydrofolate reductase amplification and sensitization to methotrexate of methotrexate-resistant colon cancer cells. Molecular Cancer Research, 7(2), 269–277. [Link]
-
Goker, E., Waltham, M., Kheradpour, A., Trippett, T., Mazumdar, M., El-Rifai, W., ... & Bertino, J. R. (1995). Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations. Blood, 86(2), 677–684. [Link]
-
Al-Sanea, M. M., Al-Harbi, N. O., Al-Ghamdi, S. S., Al-Otaibi, B., Al-Zahrani, A. A., Al-Enazi, A. S., ... & Al-Shaikh, M. A. (2023). Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins. Cureus, 15(7), e41517. [Link]
-
Denis, N., Kitzis, A., Kruh, J., Dautry, F., & Corcos, D. (1991). Stimulation of methotrexate resistance and dihydrofolate reductase gene amplification by c-myc. Oncogene, 6(8), 1453–1457. [Link]
-
Olivera-Salguero, R., Drummond, J. T., & Li, G. M. (2004). DHFR/MSH3 amplification in methotrexate-resistant cells alters the hMutSalpha/hMutSbeta ratio and reduces the efficiency of base-base mismatch repair. Cancer Research, 64(18), 6528–6532. [Link]
-
Morales, C., Saceda, M., & Pérez-Soler, R. (2009). Dihydrofolate reductase amplification and sensitization to methotrexate of methotrexate-resistant colon cancer cells. Molecular Cancer Research, 7(2), 269–277. [Link]
-
Bertino, J. R., Göker, E., Gorlick, R., Li, W. W., & Banerjee, D. (1996). Resistance mechanisms to methotrexate in tumors. The Oncologist, 1(4), 223–226. [Link]
-
Rots, M. G., van der Wilt, C. L., van Triest, B., van den Berg, H., Jansen, G., & Peters, G. J. (2000). Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. Blood, 95(10), 3216–3223. [Link]
-
Banerjee, A., & Chaudhuri, K. (1994). Characterisation of methotrexate-resistant clones. Mutation Research, 311(1), 59–65. [Link]
-
Zhao, R., Sather, H., & Goldman, I. D. (1995). Characterization of cross-resistance to methotrexate in a human breast cancer cell line selected for resistance to melphalan. Biochemical Pharmacology, 50(7), 1017–1025. [Link]
-
Rosowsky, A., Lazarus, H., Yuan, G. C., Beltz, W. R., Mangini, L., Abelson, H. T., ... & Frei, E. (1980). Establishment of methotrexate-resistant human acute lymphoblastic leukemia cells in culture and effects of folate antagonists. Cancer Research, 40(12), 4682–4687. [Link]
-
Yang, C., Wang, J., & Li, D. (2014). Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance. Biomedical Reports, 2(5), 673–677. [Link]
-
ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? Retrieved from [Link]
-
O'Neill, C. F., De-Silva, D., & O'Dwyer, P. J. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Journal of Visualized Experiments, (85), e51183. [Link]
-
Sirotnak, F. M., & Tolner, B. (2010). Selection for methotrexate resistance in mammalian cells bearing a Drosophila dihydrofolate reductase transgene. Cell Biology and Toxicology, 26(2), 117–126. [Link]
-
Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., ... & Zhang, Y. (2024). Dynamic genomic changes in methotrexate-resistant human cancer cell lines beyond DHFR amplification suggest potential new targets for preventing drug resistance. Journal of Experimental & Clinical Cancer Research, 43(1), 103. [Link]
-
Jonnalagadda, M., Brown, C. E., & Chang, W. C. (2013). Efficient Selection of Genetically Modified Human T Cells Using Methotrexate-Resistant Human Dihydrofolate Reductase. PLoS One, 8(1), e53525. [Link]
-
Wang, Y., Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., ... & Zhang, Y. (2024). Up-regulation of ABCG1 is associated with methotrexate resistance in acute lymphoblastic leukemia cells. Frontiers in Pharmacology, 15, 1335805. [Link]
-
ResearchGate. (n.d.). Generation of the MTX-resistant cell lines. Retrieved from [Link]
-
Zaloga, J., Popp, J., & Wiekhorst, F. (2016). Heterogeneous response of different tumor cell lines to methotrexate-coupled nanoparticles in presence of hyperthermia. International Journal of Nanomedicine, 11, 4847–4864. [Link]
-
ResearchGate. (n.d.). Methotrexate inhibits cell proliferation by impairing cell cycle. Retrieved from [Link]
-
Wikipedia. (n.d.). Post-chemotherapy cognitive impairment. Retrieved from [Link]
-
Geskin, L. J., & Vonderheid, E. C. (2011). Methotrexate inhibits the viability of human melanoma cell lines and enhances Fas/Fas-ligand expression, apoptosis and response to interferon-alpha: Rationale for its use in combination therapy. Journal of Dermatological Science, 62(2), 110–118. [Link]
-
Yilmaz, M. B., & Sandal, S. (2023). Antiproliferative and Apoptotic Effects of Tempol, Methotrexate, and Their Combinations on the MCF7 Breast Cancer Cell Line. ACS Omega, 8(29), 26031–26037. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up-regulation of ABCG1 is associated with methotrexate resistance in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection for methotrexate resistance in mammalian cells bearing a Drosophila dihydrofolate reductase transgene: Methotrexate resistance in transgenic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrofolate reductase amplification and sensitization to methotrexate of methotrexate-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of methotrexate resistance and dihydrofolate reductase gene amplification by c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Characterization of cross-resistance to methotrexate in a human breast cancer cell line selected for resistance to melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dynamic genomic changes in methotrexate-resistant human cancer cell lines beyond DHFR amplification suggest potential new targets for preventing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterisation of methotrexate-resistant clones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting D-Amethopterin (Methotrexate) Resistance in Leukemia Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating resistance to D-Amethopterin (Methotrexate, MTX) in leukemia cell lines. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of MTX resistance. As your partner in research, we aim to equip you with the knowledge to dissect resistance mechanisms and advance your experimental goals.
Introduction: Understanding the Landscape of Methotrexate Resistance
Methotrexate, a cornerstone of acute lymphoblastic leukemia (ALL) therapy, exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition leads to the depletion of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis.[1][2] However, the development of resistance is a significant clinical challenge.[3] Resistance can arise from a variety of molecular alterations that either limit the intracellular concentration of the active drug or bypass its cytotoxic effects. This guide will walk you through the experimental process of identifying these mechanisms in your leukemia cell lines.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common questions and initial troubleshooting steps when you observe resistance to Methotrexate in your leukemia cell line experiments.
Question 1: My leukemia cell line is showing a significantly higher IC50 for Methotrexate compared to the parental line. What are the first steps to characterize this resistance?
-
Confirm the Resistance Phenotype: First, ensure the resistance is stable and reproducible. Culture the cells without MTX for several passages and then re-determine the IC50. If the resistance is maintained, it is likely due to a stable genetic or epigenetic change.
-
Investigate Drug Transport: Altered transport kinetics (reduced influx or increased efflux) are a frequent cause of resistance.[3][4][5]
-
Assess Drug Metabolism: Inefficient intracellular retention of MTX due to altered polyglutamylation is another key mechanism.
-
Examine the Target Enzyme (DHFR): Overexpression or mutation of DHFR can also confer resistance.
The following sections will provide detailed protocols for each of these investigative steps.
Question 2: I am developing a new MTX-resistant cell line. What is the best practice for this?
Answer: Developing a stable, clinically relevant MTX-resistant cell line requires a patient, stepwise approach.[6][7][8]
-
Starting Concentration: Begin by treating the parental cell line with a sub-lethal concentration of MTX, typically around the IC20 (the concentration that inhibits growth by 20%).
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the MTX concentration. A 1.5- to 2-fold increase at each step is a good starting point.
-
Pulsed vs. Continuous Exposure: Both methods are used. Pulsed exposure (e.g., 24-72 hours followed by a recovery period in drug-free media) can mimic clinical dosing regimens. Continuous exposure is also effective for selecting for high-level resistance.
-
Timeframe: Be patient. Developing a highly resistant cell line can take several months.
-
Cryopreservation: It is crucial to freeze down vials of cells at each stage of resistance development. This provides a valuable resource for later comparative studies and a backup if a culture is lost.[8]
Question 3: My cytotoxicity assay results for Methotrexate are inconsistent. What could be the cause?
Answer: Inconsistent results in MTX cytotoxicity assays often stem from a few key factors:
-
Salvage Pathways: Standard cell culture media often contain thymidine and hypoxanthine, which can be utilized by cells through salvage pathways, bypassing the metabolic block induced by MTX and masking its cytotoxic effects.[9] To address this, consider using a medium depleted of these nucleosides or adding enzymes like xanthine oxidase and thymidine phosphorylase to the medium to degrade them.[9]
-
Duration of Exposure: MTX cytotoxicity is highly dependent on the duration of exposure.[10][11] Short-term exposure (e.g., 4 hours) may be sufficient to assess resistance mechanisms related to impaired drug retention (like poor polyglutamylation), while longer-term exposure (e.g., 72 hours) is needed to evaluate overall cytotoxicity and the impact of other resistance mechanisms.[5]
-
Cell Health and Density: Ensure your cells are in the logarithmic growth phase and have high viability before starting the assay. Plating density should be optimized and consistent across experiments.[4]
A Systematic Guide to Troubleshooting Methotrexate Resistance
This section provides a logical workflow and detailed protocols for dissecting the mechanisms of MTX resistance in your leukemia cell lines.
Workflow for Investigating MTX Resistance
Caption: A logical workflow for systematically investigating the mechanisms of Methotrexate resistance.
Step 1: Investigating Drug Transport
Altered drug transport, either through reduced uptake or increased efflux, is a primary mechanism of MTX resistance.
Reduced Folate Carrier (RFC) Mediated Uptake
The primary route of MTX entry into cells is via the Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene.[12] A decrease in RFC expression or function can significantly reduce intracellular MTX accumulation.
Experimental Approach:
-
Gene Expression Analysis (qRT-PCR): Quantify SLC19A1 mRNA levels in your resistant and parental cell lines. A significant downregulation in the resistant line is a strong indicator of this resistance mechanism.
-
Protein Expression Analysis (Western Blot): Confirm that the decrease in mRNA translates to reduced RFC protein levels.
-
Functional Uptake Assay ([3H]-MTX Uptake): Directly measure the rate of MTX uptake using radiolabeled methotrexate.
Protocol: [3H]-Methotrexate Uptake Assay
This protocol provides a method to directly measure the cellular uptake of MTX.
Materials:
-
Parental and MTX-resistant leukemia cell lines
-
Complete culture medium
-
[3H]-Methotrexate (specific activity ~40-50 Ci/mmol)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Scintillation fluid and vials
-
Scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Seed cells at a density of 1 x 10^6 cells/mL in complete culture medium and incubate overnight. Ensure cells are in the logarithmic growth phase.
-
Assay Initiation:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash cells once with warm PBS.
-
Resuspend cells in warm transport buffer (e.g., HEPES-buffered saline) at a concentration of 2 x 10^6 cells/mL.
-
-
Uptake Measurement:
-
Pre-warm the cell suspension to 37°C for 10 minutes.
-
Add [3H]-MTX to a final concentration of 1 µM.
-
At various time points (e.g., 2, 5, 10, 15, and 30 minutes), take 1 mL aliquots of the cell suspension and transfer to a microcentrifuge tube containing 200 µL of ice-cold PBS to stop the uptake.
-
As a control for non-specific binding and passive diffusion, run a parallel experiment at 4°C.
-
-
Washing:
-
Immediately centrifuge the tubes at 14,000 x g for 1 minute at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS.
-
-
Lysis and Scintillation Counting:
-
Resuspend the final cell pellet in 200 µL of cell lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial containing 5 mL of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the pmol of MTX taken up per 10^6 cells at each time point.
-
Subtract the 4°C control values from the 37°C values to determine specific uptake.
-
Plot the specific uptake over time for both parental and resistant cell lines.
-
Expected Results & Interpretation:
| Cell Line | Expected Outcome | Interpretation |
| Parental | Linear increase in [3H]-MTX uptake over time, reaching a plateau. | Normal RFC function. |
| Resistant | Significantly lower rate of [3H]-MTX uptake compared to the parental line.[5] | Impaired RFC-mediated transport. |
Increased Drug Efflux by ABC Transporters
Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), ABCC1-4 (MRPs), and ABCG2 (BCRP), can actively pump MTX out of the cell, leading to reduced intracellular drug concentrations and resistance.[1][3]
Experimental Approach:
-
Gene Expression Analysis (qRT-PCR): Quantify the mRNA levels of relevant ABC transporter genes (ABCB1, ABCC1, ABCC2, ABCC3, ABCC4, ABCG2) in your resistant and parental cell lines.[13]
-
Protein Expression Analysis (Western Blot or Flow Cytometry): Confirm that any observed increase in mRNA translates to higher protein levels.
-
Functional Efflux Assay: Use fluorescent substrates of these transporters (e.g., Rhodamine 123 for ABCB1) to measure their activity.
Step 2: Assessing Drug Metabolism (Polyglutamylation)
Once inside the cell, MTX is converted to MTX polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[14] This process is crucial for two reasons: MTX-PGs are retained within the cell more effectively than MTX, and they are also potent inhibitors of DHFR and other folate-dependent enzymes.[14] Resistance can arise from decreased FPGS activity or increased activity of gamma-glutamyl hydrolase (GGH), which removes the glutamate residues.[15]
The Balance of Polyglutamylation
Caption: The enzymatic balance between FPGS and GGH determines the level of MTX polyglutamylation.
Experimental Approach:
-
Enzyme Activity Assays: Directly measure the activity of FPGS and GGH in cell lysates.
-
Analysis of MTX Polyglutamates (HPLC): Quantify the intracellular levels of MTX and its polyglutamated forms after drug exposure.
Protocol: FPGS Enzyme Activity Assay
This protocol measures the incorporation of [3H]-glutamate onto a folate substrate.
Materials:
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
[3H]-L-glutamic acid
-
Methotrexate (or another folate substrate like tetrahydrofolate)
-
ATP, MgCl2, KCl, DTT
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare Cell Lysate:
-
Harvest approximately 10-20 x 10^6 cells.
-
Wash with ice-cold PBS.
-
Resuspend in lysis buffer and lyse by sonication or freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing: Tris buffer (pH 8.85), 10 mM ATP, 20 mM MgCl2, 20 mM KCl, 10 mM DTT, 0.25 mM MTX, and 4 mM L-glutamic acid (spiked with [3H]-L-glutamic acid).
-
Add 50-100 µg of cell lysate to initiate the reaction.
-
Incubate at 37°C for 1-2 hours.[16]
-
-
Stop Reaction and Precipitate Protein:
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Washing and Counting:
-
Carefully aspirate the supernatant.
-
Wash the protein pellet twice with 5% TCA to remove unincorporated [3H]-glutamate.
-
Dissolve the pellet in 0.1 M NaOH.
-
Transfer to a scintillation vial with scintillation fluid and count.
-
-
Data Analysis:
-
Calculate the pmol of [3H]-glutamate incorporated per mg of protein per hour.
-
Expected Results & Interpretation:
| Cell Line | Expected Outcome | Interpretation |
| Parental | Detectable FPGS activity. | Normal polyglutamylation capacity. |
| Resistant | Significantly lower FPGS activity compared to the parental line.[5] | Impaired MTX polyglutamylation, leading to poor drug retention. |
A similar assay can be performed for GGH activity, typically using a polyglutamated folate substrate and measuring the release of free glutamate. Commercially available ELISA kits can also be used to quantify GGH protein levels.[17][18][19]
Step 3: Analyzing Dihydrofolate Reductase (DHFR)
Resistance to MTX can also occur at the level of its target enzyme, DHFR.
DHFR Gene Amplification
Increased copies of the DHFR gene lead to overexpression of the DHFR protein, requiring higher concentrations of MTX to achieve an inhibitory effect.
Experimental Approach:
-
Gene Copy Number Analysis (qPCR): Determine the relative copy number of the DHFR gene in resistant cells compared to parental cells.
-
Protein Overexpression (Western Blot): Confirm that gene amplification results in increased DHFR protein levels.
DHFR Gene Mutations
Mutations in the DHFR gene can alter the binding site for MTX, reducing its inhibitory potency while preserving the enzyme's catalytic function.
Experimental Approach:
-
Sanger Sequencing: Sequence the coding region of the DHFR gene from both parental and resistant cell lines to identify any mutations.
Step 4: Considering Salvage Pathways
If the above mechanisms do not explain the observed resistance, consider the possibility that the resistant cells have an enhanced capacity to utilize salvage pathways for purine and thymidine synthesis, thereby circumventing the MTX-induced block on de novo synthesis.
Experimental Approach:
-
Growth Rescue Experiments: Assess the ability of exogenous purines (e.g., hypoxanthine) and thymidine to rescue the parental and resistant cells from MTX-induced cytotoxicity. A more pronounced rescue effect in the resistant line may suggest an upregulation of salvage pathway activity.
Summary of Expected Phenotypes in MTX-Resistant Leukemia Cell Lines
| Resistance Mechanism | IC50 Fold-Increase | MTX Uptake | MTX Polyglutamylation | DHFR Expression |
| Reduced RFC Expression | Moderate to High (e.g., 10-100 fold) | Decreased | Normal or Decreased | Normal |
| Increased ABC Efflux | Moderate to High | Normal | Normal or Decreased | Normal |
| Decreased FPGS Activity | High (>100 fold), esp. in short-term assays[5] | Normal | Markedly Decreased | Normal |
| Increased GGH Activity | Moderate | Normal | Decreased | Normal |
| DHFR Gene Amplification | High to Very High | Normal | Normal | Increased |
| DHFR Mutation | Moderate to High | Normal | Normal | Normal |
Concluding Remarks
Troubleshooting resistance to this compound in leukemia cell lines is a multifaceted process that requires a systematic and logical approach. By sequentially investigating drug transport, metabolism, and target enzyme alterations, researchers can pinpoint the specific mechanisms at play. This guide provides a framework and detailed protocols to facilitate this process. Remember that resistance is often multifactorial, and a combination of these mechanisms may be present in a single cell line.
References
-
Assay Genie. (n.d.). Technical Manual Human Gamma-Glutamyl Hydrolase (gGH) ELISA Kit. Retrieved from [Link]
-
Bhatt, H., L. S. T. L. S. Kumar, and V. Mohan. (2023). Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis. MDPI. Retrieved from [Link]
-
Coss, R. A., et al. (1983). In situ autoradiographic detection of folylpolyglutamate synthetase activity. PubMed. Retrieved from [Link]
-
Byabscience. (2024). Human gamma glutamyl hydrolase (GGH) ELISA kit Instructions for use. Retrieved from [Link]
-
Pizzorno, G., et al. (1988). Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug. PubMed. Retrieved from [Link]
-
Haber, M., J. Madafiglio, and M. D. Norris. (1995). Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. PubMed Central. Retrieved from [Link]
-
Parchment, R. E., and C. K. Grieshaber. (1982). Methotrexate cytotoxicity for L5178Y/Asn- lymphoblasts: relationship of dose and duration of exposure to tumor cell viability. PubMed. Retrieved from [Link]
-
Fotoohi, K., et al. (2006). Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. ASH Publications. Retrieved from [Link]
-
Rahgozar, S., et al. (2021). Selective dysregulation of ABC transporters in methotrexate-resistant leukemia T-cells can confer cross-resistance to cytarabine, vincristine and dexamethasone, but not doxorubicin. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). FPGS activity assay in three human cell lines. Retrieved from [Link]
-
Hallwirth, C. V., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Time course of [3H]methotrexate (MTX) uptake. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. Retrieved from [Link]
-
Glory Bio Science Co. LTD. (n.d.). Gamma-glutamyl hydrolase (GGH), Bovine, ELISA Kit. Retrieved from [Link]
-
Lonza. (n.d.). Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Retrieved from [Link]
-
Calcagno, A. M., et al. (2010). Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR. Springer Nature Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacogenomics of intracellular methotrexate polyglutamates in patients' leukemia cells in vivo. Retrieved from [Link]
-
Zager, R. F., S. A. Jacobs, and D. G. Johns. (1975). Alteration of methotrexate uptake in human leukemia cells by other agents. PubMed. Retrieved from [Link]
-
Liu, Y., et al. (2024). Up-regulation of ABCG1 is associated with methotrexate resistance in acute lymphoblastic leukemia cells. Frontiers. Retrieved from [Link]
-
Lee, H., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed Central. Retrieved from [Link]
-
Proteopedia. (n.d.). Folylpolyglutamate synthase. Retrieved from [Link]
-
Calcagno, A. M., et al. (2010). Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR. PubMed Central. Retrieved from [Link]
-
The Rheumatologist. (2010). Can Measuring Polyglutamated Methotrexate in Red Blood Cells Help Guide Dosing?. Retrieved from [Link]
-
Pinedo, H. M., and D. S. Zaharko. (1977). Effect of methotrexate concentration and exposure time on mammalian cell survival in vitro. PubMed Central. Retrieved from [Link]
-
Kager, L., et al. (2018). New insights into methotrexate accumulation in leukemia cells in vivo. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Gamma-glutamyl hydrolase. Retrieved from [Link]
-
ResearchGate. (n.d.). Major mechanism contributing MTX resistance in cancer cells. Retrieved from [Link]
-
Stein, S., et al. (2023). ABC transporters are predictors of treatment failure in acute myeloid leukaemia. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of cisplatin and methotrexate in different Saos-2 cell lines. Retrieved from [Link]
-
ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose-response curves and IC50 values of MTX. Retrieved from [Link]
-
Fan, C., et al. (2015). Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance. PubMed Central. Retrieved from [Link]
-
Patel, P., and A. S. T. D. S. Patel. (2024). Methotrexate. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
J Hematol Oncol Pharm. (n.d.). Evaluation of a Pharmacist-Driven High-Dose MTX Monitoring Protocol. Retrieved from [Link]
-
Na, K., et al. (2023). Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells. PubMed Central. Retrieved from [Link]
-
Cell Sciences. (n.d.). A Practical Guide to Using Lysates in the Lab. Retrieved from [Link]
-
Solomon, D. H., et al. (2016). Investigating methotrexate toxicity within a randomized double-blinded, placebo-controlled trial: Rationale and design of the Cardiovascular Inflammation Reduction Trial-Adverse Events (CIRT-AE) Study. NIH. Retrieved from [Link]
-
Aydin, O., et al. (2022). In vitro hepatotoxicity evaluation of methotrexate-loaded niosome formulation: fabrication, characterization and cell culture studies. NIH. Retrieved from [Link]
Sources
- 1. ABC transporters are predictors of treatment failure in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Up-regulation of ABCG1 is associated with methotrexate resistance in acute lymphoblastic leukemia cells [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methotrexate cytotoxicity for L5178Y/Asn- lymphoblasts: relationship of dose and duration of exposure to tumor cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of methotrexate concentration and exposure time on mammalian cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights into methotrexate accumulation in leukemia cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proteopedia.org [proteopedia.org]
- 15. Gamma-glutamyl hydrolase - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. byabscience.com [byabscience.com]
- 19. biocat.com [biocat.com]
Technical Support Center: Optimizing D-Amethopterin (Methotrexate) and Leucovorin Rescue Protocols In Vivo
Welcome to the technical support center for D-Amethopterin (commonly known as Methotrexate or MTX) and leucovorin rescue protocols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these powerful experimental tools. Here, we will delve into the causality behind experimental choices, offer robust troubleshooting advice, and provide detailed protocols to ensure the integrity and reproducibility of your in vivo studies.
Core Principles: Understanding the "Why"
Before troubleshooting, it's crucial to grasp the underlying mechanisms. Success with MTX and leucovorin hinges on a delicate balance: maximizing MTX's therapeutic effect on target cells while minimizing its toxicity to the host.
Mechanism of Action: A Tale of Two Folates
This compound, a folate antagonist, primarily functions by competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3] This enzyme is critical for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of thymidylate and purine nucleotides, which are the building blocks of DNA and RNA.[2][3] By blocking DHFR, MTX effectively halts DNA synthesis, repair, and cellular replication, exerting its most potent cytotoxic effects on rapidly dividing cells, such as cancer cells or hyperproliferating immune cells.[2]
Leucovorin (folinic acid) is a reduced form of folic acid.[4][5] Its critical role in a rescue protocol is to bypass the DHFR enzymatic step that MTX inhibits.[4][5] Leucovorin is readily converted to THF and other active folate derivatives, thus replenishing the intracellular folate pool. This allows non-malignant host cells to resume DNA and RNA synthesis, thereby "rescuing" them from MTX-induced toxicity.[5][6] The differential uptake and utilization of leucovorin between normal and some tumor cells contribute to this selective rescue effect.[4][7]
Caption: Biochemical pathway of Methotrexate and Leucovorin.
Troubleshooting Guide: Addressing Common In Vivo Challenges
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Q1: I'm observing unexpectedly high toxicity and mortality in my animal cohort. What are the likely causes and how can I mitigate this?
A1: This is a critical issue often stemming from an imbalance between MTX dosage and the animal's ability to clear the drug.
-
Causality: Severe toxicity arises when MTX levels remain elevated for a prolonged period, overwhelming the rescue capacity of leucovorin. This can be due to several factors:
-
Renal Impairment: MTX is primarily cleared by the kidneys.[8] Any pre-existing renal insufficiency, even if subclinical, can dramatically delay MTX clearance, leading to sustained toxic levels. Dehydration is a major contributor to renal dysfunction.
-
Inadequate Leucovorin Rescue: The dose or timing of leucovorin may be insufficient. The effectiveness of leucovorin diminishes the longer the delay between MTX administration and the start of the rescue.[4][9][10]
-
"Third-Spacing" of Fluids: Fluid accumulation in spaces like the peritoneum (ascites) or pleural cavity can act as a reservoir for MTX, leading to its slow release back into circulation and prolonging toxic exposure.[11]
-
Nutritional Status: Poor nutritional status, particularly protein deficiency, has been shown to significantly increase MTX-related morbidity and mortality in animal models.[12]
-
-
Troubleshooting & Mitigation Strategy:
-
Hydration and Urinary Alkalinization: This is a non-negotiable prerequisite. Ensure animals are well-hydrated. Administering sodium bicarbonate to maintain a urine pH above 7.0 can significantly enhance the solubility of MTX and its metabolites, preventing their precipitation in the renal tubules and facilitating excretion.[7][11]
-
Re-evaluate Leucovorin Protocol:
-
Dose De-escalation: If toxicity persists despite optimized supportive care, reduce the MTX dose in subsequent cohorts. MTX toxicity is highly dependent on the dosing protocol.[15]
-
Animal Health Screening: Ensure animals are healthy and free from underlying conditions before starting the experiment. Monitor body weight daily; a significant drop is a key indicator of toxicity.[15]
-
Q2: My MTX treatment is showing suboptimal or no therapeutic efficacy. What should I investigate?
A2: Lack of efficacy can be as perplexing as excessive toxicity. The root cause often lies in either insufficient drug exposure or cellular resistance mechanisms.
-
Causality:
-
Insufficient MTX Dose: The administered dose may be too low to achieve therapeutic concentrations at the target site.
-
Leucovorin Over-rescue: Excessive or premature administration of leucovorin can interfere with MTX's therapeutic effect by rescuing tumor cells in addition to normal cells.[7][16]
-
Drug Resistance: The target cells may possess intrinsic or acquired resistance to MTX. This can be due to impaired drug uptake, increased drug efflux, or mutations in the DHFR enzyme.
-
Salvage Pathways: The presence of thymidine and hypoxanthine in the in vivo environment can allow cells to bypass the metabolic block induced by MTX, reducing its efficacy.[17]
-
-
Troubleshooting & Mitigation Strategy:
-
Optimize Leucovorin Timing: Delaying the start of the leucovorin rescue can enhance the antitumor effect, but this must be carefully balanced against the risk of increased toxicity. Studies in murine models have shown that delaying leucovorin rescue to 16-20 hours post-MTX can be highly effective.[16]
-
MTX Dose Escalation: If the treatment is well-tolerated but ineffective, a carefully planned dose-escalation study is warranted. Increase the MTX dose incrementally in different cohorts while maintaining a robust leucovorin rescue protocol.
-
Route of Administration: The route of administration can impact bioavailability. For instance, parenteral (intravenous, intraperitoneal, or subcutaneous) administration provides more predictable systemic exposure compared to oral dosing, which can have variable absorption.[18][19]
-
Characterize Your Model: If possible, assess the expression of DHFR and folate transporters in your tumor model to understand its potential for MTX sensitivity or resistance.
-
Q3: I'm observing significant inter-animal variability in my results. How can I improve consistency?
A3: Variability can undermine the statistical power of your study. Standardization is key to minimizing it.
-
Causality:
-
Inconsistent Drug Administration: Inaccurate dosing due to improper technique or errors in solution preparation.
-
Physiological Differences: Age, weight, sex, and underlying health status of the animals can influence drug metabolism and clearance.[20]
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion are common.[21]
-
-
Troubleshooting & Mitigation Strategy:
-
Standardize Protocols: Ensure all procedures, from drug preparation to administration, are meticulously standardized and performed consistently by all personnel.
-
Homogenous Animal Cohorts: Use animals of the same age, sex, and from the same source. Allow for an acclimatization period before starting the experiment.
-
Accurate Dosing: Use precise techniques for drug administration. For small volumes, consider using specialized syringes. Always dose based on the most recent body weight.
-
Control Environmental Factors: Maintain consistent housing conditions (temperature, light cycle, diet) as these can influence animal physiology.
-
Frequently Asked Questions (FAQs)
-
What are typical starting doses for MTX and leucovorin in mice?
-
This is highly model-dependent. For anti-inflammatory studies, doses can be as low as 0.3-1.5 mg/kg.[22] For oncology studies using high-dose rescue protocols, MTX doses can range from 20 mg/kg to 400 mg/kg or higher, with leucovorin doses adjusted accordingly (e.g., 12-24 mg/kg).[12][16] A pilot study is always recommended to determine the maximum tolerated dose (MTD) in your specific model and strain.
-
-
How should I prepare and store MTX and leucovorin solutions?
-
MTX: Methotrexate sodium salt is typically dissolved in sterile, pH-adjusted saline or phosphate-buffered saline (PBS). The pH should be adjusted to be between 7.0 and 8.5 to ensure solubility and stability. Protect the solution from light.
-
Leucovorin: Leucovorin calcium is soluble in water. Reconstitute with sterile water for injection.
-
Storage: For short-term use, solutions can often be stored at 2-8°C, protected from light. For long-term storage, consult the manufacturer's guidelines; aliquoting and freezing at -20°C or lower is common. Avoid repeated freeze-thaw cycles.[17]
-
-
What parameters should I monitor in the animals during the study?
-
Daily: Body weight, clinical signs of toxicity (lethargy, ruffled fur, diarrhea, hair loss), food and water intake.[12][23]
-
Periodic (if possible): Blood sampling for complete blood counts (to check for myelosuppression) and serum chemistry (to assess renal and liver function).[24] Monitoring serum MTX levels can provide invaluable data for optimizing the leucovorin rescue protocol.[14][25]
-
Experimental Protocols & Workflows
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving high-dose MTX and leucovorin rescue.
Caption: A generalized workflow for in vivo MTX/Leucovorin studies.
Data Summary: Pharmacokinetic Parameters
Understanding the pharmacokinetic profiles of these drugs is essential for protocol design. The following table summarizes key parameters, though it's important to note that these can vary significantly between species and strains.
| Parameter | Methotrexate (MTX) | Leucovorin (Active L-isomer) |
| Primary Elimination | Renal[8] | Metabolized and renally excreted[26] |
| Plasma Half-life (t½) | Biphasic; can be highly variable based on dose and renal function.[15][21] | Short (~35 minutes)[26] |
| Protein Binding | ~50% in serum[2] | 35-45%[6] |
| Key Considerations | Toxicity is highly dependent on duration of exposure.[11][15] | Oral absorption is saturable at doses >25 mg.[6][7] |
References
-
Cronstein, B. N. (1997). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America, 23(4), 739–755. [Link]
-
Wikipedia. (n.d.). Methotrexate. [Link]
-
Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. [Link]
-
The Content Rheum. (n.d.). Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. [Link]
-
StatPearls - NCBI Bookshelf. (2024). Methotrexate. [Link]
-
Dr.Oracle. (2025). How does leucovorin help mitigate the effects of methotrexate?[Link]
-
Dr.Oracle. (2025). What is a leukovorin (folinic acid) rescue in medical treatment?[Link]
-
Patsnap Synapse. (2024). What is the mechanism of Levoleucovorin?[Link]
-
Daly, J. M., et al. (1992). Reduction of methotrexate toxicity with improved nutritional status in tumor-bearing animals. Journal of Parenteral and Enteral Nutrition, 16(4), 317–322. [Link]
-
BC Cancer. (n.d.). DRUG NAME: Leucovorin. [Link]
-
McGuire, J. J., et al. (1990). Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells. Biochemical Pharmacology, 39(12), 1857–1866. [Link]
-
Zaharko, D. S., et al. (1986). Chronic toxicity of methotrexate in mice. Cancer Research, 46(4 Pt 1), 1691–1694. [Link]
-
Lobo, E. D., & Balthasar, J. P. (2003). Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice. Journal of Pharmaceutical Sciences, 92(8), 1654–1664. [Link]
-
Phillips, P. C., et al. (1986). Acute High-Dose Methotrexate Neurotoxicity in the Rat. Annals of Neurology, 20(5), 583-589. [Link]
-
Kumar, P., et al. (2014). Subacute toxicopathological studies of methotrexate in Wistar rats. Veterinary World, 7(7), 469-474. [Link]
-
El-Bolkainy, T. M., et al. (2002). Pharmacokinetics of different doses of methotrexate at steady state by in situ microdialysis in a rat model. Cancer Chemotherapy and Pharmacology, 50(1), 33–38. [Link]
-
Straw, J. A., et al. (1984). Pharmacokinetics of leucovorin (D,L-5-formyltetrahydrofolate) after intravenous injection and constant intravenous infusion. NCI Monographs, (5), 41–45. [Link]
-
McGuire, B. W., et al. (1988). Pharmacokinetics of leucovorin calcium after intravenous, intramuscular, and oral administration. Clinical Pharmacy, 7(1), 52–58. [Link]
-
GlobalRPH. (2017). Leucovorin Calcium. [Link]
-
Al-Subaie, A. M., et al. (2022). Overview of Methotrexate Toxicity: A Comprehensive Literature Review. Cureus, 14(9), e29488. [Link]
-
Priest, D. G., et al. (1991). Pharmacokinetics of leucovorin metabolites in human plasma as a function of dose administered orally and intravenously. Journal of the National Cancer Institute, 83(24), 1806–1812. [Link]
-
Li, Y., et al. (2023). Population pharmacokinetics of high-dose methotrexate in patients with primary central nervous system lymphoma. Frontiers in Pharmacology, 14, 1264426. [Link]
-
Sirotnak, F. M., et al. (1978). Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models. Cancer Research, 38(2), 345–353. [Link]
-
Du, F., et al. (2014). Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats. Journal of Pharmacy & Pharmaceutical Sciences, 17(3), 387–404. [Link]
-
ResearchGate. (n.d.). Methotrexate Dose Optimization Delivery Schedule and Antibody Levels in MPS I Mice. [Link]
-
ResearchGate. (2025). Dose-dependent Pharmacokinetics of Methotrexate and 7-Hydroxymethotrexate in the Rat in Vivo. [Link]
-
StatPearls - NCBI Bookshelf. (2023). Leucovorin. [Link]
-
Salliot, C., & van der Heijde, D. (2011). Optimizing methotrexate therapy in rheumatoid arthritis: a systematic literature review. Joint Bone Spine, 78(6), 581–586. [Link]
-
Medscape. (n.d.). leucovorin dosing, indications, interactions, adverse effects, and more. [Link]
-
Tishler, M., & Caspi, D. (2020). Optimising low‐dose methotrexate for rheumatoid arthritis—A review. British Journal of Clinical Pharmacology, 86(8), 1449–1457. [Link]
-
Visser, K., et al. (2009). Optimal dosage and route of administration of methotrexate in rheumatoid arthritis: a systematic review of the literature. Annals of the Rheumatic Diseases, 68(7), 1094–1099. [Link]
-
accessdata.fda.gov. (2001). Clinical Pharmacology Biopharmaceutics Review(s). [Link]
-
The ASCO Post. (n.d.). Preventing Methotrexate Toxicity: Know How to Use Leucovorin, Glucarpidase. [Link]
-
Filaquier, C., et al. (1993). Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l forms. European Journal of Cancer, 29A(10), 1437–1442. [Link]
-
Dr.Oracle. (2025). What is the recommended dosing regimen for leucovorin (folinic acid) rescue after high-dose methotrexate therapy?[Link]
-
University of Washington. (2007). High-Dose Methotrexate Rescue. [Link]
-
Schiff, M. H., et al. (2017). Recommendations for optimizing methotrexate treatment for patients with rheumatoid arthritis. Current Rheumatology Reports, 19(4), 18. [Link]
-
Jaffe, N., et al. (1980). High dose methotrexate with leucovorin rescue. Rationale and spectrum of antitumor activity. The American Journal of Medicine, 68(3), 370–376. [Link]
-
ResearchGate. (2025). The reversal of methotrexate toxicity to mouse bone marrow cells by Leucovorin and nucleosides. [Link]
-
Panetta, J. C., et al. (2013). Modeling Mechanisms of In Vivo Variability in Methotrexate Accumulation and Folate Pathway Inhibition in Acute Lymphoblastic Leukemia Cells. PLOS Computational Biology, 9(9), e1003218. [Link]
-
Moghassemi, S., et al. (2021). Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers. Pharmaceutics, 13(9), 1481. [Link]
-
Stehle, G., et al. (1997). In Vitro and in Vivo Antitumor Activity of Methotrexate Conjugated to Human Serum Albumin in Human Cancer Cells. Clinical Cancer Research, 3(8), 1219–1228. [Link]
Sources
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Levoleucovorin? [synapse.patsnap.com]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. droracle.ai [droracle.ai]
- 8. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. leucovorin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Preventing Methotrexate Toxicity: Know How to Use Leucovorin, Glucarpidase - The Oncology Pharmacist [theoncologypharmacist.com]
- 12. Reduction of methotrexate toxicity with improved nutritional status in tumor-bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Optimal dosage and route of administration of methotrexate in rheumatoid arthritis: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recommendations for optimizing methotrexate treatment for patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Population pharmacokinetics of high-dose methotrexate in patients with primary central nervous system lymphoma [frontiersin.org]
- 22. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. veterinaryworld.org [veterinaryworld.org]
- 24. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 26. Pharmacokinetics of leucovorin (D,L-5-formyltetrahydrofolate) after intravenous injection and constant intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent D-Amethopterin precipitation in aqueous solutions
Welcome to the technical support guide for D-Amethopterin, more commonly known as Methotrexate (MTX). This resource is designed for researchers, scientists, and drug development professionals to address one of the most common challenges encountered when working with this compound: precipitation in aqueous solutions. This guide provides in-depth, experience-based answers and troubleshooting protocols to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs): The Science of MTX Solubility
This section covers the fundamental principles governing Methotrexate's behavior in aqueous solutions. Understanding these concepts is the first step in preventing precipitation.
Q1: What are the fundamental causes of Methotrexate precipitation?
Methotrexate is a weak dicarboxylic acid, and its solubility in water is critically dependent on its ionization state.[1][2] The primary cause of precipitation is the solution's pH falling below a critical threshold, which converts the soluble ionized form of the drug into its insoluble, non-ionized free acid form. Other factors like concentration, temperature, and the presence of other ions can also contribute.
Q2: Why is pH the most critical factor for preventing MTX precipitation?
The structure of Methotrexate contains two carboxylic acid groups with pKa values around 4.7.[1][2]
-
Below pH 6.0: The carboxylic acid groups are largely protonated (-COOH). This neutralizes the negative charge on the molecule, drastically reducing its polarity and making it poorly soluble in water, leading to precipitation.[3][4]
-
Above pH 6.0: The carboxylic acid groups are deprotonated (-COO⁻). This makes the molecule a charged anion (a salt), which is significantly more polar and therefore readily soluble in aqueous solutions.[1][3]
Increasing the urine pH from 6.0 to 7.0 has been shown to increase the solubility of methotrexate and its metabolites by five- to eightfold, a principle that is directly applicable to in-vitro solution preparation.[3]
Caption: pH dictates the charge and solubility of MTX.
Q3: What is the recommended pH range for preparing and storing aqueous MTX solutions?
To avoid precipitation, the pH should be maintained above 6.0 .[4] For maximum stability and solubility, especially for stock solutions, a pH range of 7.5 to 8.5 is recommended.[5] Many commercial injectable formulations of Methotrexate are adjusted to a pH of approximately 8.5 to ensure the drug remains fully dissolved.[6]
Q4: Should I use Methotrexate free acid or a salt form?
Whenever possible, use a salt form such as Methotrexate sodium salt or Methotrexate disodium salt.[4][7][8] These forms are already ionized and are freely soluble in water, simplifying the preparation process significantly. If you only have the free acid form, you must dissolve it by converting it to its salt form in situ using a base.
Q5: How does concentration relate to precipitation risk?
Even at an optimal pH, every solution has a saturation limit. The solubility of MTX in PBS at pH 7.2 is approximately 1 mg/mL.[9] Attempting to create solutions far exceeding this concentration without further pH optimization (e.g., pH 8.0-8.5) increases the risk of precipitation, especially if the temperature fluctuates.
Data Summary: pH-Dependent Solubility of Methotrexate
| pH Value | Solubility Characteristics | Risk of Precipitation | Key Insight |
| < 5.5 | Very low solubility | Very High | Precipitation of MTX crystals is highly likely in acidic conditions.[3] |
| 6.0 - 7.0 | Moderate and increasing solubility | Moderate to Low | A 5- to 8-fold increase in solubility is observed moving from pH 6 to 7.[3] |
| 7.2 | ~1 mg/mL in PBS | Low | A common benchmark for buffered solutions at physiological pH.[9] |
| 7.5 - 8.5 | High solubility | Very Low | Optimal range for preparing stable, concentrated stock solutions.[5][6] |
Troubleshooting Guide: Resolving Common Precipitation Issues
This section provides step-by-step protocols for specific problems you may encounter during your experiments.
Issue: My Methotrexate free acid powder will not dissolve in water or a neutral buffer.
Cause: Methotrexate free acid is practically insoluble in water and neutral pH solutions.[1][] You must raise the pH to deprotonate the molecule and render it soluble.
Solution Protocol:
-
Create a Slurry: Add the desired volume of purified water or buffer to your MTX powder. Do not expect it to dissolve; it will form a suspension.
-
Prepare a Base: Use a dilute solution of sodium hydroxide (e.g., 0.1 M to 1 M NaOH) or sodium bicarbonate.
-
Titrate Slowly: While vigorously stirring or vortexing the MTX slurry, add the base solution drop-by-drop.
-
Observe Dissolution: You will see the yellow/orange powder begin to dissolve as the pH increases.
-
Monitor pH: Use a calibrated pH meter to monitor the pH. Continue adding base until all the MTX has dissolved and the pH is stable in the 7.5 - 8.5 range.
-
Final Volume Adjustment: Once fully dissolved, add water or buffer to reach your final target volume and concentration.
Issue: My MTX solution was clear, but now it is cloudy or has visible precipitate.
Cause: This almost always indicates that the pH of the solution has dropped. This can happen due to the absorption of atmospheric CO₂ (which forms carbonic acid) over time in poorly sealed containers, or if it was mixed with an acidic diluent.
Caption: A logical workflow for diagnosing and fixing MTX precipitation.
Solution Protocol: "Rescue" Procedure
-
Measure pH: The first and most important step is to accurately measure the pH of your cloudy solution. It is likely below 6.5.
-
Alkalinize: Gently stir the solution and add dilute (0.1 M) NaOH drop-by-drop.
-
Watch for Clarity: Observe the solution carefully. The precipitate should begin to redissolve as the pH rises.
-
Final pH Check: Once the solution is clear, check the pH to ensure it is back within the stable range of 7.5 - 8.5. Be careful not to overshoot the pH too high.
Issue: I need to prepare a high-concentration stock solution (>10 mg/mL). What is the best method?
Cause: Preparing concentrated solutions requires careful control of pH from the start to avoid exceeding the solubility limit at any point in the process.
Solution Protocol: High-Concentration Stock Preparation
-
Use Sodium Salt: Start with Methotrexate Sodium salt for best results.
-
Initial Solvent: Use about 70-75% of your final required volume of water for injection or a suitable buffer (e.g., phosphate buffer).[5]
-
Dissolve MTX: Add the MTX sodium powder to the solvent and stir until fully dissolved.
-
Adjust pH: Use a concentrated NaOH solution to adjust the pH to be firmly in the alkaline range, targeting pH 8.0 to 8.5 . This provides a safety margin.
-
QS to Volume: Bring the solution to its final volume with the remaining solvent.
-
Sterile Filter: Pass the solution through a 0.22 µm sterile filter into a sterile, tightly sealed container.
-
Storage: Store protected from light.[7] While some preparations can be stored refrigerated, be aware that low temperatures can decrease solubility. If crystals form upon refrigeration, they should redissolve upon returning to room temperature. For aqueous solutions without preservatives, it is often recommended to use them within one day or store them frozen.[9]
References
-
PubChem. (n.d.). Methotrexate. National Center for Biotechnology Information. Retrieved from [Link]
-
Gavan, A., et al. (2017). Toxicity, Biocompatibility, pH-Responsiveness and Methotrexate Release from PVA/Hyaluronic Acid Cryogels for Psoriasis Therapy. MDPI. Retrieved from [Link]
-
Howard, S. C., et al. (2016). Preventing and Managing Toxicities of High-Dose Methotrexate. The Oncologist, 21(12), 1471–1482. Retrieved from [Link]
-
PubChem. (n.d.). Sodium Methotrexate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Methotrexate composition US9259427B2.
- Google Patents. (n.d.). Methotrexate injection and preparation method thereof CN117064850B.
-
ResearchGate. (2018). What is the Methotrexate solvent?. Retrieved from [Link]
-
Giri, B.R., et al. (2022). Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. MDPI. Retrieved from [Link]
-
Al-Subaie, A., et al. (2022). Overview of Methotrexate Toxicity: A Comprehensive Literature Review. Cureus, 14(9), e29446. Retrieved from [Link]
-
GlobalRPH. (2017). Methotrexate. Retrieved from [Link]
Sources
- 1. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9259427B2 - Methotrexate composition - Google Patents [patents.google.com]
- 5. CN117064850B - Methotrexate injection and preparation method thereof - Google Patents [patents.google.com]
- 6. globalrph.com [globalrph.com]
- 7. goldbio.com [goldbio.com]
- 8. Methotrexate disodium salt, 98.5% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Addressing batch-to-batch variability of D-Amethopterin powder
Introduction
Welcome to the technical support guide for D-Amethopterin, also known as Methotrexate (MTX). This resource is designed for researchers, scientists, and drug development professionals who utilize this compound powder in their experiments. Batch-to-batch variability of an active pharmaceutical ingredient (API) is a critical challenge that can significantly impact experimental reproducibility, compromise data integrity, and delay research timelines. This guide provides a systematic, question-and-answer-based approach to help you identify, characterize, and mitigate issues arising from the inherent variability in this compound powder. Our goal is to empower you with the scientific principles and practical methodologies needed to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a major concern for this compound?
A: Batch-to-batch variability refers to the differences in the physicochemical properties of an API between different manufacturing lots, even when each batch meets its overall Certificate of Analysis (CoA) specifications.[1] For this compound, a potent antifolate agent, these subtle variations can have profound effects on experimental outcomes.[2] Key properties such as solubility, dissolution rate, and stability can differ, leading to inconsistent results in cell-based assays, animal studies, and formulation development.[][4] Ultimately, unaddressed variability undermines the reliability and reproducibility of your research.
Q2: What are the most common physicochemical properties that vary between batches of this compound powder?
A: The most critical sources of variability in this compound powder stem from its solid-state properties. These include:
-
Polymorphism & Solvatomorphism: this compound can exist in different crystalline forms (polymorphs) or contain stoichiometric amounts of solvent (solvates/hydrates).[4][5][6][7] These different forms can exhibit significantly different solubilities and dissolution rates.[4][7]
-
Water Content: The amount of adsorbed or bound water can vary.[8][9] This not only affects the true weight of the API being dispensed but can also influence its chemical stability and physical properties.[9] The United States Pharmacopeia (USP) monograph for Methotrexate specifies a water content of not more than 12.0%.[10]
-
Particle Size Distribution: The size and distribution of the powder particles directly influence the surface area available for dissolution.[11][] Smaller particles generally dissolve faster, which can impact bioavailability and the kinetic profile in experiments.[11][][13]
-
Crystallinity: The degree of crystalline order versus amorphous content can affect solubility and stability. Amorphous forms are typically more soluble but less stable than their crystalline counterparts.
Q3: My experimental results are suddenly inconsistent after switching to a new batch of this compound. What is the first step?
A: The first and most crucial step is to quarantine the new batch and perform a direct comparison of the Certificates of Analysis (CoA) from the old and new batches. Do not simply check if the values are "within specification." Instead, look for the magnitude of any differences. A seemingly small change in water content or purity could be an indicator of a more significant underlying physicochemical difference. This initial paper-based review is a rapid, cost-free diagnostic tool. Regulatory bodies like the FDA emphasize the importance of multi-batch data review to ensure process consistency.[1][14]
Systematic Troubleshooting Guide
If your CoA review suggests a potential difference, or if you want to proactively qualify a new batch, follow this systematic approach.
Phase 1: Foundational Checks & Documentation
This phase involves simple, yet informative, assessments that can be performed with standard laboratory equipment.
Q4: What should I look for when comparing the CoAs of two batches?
A: Create a comparison table and scrutinize the following parameters. Pay close attention to not just the pass/fail status but the actual reported values.
| Parameter | Batch A (Old, Reliable) | Batch B (New, Problematic) | Significance & What to Look For |
| Purity (HPLC) | 99.8% | 99.1% | Both are within a typical >98% spec[10], but the 0.7% difference could be a new impurity that interferes with your assay. The USP monograph details specific HPLC methods for purity assessment.[10][15] |
| Water Content (Karl Fischer) | 8.5% | 11.2% | Both are likely within the USP limit of ≤12.0%[10], but the ~3% higher water content in Batch B means you are weighing out less active compound per milligram. This directly impacts solution concentration. Karl Fischer titration is the gold standard for specific water content determination.[8][16][17][18] |
| Specific Rotation | +21.5° | +20.8° | A change here could indicate a difference in chiral purity or the presence of related substances. The USP range is typically +19° to +24°.[10] |
| Appearance | Yellow to orange-brown powder | Bright yellow powder | A noticeable color difference can be an early indicator of a change in crystal form, particle size, or impurity profile. |
Q5: My new batch is difficult to dissolve compared to the old one. What does this signify and how can I test it systematically?
A: Difficulty in dissolution is a classic sign of altered physicochemical properties, most commonly a change in crystal form (polymorphism) or particle size.[][11] A more stable, less soluble polymorph may have formed, or the particle size of the new batch may be significantly larger.[5][]
You can perform a standardized dissolution rate test.
Protocol 1: Standardized Dissolution Rate Assessment
-
Preparation: In separate, identical vessels, place a precisely weighed amount (e.g., 10 mg) of the old and new batches of this compound.
-
Solvent Addition: Simultaneously, add the exact same volume of your experimental solvent (e.g., 10 mL of 0.1 N NaOH) to each vessel.
-
Agitation: Place both vessels on the same stir plate at the same moderate speed, ensuring identical vortexing.
-
Observation: Record the time it takes for each powder to completely dissolve. A significant increase in dissolution time for the new batch is a clear indicator of a physical difference.
-
Causality: A slower dissolution rate directly points to a lower effective surface area (larger particles) or lower intrinsic solubility (different polymorph/solvate).[4] This difference can dramatically alter the concentration of your stock solution and the dose delivered in your experiment.
Phase 2: Advanced Physicochemical Characterization
If foundational checks confirm a difference, a deeper investigation using specialized analytical techniques is warranted. These methods provide definitive evidence of changes in the solid-state properties of the powder.
Q6: How can I definitively determine if the crystal form (polymorphism) has changed between batches?
A: The two primary techniques for this are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) .
-
Powder X-ray Diffraction (PXRD): This is the gold standard for identifying crystalline phases.[19][20] Each crystal form has a unique diffraction pattern, akin to a fingerprint. A change in the peak positions (2θ angles) or their relative intensities between two batches provides conclusive evidence of a polymorphic or solvatomorphic difference.[6][19]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated.[21] Different polymorphs will have different melting points and heats of fusion.[5][22] The presence of multiple melting peaks or shifts in the melting endotherm can indicate polymorphic impurities or a different crystal form entirely.[5][23] DSC is also excellent for detecting solvates, which will show an initial endotherm corresponding to solvent loss before the drug melts.[7]
dot graph "Polymorphism_Analysis_Workflow" { layout=dot; rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_PXRD" { label="Powder X-ray Diffraction (PXRD)"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; pxrd_sample [label="Analyze Batch A & B"]; pxrd_pattern [label="Compare Diffraction Patterns", shape=ellipse]; pxrd_result1 [label="Identical Patterns\n(No Polymorphic Change)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; pxrd_result2 [label="Different Patterns\n(Polymorphic Change Confirmed)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pxrd_sample -> pxrd_pattern; pxrd_pattern -> pxrd_result1 [label="Match"]; pxrd_pattern -> pxrd_result2 [label="Mismatch"]; }
subgraph "cluster_DSC" { label="Differential Scanning Calorimetry (DSC)"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; dsc_sample [label="Analyze Batch A & B"]; dsc_thermogram [label="Compare Thermograms\n(Melting Points, Transitions)", shape=ellipse]; dsc_result1 [label="Identical Thermal Events\n(Likely Same Form)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; dsc_result2 [label="Different Thermal Events\n(Polymorphic/Solvate Change)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dsc_sample -> dsc_thermogram; dsc_thermogram -> dsc_result1 [label="Match"]; dsc_thermogram -> dsc_result2 [label="Mismatch"]; }
start [label="Suspected\nPolymorphism", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; start -> pxrd_sample; start -> dsc_sample; } dot Caption: Workflow for Polymorphic Characterization using PXRD and DSC.
Phase 3: Functional Impact Assessment
The final step is to link the observed physicochemical variations to a functional, biological outcome. This validates that the changes in the powder are the root cause of your experimental inconsistency.
Q7: How can I design an experiment to functionally test the activity of a new this compound batch?
A: A cell-based cytotoxicity assay is an excellent method to functionally qualify a new batch against a trusted reference batch. The goal is to compare the IC50 (half-maximal inhibitory concentration) values.
Protocol 2: Comparative Cell-Based IC50 Determination
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to Methotrexate (e.g., MCF-7, MDA-MB-231).[24]
-
Stock Solution Preparation: Meticulously prepare stock solutions of both the old and new batches of this compound. It is critical to use the anhydrous-corrected weight . Calculate this using the water content value from the CoA or your own Karl Fischer analysis: Corrected Weight = Weighed Amount × (1 - [Water Content % / 100])
-
Assay Execution:
-
Seed cells at a consistent density in 96-well plates.[24]
-
After allowing cells to attach (typically 24 hours), treat them with a serial dilution of both the old and new batch stock solutions. Include vehicle-only controls.
-
Incubate for a set period (e.g., 72 hours).
-
-
Viability Measurement: Use a standard viability assay (e.g., MTT, CellTiter-Glo®) to quantify cell survival.[24]
-
Data Analysis: Plot the dose-response curves for both batches and calculate the IC50 value for each. A statistically significant shift in the IC50 value for the new batch confirms a functional difference in potency, likely stemming from the physicochemical variations you have identified.
dot graph "Impact_of_Variability" { layout=dot; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
// Nodes A [label="Primary Cause:\nBatch-to-Batch Physicochemical Variability", fillcolor="#FBBC05", fontcolor="#202124"]; B1 [label="Different Crystal Form\n(Polymorphism/Solvatomorphism)"]; B2 [label="Increased Water Content"]; B3 [label="Larger Particle Size"]; C1 [label="Altered Intrinsic Solubility &\nDissolution Rate"]; C2 [label="Inaccurate Weighing\n(Less Active Compound)"]; C3 [label="Slower Dissolution Rate"]; D [label="Inaccurate Stock Solution Concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Final Experimental Impact:\nInconsistent & Irreproducible Results\n(e.g., Shift in IC50)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> {B1, B2, B3}; B1 -> C1; B2 -> C2; B3 -> C3; {C1, C2, C3} -> D; D -> E; } dot Caption: Causality chain from powder properties to experimental outcome.
Conclusion
References
- The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments.
- Karl Fischer Moisture Analysis. Pacific BioLabs.
- What Is Karl Fischer Titr
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review.
- Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support.
- Water Content Determination by Karl Fischer. (2011). Pharmaguideline.
- Exploring the Impact of API Particle Size on Drug Formul
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
- Calorimetry for polymorph detection. (2007). European Pharmaceutical Review.
- DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acet
- Impact of API Particle Size. BOC Sciences.
- Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. Gale.
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA.
- USP Monographs: Methotrex
- API Properties & Their Impact on Drug Performance. BOC Sciences.
- Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo.
- GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek.
- Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characteriz
- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). IntechOpen.
- Characterization of solvatomorphs of methotrexate using thermoanalytical and other techniques. (2009). Acta Pharmaceutica.
- Batch-to-Batch Consistency: Why It Matters for Intermediates.
- polymorphism determines methotrex
- Methotrex
- Characterization of solvatomorphs of methotrexate using thermoanalytical and other techniques. (2009).
- Fabrication of methotrexate-loaded gold nanoconjugates and its enhanced anticancer activity in breast cancer. (2018). PubMed Central.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. polymorphism determines methotrexate: Topics by Science.gov [science.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. thermalsupport.com [thermalsupport.com]
- 6. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. arborpharmchem.com [arborpharmchem.com]
- 13. Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 15. uspnf.com [uspnf.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. mt.com [mt.com]
- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 19. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. tainstruments.com [tainstruments.com]
- 23. mt.com [mt.com]
- 24. Fabrication of methotrexate-loaded gold nanoconjugates and its enhanced anticancer activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Therapeutic Index of D-Amethopterin (Methotrexate)
Introduction
D-Amethopterin, widely known as Methotrexate (MTX), is a cornerstone folate antagonist used in the treatment of various cancers and autoimmune diseases like rheumatoid arthritis.[1][2] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides required for DNA and RNA replication.[3][4] This inhibition preferentially affects rapidly proliferating cells, such as malignant and inflammatory cells.[3]
However, the clinical utility of MTX is often limited by its narrow therapeutic index—the margin between its effective dose and the dose at which it causes significant toxicity to healthy, rapidly dividing tissues like bone marrow and gastrointestinal mucosa.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting guides and detailed experimental protocols, to explore and validate strategies aimed at widening this therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Methotrexate's action and toxicity?
A1: Methotrexate is a structural analog of folic acid that competitively inhibits dihydrofolate reductase (DHFR).[3] This blockade prevents the conversion of dihydrofolate to its active form, tetrahydrofolate, which is an essential cofactor for the synthesis of purines and thymidylate—building blocks of DNA and RNA.[3][7] The resulting depletion of these nucleotides disrupts cell division.[3] Toxicity arises because this effect is not exclusive to target cells; healthy, rapidly dividing cells in the bone marrow, gastrointestinal tract, and hair follicles are also highly susceptible, leading to common side effects like myelosuppression, mucositis, and alopecia.[4][6]
Q2: What is "Leucovorin rescue" and how does it improve the therapeutic index?
A2: Leucovorin (folinic acid) rescue is a critical clinical strategy used to mitigate the toxicity of high-dose MTX therapy.[8][9] Leucovorin is a reduced folate that can be directly utilized by cells, bypassing the DHFR enzyme that MTX inhibits.[8][10] This replenishes the tetrahydrofolate pool in healthy cells, allowing them to resume normal DNA and RNA synthesis.[8] The "rescue" is based on a principle of differential uptake; normal cells often transport leucovorin more efficiently than many types of cancer cells.[8][11] By administering leucovorin 24-42 hours after MTX, a window is created where the anticancer effect is maximized, followed by a selective rescue of normal tissues, thereby widening the therapeutic index.[8]
Q3: What are the primary experimental strategies to improve the therapeutic index of MTX?
A3: Current research focuses on three main areas:
-
Advanced Drug Delivery Systems: Encapsulating MTX in nanocarriers (e.g., liposomes, polymeric nanoparticles) can alter its pharmacokinetics, protect it from premature degradation, and enable targeted delivery to tumor sites through mechanisms like the Enhanced Permeability and Retention (EPR) effect or by attaching specific targeting ligands.[5][12][13]
-
Combination Therapies: Combining MTX with other agents can create synergistic effects, allowing for a reduction in the MTX dose required for efficacy, thus lowering toxicity.[14] The choice of the second agent is critical and often targets complementary pathways or mechanisms of resistance.
-
Pharmacogenomic Approaches: Patient response and toxicity to MTX can be influenced by genetic variations (polymorphisms) in genes involved in its transport and metabolism, such as MTHFR, ATIC, and RFC-1.[15][16][[“]] Identifying these biomarkers can help predict which patients are at higher risk for toxicity, allowing for dose adjustments or alternative therapies.[15][18]
Q4: Why am I seeing inconsistent IC50 values for MTX in my in vitro experiments?
A4: High variability in IC50 values is a common issue. Key factors to investigate include:
-
Folate in Culture Media: Standard media like RPMI-1640 contain thymidine and hypoxanthine, which allow cells to bypass the MTX-induced metabolic block via salvage pathways, leading to artificially high IC50 values.[19]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
MTX Stock Solution Integrity: Ensure your MTX stock is properly dissolved, stored protected from light, and has undergone minimal freeze-thaw cycles.[19]
-
Serum Concentration: MTX binds to serum proteins, so variations in serum percentage in your media can alter the bioavailable concentration of the drug.[19]
Troubleshooting Guides
Guide 1: Poor Efficacy of MTX-Loaded Nanoparticle Formulation
| Problem | Potential Cause | Troubleshooting Action |
| Higher than expected IC50 value compared to free MTX. | 1. Low Encapsulation Efficiency (EE): Insufficient drug was loaded into the nanoparticles. | Verify EE: Use a validated method (e.g., HPLC) to quantify the amount of MTX in the nanoparticles versus the supernatant after formulation. Optimize formulation parameters (e.g., drug-to-polymer ratio, solvent choice). |
| 2. Premature Drug Release: The nanoparticle is unstable in culture media and releases the drug too quickly, negating the benefits of encapsulation. | Perform in vitro Release Study: Incubate the nanoparticles in culture media (with serum) and measure MTX release over time (e.g., 24, 48, 72 hours). If release is too rapid, consider using a more stable polymer or crosslinking the nanoparticle shell.[20] | |
| 3. Insufficient Cellular Uptake: The nanoparticles are not being internalized by the target cells effectively. | Assess Uptake: Use a fluorescently labeled version of your nanoparticle (or a fluorescently tagged MTX) and quantify uptake using flow cytometry or confocal microscopy.[21][22] If uptake is low, consider surface modification with targeting ligands (e.g., folate, transferrin) that bind to receptors overexpressed on your target cells.[13] |
Guide 2: Unexpected Antagonism in Combination Therapy Screening
| Problem | Potential Cause | Troubleshooting Action |
| Combination Index (CI) > 1, indicating antagonism. | 1. Pharmacodynamic Interaction: The second drug may interfere with MTX's mechanism. For example, a cell cycle arresting agent could reduce the number of cells in the S-phase, which is when MTX is most effective. | Review Mechanisms: Ensure the mechanisms of action are complementary and not oppositional. Stagger the drug administration in your protocol (e.g., add the cell cycle inhibitor after a period of MTX treatment). |
| 2. Inappropriate Dosing Ratio: The fixed ratio of the two drugs used in the experiment may be in an antagonistic range. | Perform Dose-Matrix Analysis: Test a wide range of concentrations for both drugs individually and in combination. Use software like CompuSyn to calculate CI values across the entire dose-effect landscape to identify synergistic, additive, or antagonistic ratios.[23][24][25] | |
| 3. Metabolic Interference: One drug may alter the metabolism of the other. For instance, it could inhibit the polyglutamation of MTX, reducing its intracellular retention and potency.[7] | Measure MTX-Polyglutamates (MTX-PGs): If possible, use LC-MS/MS to measure the intracellular levels of MTX-PGs in cells treated with MTX alone versus the combination. A significant decrease in MTX-PGs would suggest metabolic interference. |
Visualized Workflows and Pathways
Methotrexate's Mechanism and Leucovorin Rescue
The following diagram illustrates the folate metabolic pathway, showing how Methotrexate inhibits DHFR and how Leucovorin bypasses this inhibition.
Caption: MTX inhibits DHFR, blocking DNA synthesis. Leucovorin bypasses this block.
Workflow: Nanoparticle Formulation and Evaluation
This workflow outlines the key steps in developing and validating a nanoparticle-based delivery system for Methotrexate.
Caption: Experimental workflow for MTX-nanoparticle development and validation.
Key Experimental Protocols
Protocol 1: Screening for Synergistic Drug Combinations with MTX
Objective: To quantitatively determine if a combination of MTX and a second drug (Drug X) results in a synergistic, additive, or antagonistic effect on cell viability. This protocol uses the Chou-Talalay method, which is a widely accepted standard.[23][24][26]
Methodology:
-
Determine IC50 for Single Agents:
-
Plate target cells in 96-well plates at a predetermined optimal density.
-
Prepare serial dilutions of MTX and Drug X separately. A typical range would span 5-7 orders of magnitude around the expected IC50.
-
Treat cells for a relevant duration (e.g., 72 hours).
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value for each drug individually using non-linear regression (dose-response curve).
-
-
Combination Study (Fixed Ratio):
-
Based on the individual IC50 values, prepare combination dilutions at a fixed ratio (e.g., IC50 of MTX : IC50 of Drug X).
-
Create serial dilutions of this fixed-ratio combination.
-
Treat cells and measure viability as performed for the single agents.
-
-
Data Analysis (Combination Index):
Self-Validation: The protocol's integrity relies on accurate single-agent IC50 determination and consistent experimental conditions. The linear correlation coefficient (r value) of the median-effect plot for each drug should be >0.95 to ensure the data conforms to the mass-action law.[23][24]
Protocol 2: Formulation of MTX-Loaded PLGA Nanoparticles
Objective: To prepare MTX-loaded nanoparticles (NPs) using Poly(lactic-co-glycolic acid) (PLGA) via a single emulsion-solvent evaporation method.[27]
Materials:
-
Methotrexate (MTX)
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetone)[20][27]
-
Surfactant solution (e.g., 1% w/v Polyvinyl alcohol (PVA) in deionized water)[27]
-
Homogenizer
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and MTX (e.g., 5 mg) in the organic solvent (e.g., DMSO).[27]
-
Emulsification: Add the organic phase dropwise into the aqueous surfactant solution while homogenizing at high speed (e.g., 7,000 RPM) for 2-5 minutes to form an oil-in-water (O/W) emulsion.[27]
-
Solvent Evaporation: Stir the resulting emulsion at room temperature on a magnetic stirrer for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g, 20 min). Discard the supernatant, which contains the unencapsulated drug.
-
Washing: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this wash step 2-3 times to remove residual surfactant and unencapsulated MTX.
-
Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form of the MTX-NPs for storage and characterization.
Protocol 3: Assessing Cellular Uptake of Fluorescently-Labeled MTX Formulations
Objective: To quantify the internalization of fluorescently-labeled MTX or MTX-nanoparticles into target cells using flow cytometry.[21][28][29]
Materials:
-
Fluorescently-labeled MTX (e.g., MTX-FITC) or fluorescently-labeled nanoparticles.
-
Target cells in suspension.
-
Flow cytometer.
-
Trypan Blue or similar viability dye.
Methodology:
-
Cell Treatment: Plate cells and treat them with the fluorescent formulation at various concentrations and for different time points (e.g., 1, 4, 24 hours). Include an untreated control group.[30]
-
Cell Harvest:
-
Gently wash the cells 2-3 times with cold PBS to remove any formulation that is merely adsorbed to the cell surface.
-
Harvest the cells using a gentle method (e.g., trypsinization for adherent cells followed by neutralization).
-
-
Fluorescence Quenching (Optional but Recommended): To distinguish between surface-bound and internalized particles, briefly incubate the cells with Trypan Blue (0.2% w/v) just before analysis. Trypan Blue can quench the fluorescence of surface-bound FITC, ensuring that the measured signal is from internalized particles only.
-
Flow Cytometry Analysis:
-
Acquire data for at least 10,000 cells per sample.
-
Gate on the live cell population using forward and side scatter (FSC/SSC) plots.
-
Measure the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC channel).
-
-
Data Interpretation: An increase in MFI in the treated groups compared to the untreated control indicates cellular uptake.[22] The magnitude of the MFI shift is proportional to the amount of uptake.
Self-Validation: Always include an untreated control to set the baseline fluorescence and a positive control if available. Gating on single, live cells is crucial to exclude debris and dead cells that can non-specifically bind the fluorescent agent.[29]
References
- Dr.Oracle. (2025, September 28). How does leucovorin help mitigate the effects of methotrexate? [Online].
- Jolivet, J., et al. (n.d.). Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells. PubMed. [Online].
- Malik, D. S., et al. (n.d.). Methotrexate: a detailed review on drug delivery and clinical aspects. PubMed. [Online].
- Chou, T.-C. (2010, January 13). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. AACR Journals. [Online].
- Chou, T.-C. (2010, January 12). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. ResearchGate. [Online].
- AAT Bioquest, Inc. (n.d.). Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. [Online].
- Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. [Online].
- Owen, J. S., & Hider, R. C. (2020, July). Using pharmacogenetics to predict methotrexate response in rheumatoid arthritis patients. Expert Opinion on Drug Metabolism & Toxicology, 16(7), 617-626. [Online].
- Jain, A., et al. (n.d.). A review of therapeutic challenges and achievements of methotrexate delivery systems for treatment of cancer and rheumatoid arthritis. PubMed. [Online].
- Medscape. (n.d.). leucovorin dosing, indications, interactions, adverse effects, and more. [Online].
- GenepoweRx. (n.d.). Pharmacogenomics of methotrexate in patients with Rheumatoid arthritis – Current Knowledge and Challenges. [Online].
- Walsh Medical Media. (2016, October 8). Pharmacogenomics of Methotrexate in Diverse Populations. [Online].
- Wikipedia. (n.d.). Methotrexate. [Online].
- Fujita, K., & Horie, M. (n.d.). Nanoparticle uptake measured by flow cytometry. PubMed. [Online].
- Fujita, K., & Horie, M. (n.d.). Nanoparticle Uptake Measured by Flow Cytometry. Springer Nature Experiments. [Online].
- Malik, D., et al. (n.d.). Methotrexate: a detailed review on drug delivery and clinical aspects. Semantic Scholar. [Online].
- Consensus. (n.d.). Pharmacogenetics of methotrexate response in rheumatoid arthritis. [Online].
- Frontiers. (n.d.). Nanocarriers for methotrexate delivery/codelivery in the frame of cancer diagnostics and treatment: a review. [Online].
- Pharma Excipients. (2023, September 29). Nanocarriers mediated delivery of methotrexate is instrumental in treating auto-immune diseases and cancer. [Online].
- Elsevier. (n.d.). Pharmacogenetics of methotrexate in rheumatoid arthritis: A systematic review. Revista Colombiana de Reumatología (English Edition). [Online].
- Cronstein, B. N. (n.d.). Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. PMC - PubMed Central. [Online].
- Semantic Scholar. (n.d.). Drug combination studies and their synergy quantification using the Chou-Talalay method. [Online].
- Dr.Oracle. (2025, October 26). How do leucovorin rescue and urine alkalinization affect methotrexate levels in chemotherapy? [Online].
- PMC - NIH. (n.d.). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. [Online].
- Skeptics Stack Exchange. (2019, January 15). How does the "leucovorin rescue" work exactly? Why doesn't it make cancerous tumours grow? [Online].
- ResearchGate. (2025, August 6). Nanoparticle Uptake Measured by Flow Cytometry | Request PDF. [Online].
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Response to Methotrexate in Rheumatoid Arthritis. [Online].
- Al-Dari, S., et al. (2022, September 23). Overview of Methotrexate Toxicity: A Comprehensive Literature Review. PMC - NIH. [Online].
- Lee, J. Y., et al. (n.d.). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. [Online].
- Armando Hasudungan. (2020, March 9). Methotrexate - Pharmacology (DMARDs, mechanism of action, side effects). YouTube. [Online].
- Holland-Frei Cancer Medicine. (n.d.). Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols. NCBI. [Online].
- Mulla, J. S., et al. (n.d.). Evaluation of solid-lipid nanoparticles formulation of methotrexate for anti-psoriatic activity. [Online].
- NIH. (n.d.). Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells. [Online].
- Madani, F., et al. (n.d.). Preparation of Methotrexate loaded PLGA nanoparticles coated with PVA and Poloxamer188. Nanomedicine Research Journal. [Online].
- Indian Academy of Sciences. (n.d.). Methotrexate-loaded biodegradable nanoparticles: preparation, characterization and evaluation of its cytotoxic potential agains. [Online].
- ResearchGate. (2025, August 6). Formulation and Evaluation of Methotrexate Nanoparticles by Desolvation Technique. [Online].
- JoVE. (2022, July 12). Flow Cytometry to detect Flourescent NPs Interactions| Protocol Preview. YouTube. [Online].
- Benchchem. (n.d.). Strategies for enhancing the reproducibility of Methotrexate experiments. [Online].
- Medical Centric. (2025, May 4). prevent toxicity from high dose Methotrexate by using Leucovorin. YouTube. [Online].
- Benchchem. (n.d.). Troubleshooting variability in Methotrexate dose-response studies. [Online].
- Howard, S. C., et al. (n.d.). Preventing and Managing Toxicities of High-Dose Methotrexate. PMC - PubMed Central. [Online].
- NIH. (2024, March 5). Methotrexate treatment strategies for rheumatoid arthritis: a scoping review on doses and administration routes. [Online].
- Dove Medical Press. (2024, November 2). Combination of Methotrexate and Resveratrol Reduces Pro-Inflammatory Chemokines in Human THP-1 Cells. [Online].
- PubMed Central. (n.d.). Extracorporeal Treatment for Methotrexate Poisoning: Systematic Review and Recommendations from the EXTRIP Workgroup. [Online].
- Taylor & Francis Online. (2017, March 31). Full article: Recommendations for optimizing methotrexate treatment for patients with rheumatoid arthritis. [Online].
- MDPI. (n.d.). How to Get the Most from Methotrexate (MTX) Treatment for Your Rheumatoid Arthritis Patient?—MTX in the Treat-to-Target Strategy. [Online].
- Reumatología Clínica. (n.d.). Recommendations for the Use of Methotrexate in Rheumatoid Arthritis: Up and Down Scaling of the Dose and Administration Routes. [Online].
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
- 4. Methotrexate - Wikipedia [en.wikipedia.org]
- 5. A review of therapeutic challenges and achievements of methotrexate delivery systems for treatment of cancer and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. leucovorin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. medicalsciences.stackexchange.com [medicalsciences.stackexchange.com]
- 12. Methotrexate: a detailed review on drug delivery and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Nanocarriers for methotrexate delivery/codelivery in the frame of cancer diagnostics and treatment: a review [frontiersin.org]
- 14. dovepress.com [dovepress.com]
- 15. Pharmacogenomics of methotrexate in patients with Rheumatoid arthritis – Current Knowledge and Challenges - GenepoweRx [genepowerx.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. consensus.app [consensus.app]
- 18. Using pharmacogenetics to predict methotrexate response in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nanomedicine-rj.com [nanomedicine-rj.com]
- 21. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. punnettsquare.org [punnettsquare.org]
- 27. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
Stability of D-Amethopterin solutions under different storage conditions
<Technical Support Center: D-Amethopterin (Methotrexate) Solution Stability >
Welcome to the technical support guide for this compound, more commonly known as Methotrexate (MTX). As researchers, scientists, and drug development professionals, ensuring the stability of your methotrexate solutions is paramount for reproducible and accurate experimental outcomes. This guide is designed to provide you with in-depth, field-proven insights into the factors affecting methotrexate stability and to offer practical solutions to common challenges. Here, we will delve into the causality behind experimental choices, providing you with a robust framework for preparing, storing, and troubleshooting your methotrexate solutions.
Frequently Asked Questions (FAQs)
What are the primary factors that affect the stability of methotrexate solutions?
The stability of methotrexate in an aqueous solution is primarily influenced by pH, temperature, light exposure, and the composition of the solvent or vehicle.[1] Methotrexate is most stable in the pH range of 6 to 8.[1] Deviations outside this range, particularly alkaline conditions, can lead to hydrolysis.[2][3] Exposure to light, especially ultraviolet radiation, can cause photodegradation.[2][4] Higher temperatures accelerate both hydrolytic and oxidative degradation pathways.[]
What are the visible signs of methotrexate degradation?
While initial degradation may not be visible, significant degradation can sometimes manifest as a color change (e.g., yellowing), turbidity, or the formation of a precipitate in the solution.[6] However, the absence of these signs does not guarantee stability. Chemical analysis, such as High-Performance Liquid Chromatography (HPLC), is necessary to confirm the integrity of the solution.[6][7]
How should I prepare a stock solution of methotrexate?
To prepare a stock solution, methotrexate can be dissolved in a slightly alkaline solution, such as 0.1 M sodium hydroxide, and then immediately diluted to the desired concentration with a neutral buffer like phosphate-buffered saline (PBS) to a final pH between 7.0 and 8.0.[3][8] For cell culture experiments, dissolving methotrexate in a sterile, buffered solution like PBS or cell culture medium is common practice. Always use high-purity water and sterile filtration for the final solution.
What are the recommended storage conditions for methotrexate solutions?
For long-term storage, it is recommended to store methotrexate stock solutions at -20°C in light-protected aliquots to minimize freeze-thaw cycles.[9][10] For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable for many formulations.[6][11] Commercial parenteral methotrexate, when stored in its original vial, has been shown to be stable at room temperature.[2] Diluted solutions are generally less stable and should be used promptly or stored at 2-8°C for a limited time, depending on the concentration and diluent.[6][12]
What are the main degradation products of methotrexate?
The primary degradation products depend on the degradation pathway.
-
Hydrolysis (especially at high pH): N10-methylpteroylglutamic acid.[2][3]
-
Photodegradation: Major products include 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid.[2] Other photoproducts can result from N-demethylation and cleavage of the C-N bond.[13][14]
-
Oxidation: 7-hydroxy-methotrexate is a common oxidative breakdown product.[]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with methotrexate solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of the methotrexate solution. | 1. Verify Solution Integrity: Use a stability-indicating analytical method like HPLC to check the concentration and purity of your methotrexate stock and working solutions.[15][16] 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a reliable source of methotrexate powder. 3. Review Storage Conditions: Ensure that your solutions have been stored at the correct temperature, protected from light, and within their established stability period.[6][11] |
| Precipitate forms in the solution upon storage. | 1. pH Shift: The pH of the solution may have changed, leading to decreased solubility. 2. Low Temperature Storage of a Concentrated Solution: Highly concentrated solutions may precipitate at lower temperatures. 3. Interaction with Container: Although less common, interactions with the storage vessel material could occur. | 1. Check pH: Measure the pH of the solution. Methotrexate is more soluble at a slightly alkaline pH.[17] 2. Gentle Warming: If stored at low temperatures, allow the solution to come to room temperature and gently agitate to see if the precipitate redissolves. 3. Consider Dilution: If precipitation is a recurring issue with concentrated stocks, consider storing at a lower concentration. |
| Solution appears discolored (yellowing). | Photodegradation or chemical oxidation. | 1. Protect from Light: Always store methotrexate solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4][] 2. Use Freshly Prepared Solutions: For light-sensitive experiments, prepare the solution immediately before use. 3. Inert Atmosphere: For highly sensitive applications, preparing and storing the solution under an inert gas (e.g., nitrogen) can minimize oxidation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Methotrexate Stock Solution
-
Materials:
-
Methotrexate powder (high purity)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh out the appropriate amount of methotrexate powder in a sterile container.
-
Add a small volume of 0.1 M NaOH to dissolve the powder completely.
-
Immediately bring the solution to the final desired volume with sterile PBS (pH 7.4).
-
Verify that the final pH is between 7.0 and 8.0. Adjust if necessary with dilute HCl or NaOH.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Stability Testing of Methotrexate Solutions via HPLC
-
Objective: To determine the concentration and purity of a methotrexate solution over time under specific storage conditions.
-
Methodology:
-
Prepare the methotrexate solution to be tested according to Protocol 1.
-
Divide the solution into multiple aliquots for each storage condition to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Analyze the samples using a validated stability-indicating HPLC method. A common method involves a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile), with UV detection at approximately 303 nm.[15]
-
Quantify the peak area of the intact methotrexate and any degradation products.
-
Calculate the percentage of methotrexate remaining at each time point relative to the initial concentration (time 0).
-
A solution is generally considered stable if it retains at least 90% of its initial concentration.
-
Visualizations
Below are diagrams to aid in understanding the key workflows and decision-making processes.
Caption: Workflow for preparing a stable methotrexate stock solution.
Caption: Troubleshooting decision tree for inconsistent results.
Summary of Stability Data
The following table summarizes the stability of methotrexate under various conditions based on published studies.
| Concentration | Diluent | Storage Temperature | Light Condition | Stability Duration | Reference |
| 25 mg/mL | N/A (in vial) | Room Temperature | Not Protected | 56 days | [6] |
| 0.1 mg/mL & 20 mg/mL | 0.9% NaCl or 5% Glucose | 2-8°C | Protected | 56 days | [6] |
| 0.1 mg/mL | 0.9% NaCl or 5% Glucose | Room Temperature | Normal Room Light | 2 days | [6] |
| 0.2 & 20 mg/mL | 0.9% NaCl | 25°C | Protected | 28 days | [12][18] |
| 20 mg/mL | 5% Dextrose | 25°C | Protected | 28 days | [12][18] |
| 0.2 mg/mL | 5% Dextrose | 25°C | Protected | 3 days | [12][18] |
| 0.1 mg/mL | Aqueous Solution | Not Specified | Exposed to Light | 5-8% degradation in 10 days | [1][4] |
References
-
McElnay, J. C., & Elliott, D. S. (1981). Thermal and photolytic decomposition of methotrexate in aqueous solutions. International Journal of Pharmaceutics, 9(2), 135-144. [Link]
-
Krämer, I., & Thiesen, J. (2024). Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags. GaBI Journal, 13(2), 121-124. [Link]
-
GlobalRPH. (2017). Methotrexate. Retrieved from [Link]
-
Wolfe, J. L., & Moore, J. V. (1989). Physical and Chemical Stability of Methotrexate, Cytarabine, and Hydrocortisone in Elliott's B Solution. Hospital Pharmacy, 24(6), 482-485. [Link]
-
Nissen, K. B., Jorgensen, L. B., Berg, D. L., & Andersen, G. (2017). Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. American Journal of Health-System Pharmacy, 74(9), e211-e223. [Link]
-
Nissen, K. B., Jorgensen, L. B., Berg, D. L., & Andersen, G. (2017). Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. American Journal of Health-System Pharmacy, 74(9), e211-e223. [Link]
-
Zhang, Y., et al. (2020). Development and Validation of UHPLC-MS/MS Assay for Therapeutic Drug Monitoring of High-dose Methotrexate in Children with Acute Lymphoblastic Leukemia. ResearchGate. [Link]
-
Dyremark, M., & Karlsson, A. (1986). Methotrexate in infusion solutions--a stability test for the hospital pharmacy. Journal of clinical and hospital pharmacy, 11(5), 343–348. [Link]
-
Hernández-Cruz, T. M., et al. (2023). Overview of methotrexate degradation by-products and their temporal progression by P. ostreatus pellets. ResearchGate. [Link]
-
Espinosa, A., et al. (2020). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Environmental Science and Pollution Research, 27(26), 32746-32758. [Link]
-
Nissen, K. B., Jorgensen, L. B., Berg, D. L., & Andersen, G. (2017). Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. Semantic Scholar. [Link]
-
Nissen, K. B., Jorgensen, L. B., Berg, D. L., & Andersen, G. (2017). Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. ResearchGate. [Link]
-
Pfizer. (n.d.). Methotrexate Vial How Supplied/Storage and Handling. Pfizer Medical - US. [Link]
-
Pal, A., & Ch, S. (2013). pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier. RSC Advances, 3(44), 21749-21757. [Link]
-
Espinosa, A., et al. (2020). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. ProQuest. [Link]
-
Patel, J., et al. (2022). Different Analytical Method used for the Estimation of Methotrexate in Rheumatoid Arthritis. Prime Scholars. [Link]
-
Shinde, S. S., & Khulbe, P. (2025). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Asian Journal of Pharmaceutical Research, 28(1). [Link]
-
American Society of Health-System Pharmacists. (n.d.). Methotrexate Sodium. ASHP Publications. [Link]
-
American Society of Health-System Pharmacists. (n.d.). Methotrexate Sodium. ASHP Publications. [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (2024). Different Analytical Methodology for The Analysis of Methotrexate. [Link]
-
Pal, A., & Ch, S. (2013). pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Patel, B. N., et al. (2014). Stability of methotrexate in processed and unprocessed human plasma. ResearchGate. [Link]
-
CNIPA. (n.d.). methotrexate:hemically known as N424diamino-6 Pride. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. [Link]
-
National Center for Biotechnology Information. (n.d.). Formation of methotrexate-PLLA-PEG-PLLA composite microspheres by microencapsulation through a process of suspension-enhanced dispersion by supercritical CO2. [Link]
-
Technical Disclosure Commons. (2024). Novel process for preparation of Methotrexate disodium salt. [Link]
Sources
- 1. publications.ashp.org [publications.ashp.org]
- 2. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. publications.ashp.org [publications.ashp.org]
- 6. Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags - GaBIJ [gabi-journal.net]
- 7. ovid.com [ovid.com]
- 8. CN117064850B - Methotrexate injection and preparation method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Methotrexate in infusion solutions--a stability test for the hospital pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pfizermedical.com [pfizermedical.com]
- 12. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - ProQuest [proquest.com]
- 15. primescholars.com [primescholars.com]
- 16. ajprui.com [ajprui.com]
- 17. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
- 18. academic.oup.com [academic.oup.com]
Identifying and mitigating off-target effects of D-Amethopterin
Welcome to the technical support resource for researchers utilizing D-Amethopterin, commonly known as Methotrexate (MTX). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification and mitigation of its off-target effects. Our goal is to ensure the scientific integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address common queries and issues that arise during the experimental use of Methotrexate.
Q1: My cells are showing significant cytotoxicity at concentrations expected to only inhibit proliferation. Is this an off-target effect?
A1: It's highly possible. While Methotrexate's primary on-target effect is cytostatic via inhibition of dihydrofolate reductase (DHFR), leading to cell cycle arrest, overt cytotoxicity can be mediated by off-target mechanisms.[1][2] These include:
-
Mitochondrial Dysfunction and Oxidative Stress: Methotrexate can induce mitochondrial dysfunction, leading to increased proton leak, reduced ATP production, and a surge in reactive oxygen species (ROS).[3][4] This oxidative stress can damage cellular components and trigger apoptosis.[5][6]
-
Disruption of Nucleotide Metabolism: Beyond DHFR, MTX and its polyglutamated forms inhibit other enzymes crucial for de novo purine and pyrimidine synthesis.[1][7][8][9][10] Severe depletion of these essential building blocks can halt not just DNA synthesis but also vital cellular processes, leading to cell death.
To investigate, we recommend proceeding to the Troubleshooting Guide: Unexpected Cytotoxicity .
Q2: I am observing widespread changes in gene expression that don't seem directly related to folate metabolism. Why is this happening?
A2: This is a known consequence of Methotrexate's broad impact on cellular metabolism. The drug decreases the availability of purines and pyrimidines, which are essential for the synthesis of DNA and RNA.[7][8][9] This can indirectly affect the proliferation of immune cells and the expression of proteins like cytokines.[7][9] The inhibition of the first committed step of purine biosynthesis can be a key factor.[1] Therefore, global shifts in the transcriptome are an expected, albeit complex, off-target consequence.
Q3: How does polyglutamylation of Methotrexate affect its off-target profile?
A3: Polyglutamylation is a critical factor for both on-target and off-target effects. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), traps Methotrexate inside the cell by adding glutamate residues.[11] These longer-chain MTX-polyglutamates (MTX-PGs) are not only retained more effectively but also exhibit more potent inhibition of downstream enzymes in the purine synthesis pathway.[11][12] The accumulation of MTX-PGs is linked to both efficacy and toxicity, including hepatotoxicity.[2][11][13] Genetic variability in FPGS and its counterpart, gamma-glutamyl hydrolase (GGH), can lead to different levels of MTX-PGs and thus variable off-target effects between cell lines or patients.[14]
Q4: Can I mitigate off-target effects by adding folic acid to my cell culture medium?
A4: Supplementing with folic acid can prevent some side effects, particularly those related to folate deficiency.[15][16] However, for experimental purposes, the use of Leucovorin (folinic acid) is the standard rescue agent. Leucovorin is a reduced form of folic acid that can bypass the DHFR block, replenishing the tetrahydrofolate pool and rescuing cells from the primary on-target and some off-target effects.[17] This makes it an excellent tool for validating whether an observed effect is truly MTX-dependent. Co-administration of folic acid derivatives may reduce Methotrexate's effectiveness.[15]
Core Mechanisms: On-Target vs. Off-Target Effects
This diagram illustrates the primary mechanism of Methotrexate (MTX) and its key off-target consequences. MTX enters the cell and is polyglutamated, leading to enhanced intracellular retention and activity. Its primary target is DHFR, which depletes tetrahydrofolate (THF) and halts DNA synthesis. Off-target effects stem from the inhibition of other enzymes in purine/pyrimidine pathways and the induction of cellular stress.
Caption: Core on-target and off-target mechanisms of Methotrexate.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Apoptosis
Symptom: You observe a sharp decrease in cell viability (via MTT, trypan blue, etc.) or an increase in apoptotic markers (caspase-3 activation, Annexin V staining) at MTX concentrations where you expected primarily cytostatic effects.
Causality: This often points to off-target induction of oxidative stress or severe metabolic disruption.[3][4][5] Methotrexate can impair mitochondrial respiration, leading to ROS production that overwhelms cellular antioxidant defenses.[4]
Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: Workflow to diagnose the cause of unexpected cytotoxicity.
Experimental Steps:
-
Validate Dose-Response Curve:
-
Action: Perform a detailed dose-response curve (e.g., 10-point, 3-fold dilutions) using a sensitive viability assay like CellTiter-Glo® (which measures ATP) and a cytotoxicity assay like LDH release.
-
Rationale: This confirms the cytotoxic IC50 and distinguishes it from the antiproliferative EC50. A steep cytotoxicity curve suggests a distinct mechanism from simple proliferation arrest.
-
-
Perform Leucovorin Rescue:
-
Action: Co-treat cells with your cytotoxic concentration of MTX and varying concentrations of Leucovorin (e.g., 1-100 µM).
-
Rationale: If Leucovorin rescues the cells, the toxicity is directly tied to the folate pathway. If it does not, or only partially rescues, an off-target mechanism independent of DHFR inhibition is likely at play.[17]
-
-
Quantify Oxidative Stress:
-
Action: Treat cells with MTX and measure ROS production using fluorescent probes like DCFDA (for general cellular ROS) or MitoSOX™ Red (for mitochondrial superoxide).
-
Rationale: A significant increase in fluorescence indicates that MTX is inducing oxidative stress, a well-documented off-target effect.[4] N-Acetylcysteine (NAC) can be used as a control antioxidant to see if it prevents the MTX-induced cytotoxicity.[4]
-
Guide 2: Inconsistent Results Between In Vitro and In Vivo Models
Symptom: You've established a potent effect of Methotrexate in vitro, but the corresponding in vivo model (e.g., xenograft, animal model of arthritis) shows less efficacy or unexpected toxicity at equivalent doses.
Causality: This discrepancy is often rooted in pharmacokinetics (PK) and biodistribution. MTX is cleared by the kidneys, and its transport into and out of cells is mediated by specific transporters.[14][18][19][20] Factors like renal function, expression levels of transporters in the target tissue vs. tissues of toxicity (e.g., liver, kidney), and drug-drug interactions can dramatically alter outcomes.[17][21]
Mitigation and Troubleshooting Strategy:
-
Characterize Transporter Expression:
-
Action: Profile the expression of key MTX transporters like the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT) in your cell lines and in vivo target tissues via qPCR or Western blot.[18][20]
-
Rationale: Low transporter expression in your in vivo target tissue can explain poor efficacy, while high expression in organs like the kidney or liver can lead to off-target toxicity.
-
-
Measure Intracellular MTX-Polyglutamates:
-
Action: If possible, use LC-MS/MS to quantify the levels of intracellular MTX and its polyglutamated forms (MTX-PGs) in your cells or tissues.[20]
-
Rationale: The concentration of long-chain MTX-PGs is a better predictor of both efficacy and toxicity than the parent drug concentration.[11][13] Poor polyglutamylation can lead to drug resistance.[22]
-
-
Evaluate Potential Drug Interactions:
-
Action: Review all co-administered agents in your in vivo study. Drugs like NSAIDs, certain antibiotics, and proton pump inhibitors can interfere with MTX renal clearance, dramatically increasing systemic exposure and toxicity.
-
Rationale: Unrecognized drug-drug interactions are a common cause of fatal methotrexate errors and can confound experimental results.[23]
-
Data Summary: Common Off-Target Effects & Mitigation Approaches
| Off-Target Effect | Primary Mechanism | Key Tissues Affected | Experimental Validation | Mitigation Strategy |
| Hepatotoxicity | Oxidative stress, mitochondrial damage, accumulation of MTX-PGs.[2][4] | Liver | Measure serum ALT/AST; Histopathology; In vitro superoxide formation.[4][24][25] | Folic acid supplementation; Co-treatment with antioxidants (e.g., NAC).[4][16] |
| Nephrotoxicity | MTX crystallization in renal tubules; Direct tubular injury.[21][26] | Kidney | Measure serum creatinine/BUN; Monitor urine output and pH.[17][24][27] | Vigorous hydration; Urinary alkalinization (pH ≥ 7.0).[17] |
| Myelosuppression | Inhibition of DNA synthesis in rapidly dividing hematopoietic precursors.[14][21] | Bone Marrow | Complete blood counts (CBC) to monitor white blood cells, red blood cells, and platelets.[21] | Leucovorin rescue; Dose adjustment.[17] |
| Gastrointestinal Toxicity | Damage to rapidly dividing epithelial cells of the GI tract.[14][15] | GI Tract | Monitor for nausea, mucositis, diarrhea.[14][16] | Folic acid supplementation; Split dosing or switching to parenteral administration.[16][28] |
| Pulmonary Toxicity | Inflammatory cytokine release; Alveolar epithelial cell damage.[14] | Lungs | Monitor for dry cough, dyspnea; Chest X-ray or CT scan.[16][29] | Discontinuation of the drug under supervision. |
Methodologies and Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol assesses cell viability based on the metabolic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (Methotrexate)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Drug Treatment: Prepare serial dilutions of Methotrexate in complete medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include "vehicle control" (medium only) and "no-cell" blank wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Abs_Treated / Abs_Control) * 100.
-
Plot the dose-response curve and calculate the IC50 value.
-
Self-Validation & Controls:
-
Positive Control: Include a well with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is working.
-
Salvage Pathway Control: In parallel experiments, assess MTX cytotoxicity in medium depleted of hypoxanthine and thymidine to prevent salvage pathways from masking the drug's effect.[30]
Protocol 2: Quantification of Mitochondrial Superoxide with MitoSOX™ Red
This protocol measures mitochondrial ROS, a key indicator of off-target oxidative stress.
Materials:
-
Cells of interest
-
MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)
-
This compound (Methotrexate)
-
Positive control (e.g., Antimycin A or Rotenone)
-
HBSS or other appropriate buffer
-
Fluorescence microscope or plate reader (Ex/Em ~510/580 nm)
Procedure:
-
Cell Culture and Treatment: Seed cells on a suitable plate (e.g., 96-well black, clear bottom for imaging/plate reader). Allow cells to adhere, then treat with Methotrexate and controls for the desired time.
-
Probe Loading: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or medium.
-
Staining: Remove the treatment medium, wash cells once with warm buffer, and add the MitoSOX™ working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with warm buffer to remove excess probe.
-
Imaging/Reading: Immediately analyze the cells using a fluorescence microscope or a multi-well plate reader.
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. Normalize the fluorescence of treated samples to that of the vehicle control to determine the fold-change in mitochondrial superoxide production.
Self-Validation & Controls:
-
Positive Control: Antimycin A robustly induces mitochondrial ROS and validates that the probe and detection system are functioning correctly.
-
Antioxidant Control: Co-treatment with an antioxidant like N-Acetylcysteine (NAC) or MitoTEMPO should prevent or reduce the MTX-induced increase in MitoSOX™ fluorescence, confirming the oxidative nature of the effect.[4]
References
-
Smolenska, Z., et al. (1999). Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis. Rheumatology (Oxford), 38(10), 997-1002. [Link][7][8][9]
-
Genova, E., et al. (2023). Effects of Methotrexate and Tofacitinib on Mitochondrial Function and Oxidative Stress in Human Synovial Cells In Vitro. Medicina (Kaunas), 59(4), 743. [Link][3]
-
Afrin, R., et al. (2018). Impact of Methotrexate on Oxidative Stress and Apoptosis Markers in Psoriatic Patients. Indian Journal of Clinical Biochemistry, 33(3), 329-334. [Link][5]
-
Pelin, Z., et al. (2009). Methotrexate Causes Oxidative Stress in Rat Kidney Tissues. Clinical and Investigative Medicine, 32(4), E169-E173. [Link][6]
-
Schmidt, S., et al. (2021). Methotrexate-Induced Liver Injury Is Associated with Oxidative Stress, Impaired Mitochondrial Respiration, and Endoplasmic Reticulum Stress In Vitro. International Journal of Molecular Sciences, 22(16), 8827. [Link][4]
-
Fairbanks, L. D., et al. (1988). Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages. Biochemical Pharmacology, 37(12), 2329-2338. [Link][10]
-
Tang, F., et al. (2024). Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. PLoS ONE, 19(6), e0302663. [Link][18][20]
-
Jahovic, N., et al. (2003). Methotrexate Causes Oxidative Stress in Rat Kidney Tissues. Renal Failure, 25(5), 795-801. [Link][26]
-
Bender, R. A., et al. (1975). Alteration of Methotrexate Uptake in Human Leukemia Cells by Other Agents. Cancer Research, 35(5), 1305-1308. [Link][19]
-
Fairbanks, L. D., et al. (1999). Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis?. Biochemical Journal, 342(Pt 1), 143-152. [Link][1]
-
Patel, S. & A. S. S. (2024). Methotrexate. In: StatPearls. StatPearls Publishing. [Link][15]
-
Jolivet, J., et al. (1982). Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase. Journal of Clinical Investigation, 70(2), 351-360. [Link][12]
-
Cronstein, B. N. & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature Reviews Rheumatology, 16(3), 145-154. [Link][2]
-
Howard, S. C., et al. (2016). Preventing and Managing Toxicities of High-Dose Methotrexate. The Oncologist, 21(12), 1471-1482. [Link][17][21]
-
Al-Subaie, A. M., et al. (2022). Overview of Methotrexate Toxicity: A Comprehensive Literature Review. Cureus, 14(9), e29493. [Link][14]
-
Arthritis Foundation. Methotrexate: Managing Side Effects. [Link][16]
-
van der Meer, A., et al. (2021). A meta-analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis. British Journal of Clinical Pharmacology, 87(10), 3699-3712. [Link][13]
-
Ranganathan, P. (2017). Personalized medicine in rheumatoid arthritis: methotrexate polyglutamylation revisited. Expert Review of Clinical Pharmacology, 10(11), 1169-1171. [Link][11]
-
ISMP. (2015). 10 Ways to Avoid Fatal Methotrexate Errors. HCPLive. [Link][23]
-
Ghaffari, S., et al. (2021). Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers. Pharmaceutics, 13(11), 1944. [Link][27]
-
Smolen, J. S. & Aletaha, D. (2015). How to Get the Most from Methotrexate (MTX) Treatment for Your Rheumatoid Arthritis Patient?—MTX in the Treat-to-Target Strategy. Annals of the Rheumatic Diseases, 74(Suppl 2), ii7-ii11. [Link][28]
-
Jana, K., et al. (2014). Subacute toxicopathological studies of methotrexate in Wistar rats. Veterinary World, 7(7), 478-483. [Link][24]
-
Sharma, A., et al. (2020). In-vitro and in-vivo functional observation studies to establish therapeutic potential of alpha-ketoglutarate against methotrexate induced liver injury. Biomedicine & Pharmacotherapy, 121, 109631. [Link][25]
-
Marshall, G. M., et al. (1993). Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. Anti-Cancer Drugs, 4(4), 539-543. [Link][30]
-
Pizzorno, G., et al. (1988). Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug. Cancer Research, 48(8), 2149-2155. [Link][22]
Sources
- 1. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methotrexate-Induced Liver Injury Is Associated with Oxidative Stress, Impaired Mitochondrial Respiration, and Endoplasmic Reticulum Stress In Vitro | MDPI [mdpi.com]
- 5. Impact of methotrexate on oxidative stress and apoptosis markers in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A meta‐analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. arthritis.org [arthritis.org]
- 17. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]
- 21. The Known Risks Of Methotrexate (MTX) Toxicity - GoodRx [goodrx.com]
- 22. researchgate.net [researchgate.net]
- 23. rheum-live.com [rheum-live.com]
- 24. veterinaryworld.org [veterinaryworld.org]
- 25. In-vitro and in-vivo functional observation studies to establish therapeutic potential of alpha-ketoglutarate against methotrexate induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. mdpi.com [mdpi.com]
- 28. How to Get the Most from Methotrexate (MTX) Treatment for Your Rheumatoid Arthritis Patient?—MTX in the Treat-to-Target Strategy [mdpi.com]
- 29. Side effects of methotrexate - NHS [nhs.uk]
- 30. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining D-Amethopterin (Methotrexate) Delivery Systems for Targeted Therapy
Introduction
Welcome to the technical support center for D-Amethopterin, more commonly known as Methotrexate (MTX), delivery systems. MTX is a potent folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1][2][3] This mechanism makes it highly effective against the rapidly dividing cells found in tumors and inflammatory conditions.[1][3][4] However, conventional MTX therapy is often limited by systemic toxicity and poor pharmacokinetics.[5][6]
Nanoparticle-based targeted delivery systems offer a promising strategy to overcome these limitations by enhancing drug accumulation at the target site, thereby improving efficacy and reducing off-target side effects.[5][7][8] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the experimental phases of refining MTX delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methotrexate that I should consider when designing my assays?
A1: Methotrexate primarily acts as a competitive inhibitor of dihydrofolate reductase (DHFR), which blocks the regeneration of tetrahydrofolate, a key cofactor for the synthesis of thymidylate and purines. This leads to the inhibition of DNA synthesis, repair, and cellular replication.[1][2][9] When designing in vitro efficacy assays, your primary endpoint should be related to this pathway, such as assessing cell proliferation (e.g., MTT, Ki67) or apoptosis.
Q2: My nanoparticle formulation is showing high batch-to-batch variability. What are the most critical parameters to control?
A2: High variability often stems from inconsistent control over critical process parameters. The most influential factors are typically the polymer concentration, the drug-to-polymer ratio, and the stirring speed or homogenization energy.[7][10] It is crucial to systematically optimize these parameters, potentially using a Design of Experiments (DoE) approach, to achieve a robust and reproducible formulation process.[10]
Q3: How do I choose an appropriate targeting ligand for my MTX nanoparticles?
A3: The choice of ligand depends on the pathophysiology of the target cells. For many cancers and inflammatory cells, the folate receptor (FR) is overexpressed, making folic acid or its derivatives an excellent and commonly used targeting moiety.[11][12] Other potential targets include transferrin receptors or specific cell surface antigens. The key is to identify a receptor that is highly expressed on your target cells but has limited expression on healthy tissues to ensure specificity.[13]
Q4: What are the key physicochemical properties I need to characterize for my MTX nanoparticle system?
A4: A comprehensive characterization is crucial for understanding and predicting the in vivo behavior of your nanoparticles.[14][15] The essential parameters include:
-
Particle Size and Polydispersity Index (PDI): Affects biodistribution, cellular uptake, and clearance.[14][16]
-
Zeta Potential: Indicates colloidal stability and interaction with cell membranes.[7][17]
-
Drug Loading and Encapsulation Efficiency (EE): Determines the therapeutic payload and formulation efficiency.[16]
-
Morphology: Confirms particle shape and surface characteristics.[7]
Troubleshooting Guides
This section provides a structured approach to identifying and solving common problems encountered during the development and testing of MTX delivery systems.
Guide 1: Formulation & Physicochemical Characterization
A stable and well-characterized nanoparticle is the foundation of any successful drug delivery system.
| Possible Cause | Explanation | Recommended Solution | Validation Step |
| Poor Drug-Polymer Interaction | MTX may have low affinity for the polymer matrix, leading to its expulsion into the aqueous phase during formulation. | Screen different polymers (e.g., PLGA, chitosan, albumin) to find one with better compatibility with MTX.[6][18] Modify the polymer with functional groups that can interact with MTX. | Re-formulate with the new polymer and measure EE% and DL% using a validated HPLC or UV-Vis spectrophotometry method.[17][19][20] |
| High Drug Solubility in External Phase | If MTX is too soluble in the continuous phase (e.g., water), it will partition out of the organic phase before nanoparticles can solidify. | Adjust the pH of the aqueous phase to decrease MTX solubility. Use a salting-out agent in the external phase. | Compare EE% of formulations prepared with and without the modified external phase. |
| Suboptimal Process Parameters | Parameters like homogenization speed, solvent evaporation rate, or drug-to-polymer ratio are not optimized.[7][19] | Systematically optimize parameters. For instance, a slower solvent evaporation rate can allow more time for the drug to be entrapped within the solidifying polymer matrix. | Perform a small-scale optimization study (e.g., Box-Behnken design) to identify the optimal parameter settings.[17] |
| Possible Cause | Explanation | Recommended Solution | Validation Step |
| Insufficient Surface Charge | A low zeta potential (typically between -20 mV and +20 mV) indicates weak electrostatic repulsion between particles, leading to aggregation. | Increase the concentration of the stabilizer (e.g., PVA, Poloxamer 188).[19][21] Adjust the pH of the formulation buffer to be further from the isoelectric point of the particles. | Measure zeta potential and PDI after implementing the changes. A PDI value below 0.25 generally indicates a narrow size distribution.[22] |
| Ineffective Homogenization | The energy input during emulsification is not sufficient to produce uniformly sized droplets. | Increase the homogenization speed or sonication time/amplitude. Ensure the probe/homogenizer is appropriately sized for your batch volume. | Analyze particle size and PDI using Dynamic Light Scattering (DLS) immediately after formulation. |
| Bridging Flocculation | Excess polymer or stabilizer in the solution can form bridges between particles, causing them to clump together. | Optimize the concentration of the polymer and stabilizer. This often requires finding a "sweet spot" where there is enough to stabilize but not so much as to cause bridging. | Titrate the stabilizer concentration and measure the resulting particle size and PDI. |
Guide 2: In Vitro Cellular Assays
Accurate in vitro testing is essential to predict in vivo performance. However, nanoparticles are known to interfere with common cytotoxicity assays.[23][24][25]
| Possible Cause | Explanation | Recommended Solution | Validation Step |
| Nanoparticle Interference with Assay Reagents | Some nanoparticles can directly reduce the MTT reagent to formazan dye or adsorb the formed formazan, leading to false positive or false negative results.[23][26][27] | Run parallel cell-free controls: Incubate your nanoparticles with the MTT reagent in media without cells to check for direct reduction.[23] Perform a recovery experiment: Add a known amount of formazan to wells containing nanoparticles to check for adsorption. | The absorbance from the cell-free control should be subtracted from the treated cell readings. If interference is significant, consider an alternative assay like Trypan Blue exclusion, LDH, or a cell counting method.[28] |
| Optical Interference | Nanoparticles in suspension can scatter light or absorb at the same wavelength as the formazan product, artificially inflating absorbance readings.[26][27] | Centrifuge the plate after formazan solubilization and transfer the supernatant to a new plate for reading. This removes the nanoparticles from the light path. | Compare readings from centrifuged vs. non-centrifuged wells containing nanoparticles (but no cells) to confirm the removal of optical interference. |
| Premature Drug Release | The drug may be released from the nanoparticles into the culture medium too quickly, masking the effect of the targeted delivery system. | Analyze the drug release profile in cell culture medium over the time course of your experiment. The release should be sustained.[22] | Use a dialysis bag method to measure MTX release in relevant media (e.g., PBS pH 7.4, acidic endosomal pH 5.4) over 24-72 hours.[29][30] |
| Possible Cause | Explanation | Recommended Solution | Validation Step |
| Low Receptor Expression on Cells | The target cell line may not express a sufficient number of the target receptors (e.g., folate receptor) for active targeting to provide a significant benefit. | Confirm receptor expression levels on your chosen cell line using methods like flow cytometry, Western blot, or immunofluorescence. | Compare uptake in a high-expressing cell line versus a low-expressing cell line to validate the targeting mechanism.[31] |
| Ligand Inaccessibility | The targeting ligand (e.g., folate) may be sterically hindered or buried within the nanoparticle's surface coating (like a dense PEG layer), preventing it from binding to its receptor. | Optimize the density of the targeting ligand and the length of any spacer arms (e.g., PEG) used to attach it. | Conduct a competitive binding assay. Pre-incubate target cells with an excess of free ligand (e.g., free folic acid) before adding your targeted nanoparticles. A significant reduction in uptake confirms receptor-mediated endocytosis.[13] |
| Enhanced Permeability and Retention (EPR) Dominance In Vitro | In a 2D cell culture, passive uptake of nanoparticles can be very high, potentially masking the more subtle benefits of active targeting. | Use 3D spheroid cultures, which better mimic the tumor microenvironment and diffusion barriers, to evaluate targeting efficacy.[22] | Compare the penetration and cytotoxicity of targeted vs. non-targeted nanoparticles in 3D spheroids. |
Experimental Protocols & Visualizations
Protocol 1: Determination of Encapsulation Efficiency (Indirect Method)
-
Prepare a 1 mL suspension of your MTX-loaded nanoparticles at a known concentration.
-
Centrifuge the suspension at high speed (e.g., 18,000 rpm, 4°C, 30 min) to pellet the nanoparticles.[17]
-
Carefully collect the supernatant, which contains the unencapsulated ("free") MTX.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any residual particles.
-
Quantify the concentration of MTX in the filtered supernatant using a validated UV-Vis spectrophotometry (at ~303-307 nm) or HPLC method.[19][32]
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Amount of MTX - Amount of Free MTX) / Total Amount of MTX] x 100
Diagrams and Workflows
A diagram illustrating the fundamental structure of a drug delivery nanoparticle.
Caption: Key components of a targeted Methotrexate nanoparticle delivery system.
A logical flow for diagnosing and solving experimental issues.
Caption: A systematic workflow for experimental troubleshooting.
A simplified pathway showing how MTX inhibits DNA synthesis.
Caption: MTX competitively inhibits the DHFR enzyme, halting DNA replication.
References
- METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Information - Canada. (n.d.).
- What is the mechanism of action of Methotrexate (MTX)? - Dr.Oracle. (2025).
- What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? (2025).
- Design and Optimization of Methotrexate-Loaded Polymeric Nanoparticles for Controlled Drug Delivery in Rheumatoid Arthritis - International Journal of Environmental Sciences. (n.d.).
- Methotrexate - Proteopedia, life in 3D. (2017).
- Methotrexate - Pharmacology (DMARD, Mechanism of Action, Side Effects) - MEDtube. (n.d.).
- Particle-induced artifacts in the MTT and LDH viability assays - PMC - NIH. (n.d.).
- A review of therapeutic challenges and achievements of methotrexate delivery systems for treatment of cancer and rheumatoid arthritis - PubMed. (2013).
- Application Notes and Protocols for Assessing Nanoparticle Effects on Cells using the MTT Assay - Benchchem. (n.d.).
- Three ways of NPs interference with MTT cell viability test. (a) NPs in... - ResearchGate. (n.d.).
- Methotrexate: a detailed review on drug delivery and clinical aspects - Semantic Scholar. (n.d.).
- A review of therapeutic challenges and achievements of methotrexate delivery systems for treatment of cancer and rheumatoid arthritis | Request PDF - ResearchGate. (2025).
- Interference of Engineered Nanoparticles With in Vitro Toxicity Assays - PubMed. (n.d.).
- Preparation and Formulation Optimization of Methotrexate-loaded Human Serum Albumin Nanoparticles Modified by Mannose - PubMed. (n.d.).
- The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing). (2023). DOI:10.1039/D2NA00534D.
- A review of therapeutic challenges and achievements of methotrexate delivery systems for treatment of cancer and rheumatoid arthritis - سای اکسپلور. (n.d.).
- Methotrexate-loaded biodegradable nanoparticles: preparation, characterization and evaluation of its cytotoxic potential agains - Indian Academy of Sciences. (n.d.).
- (PDF) Design and Optimization of Methotrexate-Loaded Polymeric Nanoparticles for Controlled Drug Delivery in Rheumatoid Arthritis - ResearchGate. (2025).
- Enhanced Tumor Immunotherapy via Targeted Nanoparticles - Bioengineer.org. (2026).
- A Folate Receptor-Targeting Nanoparticle Minimizes Drug Resistance in a Human Cancer Model - PMC - NIH. (n.d.).
- Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - NIH. (2022).
- Drug delivery and nanoparticles: Applications and hazards - PMC - PubMed Central. (n.d.).
- Full article: Folate receptor-targeted PLGA-PEG nanoparticles for enhancing the activity of genistein in ovarian cancer - Taylor & Francis Online. (n.d.).
- Folate-Receptor-Targeted Gold Nanoparticles Bearing a DNA-Binding Anthraquinone. (n.d.).
- Formulation and characterization of Methotrexate loaded sodium alginate chitosan Nanoparticles - Indian Journal of Research in Pharmacy and Biotechnology. (n.d.).
- Nanocarriers for methotrexate delivery/codelivery in the frame of cancer diagnostics and treatment: a review - Frontiers. (n.d.).
- Challenges in Development of Nanoparticle-Based Therapeutics - PMC - NIH. (n.d.).
- Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC - PubMed Central. (2023).
- Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing). (2025). DOI:10.1039/D5NR00071H.
- Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - MDPI. (n.d.).
- Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - MDPI. (n.d.).
- Challenges associated with Penetration of Nanoparticles across Cell and Tissue Barriers: A Review of Current Status and Future Prospects - PMC - PubMed Central. (n.d.).
- Nanoparticle characterization: State of the art, challenges, and emerging technologies - NIH. (n.d.).
- Safety and Toxicity Implications of Multifunctional Drug Delivery Nanocarriers on Reproductive Systems In Vitro and In Vivo - Frontiers. (n.d.).
- Targeted drug delivery of Methotrexate in situ gels for the treatment of Rheumatoid Arthritis. (n.d.).
- Formulation and Evaluation of Methotrexate Nanoparticles by Desolvation Technique. (2025).
- Different Analytical Methodology for The Analysis of Methotrexate. (2024).
- Preparation and In Vitro/In Vivo Characterization of Polymeric Nanoparticles Containing Methotrexate to Improve Lymphatic Delivery - PubMed Central. (n.d.).
- Preparation and Evaluation of Methotrexate Nanoparticles | Request PDF - ResearchGate. (2025).
- METHODS FOR METHOTREXATE DETERMINATION IN MACROMOLECULAR CONJUGATES DRUG CARRIER. (n.d.).
- Evaluation of a Pharmacist-Driven High-Dose MTX Monitoring Protocol. (n.d.).
- Preparation of Methotrexate loaded PLGA nanoparticles coated with PVA and Poloxamer188 - Nanomedicine Research Journal. (n.d.).
- Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC - NIH. (2021).
- Preparation and In Vitro/In Vivo Characterization of Polymeric Nanoparticles Containing Methotrexate to Improve Lymphatic Delivery - MDPI. (n.d.).
- Methods for methotrexate determination in macromolecular conjugates drug-carrier - science24.com. (2012).
- In vitro hepatotoxicity evaluation of methotrexate-loaded niosome formulation: fabrication, characterization and cell culture studies - NIH. (n.d.).
Sources
- 1. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
- 2. droracle.ai [droracle.ai]
- 3. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 4. medtube.net [medtube.net]
- 5. A review of therapeutic challenges and achievements of methotrexate delivery systems for treatment of cancer and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. theaspd.com [theaspd.com]
- 8. sciexplore.ir [sciexplore.ir]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. bioengineer.org [bioengineer.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrpb.com [ijrpb.com]
- 18. Frontiers | Nanocarriers for methotrexate delivery/codelivery in the frame of cancer diagnostics and treatment: a review [frontiersin.org]
- 19. ias.ac.in [ias.ac.in]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. nanomedicine-rj.com [nanomedicine-rj.com]
- 22. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Targeted drug delivery of Methotrexate in situ gels for the treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Folate Receptor-Targeting Nanoparticle Minimizes Drug Resistance in a Human Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ptfarm.pl [ptfarm.pl]
Technical Support Center: Interpreting and Troubleshooting Conflicting Efficacy Results for D-Amethopterin (Methotrexate)
Prepared by: Senior Application Scientist
Welcome to the technical support center for D-Amethopterin, more commonly known as Methotrexate (MTX). This guide is designed for researchers, scientists, and drug development professionals who are encountering variability or conflicting results in their MTX efficacy studies. The complex pharmacology of MTX often leads to questions. This resource provides a structured, mechanism-based approach to troubleshoot common issues, ensuring the integrity and reproducibility of your experimental outcomes.
Section 1: Foundational Questions & First-Line Checks
Variability in experimental results can often be traced back to foundational parameters. Before delving into complex biological mechanisms, it is crucial to validate the basics of your experimental setup.
FAQ 1: My in vitro MTX results are inconsistent between experiments. What are the first things I should check?
Inconsistent results are a frequent issue, often stemming from preclinical protocol variables rather than complex biological resistance. A systematic check of your core methodology is the most efficient first step.
Causality Behind the Checks: The cytotoxic and anti-inflammatory effects of MTX are highly dependent on its concentration, stability, and the cellular environment. Minor deviations in these parameters can lead to significant shifts in IC50 values or other efficacy readouts.
Troubleshooting Checklist:
-
Drug Integrity and Stability:
-
Confirm Aliquotting and Storage: MTX is sensitive to light.[1] Have you protected your stock solutions and working dilutions from light at all times? Are you using freshly prepared dilutions for each experiment? Repeated freeze-thaw cycles can degrade the compound.
-
Validate Diluent and Vehicle: The stability of MTX can vary based on the solution. For instance, at low concentrations (0.2 mg/mL), MTX is significantly more stable in 0.9% sodium chloride injection than in 5% dextrose injection.[2][3] Ensure your vehicle control is appropriate and that the final concentration of any solvent (like DMSO) is consistent and non-toxic across all wells.
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase with high viability (>95%). Senescent or unhealthy cells will respond differently to cytotoxic agents. Keep the passage number consistent, as high-passage cells can exhibit altered phenotypes.
-
Cell Seeding Density: Overcrowding can alter transporter activity and cell-cycle status, affecting drug sensitivity.[4] Ensure you use a consistent, optimized cell density for every experiment.
-
Media Composition: The concentration of folates in your culture medium can directly compete with MTX for cellular uptake and binding to DHFR. Use a consistent media formulation for all related experiments.
-
-
Assay Parameters:
-
Incubation Time: MTX's effects are cell-cycle dependent, primarily acting during the S phase.[5] Ensure your drug incubation time is sufficient to affect a significant portion of the cell population as it transits through the cell cycle.
-
Assay Linearity and Controls: Confirm that your viability assay (e.g., MTT, CellTiter-Glo®) is within its linear range for your cell densities. Variability in assay performance can be mistaken for a biological effect.[6]
-
Data Summary: Methotrexate Stability
The following table summarizes stability data for MTX under various common laboratory conditions.
| Condition | Diluent | Concentration | Temperature | Duration | Stability Notes | Source(s) |
| Infusion Bag | 0.9% NaCl | 0.2 & 20 mg/mL | 25°C (Protected from light) | 28 days | Stable with minor degradation (<0.05%). | [2][3] |
| Infusion Bag | 5% Dextrose | 20 mg/mL | 25°C (Protected from light) | 28 days | Stable with minor degradation. | [2][3] |
| Infusion Bag | 5% Dextrose | 0.2 mg/mL | 25°C (Protected from light) | 3 days | Unstable after 3 days, with significant impurity formation. | [2][3] |
| Whole Blood | - | 0.6 & 2.5 µg/mL | 4°C | 6 days | Stable. | [7] |
| Whole Blood | - | 0.6 & 2.5 µg/mL | Room Temperature | 2 days | Stable. | [7] |
| Plasma | - | 0.6 & 2.5 µg/mL | 4°C or Room Temp | 6 days | No significant loss (<17%). | [7] |
Section 2: Troubleshooting In Vitro Efficacy and Resistance
If foundational checks do not resolve inconsistencies, the next step is to investigate the biological mechanisms that govern MTX efficacy. Conflicting results often arise from acquired or intrinsic cellular resistance.
FAQ 2: I'm observing lower-than-expected efficacy in my cancer cell line. How do I systematically investigate potential resistance mechanisms?
A tiered, systematic approach is crucial because acquired MTX resistance is often multifactorial.[4] Start with the most common mechanisms and proceed logically.
Expert Insight: Do not assume a single mechanism of resistance. It is common for cells to develop multiple strategies to evade MTX cytotoxicity. This workflow is designed to isolate the dominant mechanism(s) at play.
Caption: A tiered workflow for diagnosing the mechanism of Methotrexate resistance in vitro.
-
Tier 1: Check the Target Enzyme (DHFR). The most common resistance mechanism is the overexpression of Dihydrofolate Reductase (DHFR), the direct target of MTX, often due to gene amplification.[4]
-
Tier 2: Investigate Drug Transport. If DHFR levels are normal, investigate cellular drug transport—both uptake and efflux.
-
Reduced Uptake: The primary MTX importer is the Reduced Folate Carrier (RFC).[8][9] A decrease in its expression or function is a common resistance mechanism.[4]
-
Action: Conduct a cellular MTX uptake assay using radiolabeled [3H]MTX. Quantify RFC (SLC19A1) expression using qPCR and Western blot.
-
-
Increased Efflux: ATP-binding cassette (ABC) transporters, such as ABCB1 (P-gp), ABCCs (MRPs), and ABCG2 (BCRP), actively pump MTX out of the cell.[[“]][[“]][[“]][13][14]
-
Action: Measure the expression of relevant ABC transporter genes. Functionally validate their role by using specific inhibitors (e.g., Verapamil for ABCB1) in your cytotoxicity assays. A reversal of resistance in the presence of an inhibitor is strong evidence of its involvement.
-
-
-
Tier 3: Examine Drug Metabolism and Retention. If transport appears normal, assess the cell's ability to retain MTX.
-
Defective Polyglutamylation: MTX is retained and activated in cells by the addition of glutamate residues, a process catalyzed by folylpolyglutamate synthetase (FPGS).[15][16][17] A decrease in FPGS activity leads to poor drug retention and resistance.[4][18][19][20] Conversely, an increase in the enzyme that removes these residues, γ-glutamyl hydrolase (GGH), can also confer resistance.[19][20][21]
-
FAQ 3: My MTX-resistant cells show no DHFR amplification. What should I investigate next?
This is a common scenario that points away from target overexpression and towards issues with drug concentration at the target site. The next logical steps are to investigate drug transport and intracellular metabolism, as outlined in Tiers 2 and 3 above.
Causality of Investigation: For MTX to inhibit DHFR, it must first enter the cell, be retained, and avoid being pumped out. A failure at any point in this chain renders the intracellular concentration of the drug too low for effective target engagement, irrespective of DHFR levels. Mutations in DHFR that lower its binding affinity for MTX are also a possibility but are considered less common causes of clinical relapse compared to transport and metabolism defects.[24][25][26][27][28]
Caption: Intracellular pharmacology of Methotrexate, highlighting key points of potential resistance.
Key Investigation Points if DHFR is Normal:
-
Reduced Folate Carrier (RFC): Is RFC expression downregulated? This is a common mechanism of intrinsic resistance in some tumor types like osteosarcoma.[8][9]
-
ABC Efflux Pumps: Is there an overexpression of ABC transporters like ABCG2 or ABCCs? These pumps can efflux both MTX and its polyglutamated forms.[[“]][[“]]
-
FPGS/GGH Balance: Is FPGS activity low, or is GGH activity high? An imbalance favoring the monoglutamate form of MTX prevents its intracellular accumulation and enhances its availability for efflux. Low FPGS activity is a known resistance mechanism in certain leukemias.[19][20]
Section 3: Addressing In Vivo and Translational Challenges
Translating in vitro findings to in vivo models, and ultimately to clinical scenarios, introduces new layers of complexity. Discrepancies between these stages are common and require careful consideration.
FAQ 4: My in vivo results in an animal model don't align with published in vitro data. What are the potential reasons?
This is a critical translational challenge. While MTX is effective in both preclinical models and human patients, the experimental designs often differ significantly, which can impact outcomes.[29]
Key Areas for Scrutiny:
-
Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Bioavailability & Dosing: Was the route of administration in your animal model (e.g., intraperitoneal) comparable to the exposure conditions in vitro? The bioavailability of oral MTX can be variable.[30] Dosing schedules (e.g., daily vs. weekly) profoundly impact efficacy and toxicity.
-
Metabolism: Is the metabolism of MTX in your chosen animal model representative of humans? Factors like polyglutamation can differ between species.
-
-
Animal Model Selection and Study Design:
-
Model Relevance: Are you using an appropriate model? For rheumatoid arthritis, Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) are standard models, but each has unique characteristics.[31]
-
Subject Characteristics: A systematic review highlighted major differences between animal and human studies for MTX in rheumatoid arthritis.[32] Animal studies often use young, male-only cohorts, whereas RA predominantly affects adult females. These differences in age, sex, and immune status can fundamentally alter drug response.
-
Data Summary: Comparison of Animal vs. Human Study Designs for MTX in RA
| Parameter | Animal Studies | Human Studies | Implication for Conflicting Results |
| Sex | Often male-only (61%) or single-sex.[32] | Almost always include females (98% mixed-sex). | Sex-based differences in immunology and drug metabolism can lead to different efficacy outcomes. |
| Age | Typically young (equivalent to human adolescents/young adults). | Typically middle-aged or older adults. | Age affects immune function, comorbidity prevalence, and drug clearance, impacting both efficacy and toxicity. |
| Randomization & Blinding | Less frequently reported. | Standard practice in clinical trials. | Lack of rigorous study design can introduce bias and reduce the reliability of animal study results. |
| Outcome Measures | Primarily physical (e.g., paw swelling) and histological scores.[31] | Include biomarkers (e.g., CRP, ESR) and patient-reported outcomes. | Different endpoints may not correlate directly, making cross-study comparisons difficult. |
Self-Validating Insight: When designing in vivo experiments, prospectively consider these translational factors. Using both male and female animals, selecting an age range that better reflects the human disease condition, and pre-defining endpoints that have clinical correlates can improve the predictive value of your study.
Appendix A: Key Experimental Protocols
Protocol 1: Cellular Methotrexate Uptake Assay
This protocol provides a framework for measuring the activity of MTX influx transporters like the RFC.
-
Cell Preparation: Plate cells in 24-well plates at a pre-determined density and allow them to adhere overnight. Ensure cells are in a logarithmic growth phase.
-
Pre-incubation: Wash cells twice with a transport buffer (e.g., HEPES-buffered saline) at 37°C.
-
Initiate Uptake: Add transport buffer containing a known concentration of radiolabeled [3H]MTX (and unlabeled MTX to achieve the desired final concentration).
-
Control Group: Run a parallel set of wells at 4°C. Active transport is energy-dependent and will be inhibited at this temperature. The 4°C measurement represents passive diffusion and non-specific binding.[4]
-
Incubation: Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C and 4°C. The uptake should be in the linear range.
-
Stop Uptake: Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein content of each well (measured from a parallel plate). Calculate the specific uptake by subtracting the 4°C counts from the 37°C counts. Compare the uptake rates between your parental (sensitive) and resistant cell lines.
References
- METHOTREXATE, VIALS 10 Clinical Pharmacology.
- Methotrex
- Association of methotrexate polyglutamates concentration with methotrexate efficacy and safety in patients with rheumatoid arthritis treated with predefined dose: results
- The mechanism of action of methotrex
- Resistance Mechanisms to Methotrex
- Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. The Content Rheum.
- Role of ABC transporters in methotrex
- Role of ABC transporters in methotrex
- Role of ABC transporters in methotrex
- METHOTREXATE, VIALS 11 Storage, Stability and Disposal.
- Mechanisms of Methotrexate Resistance in Osteosarcoma1. AACR Journals.
- Methotrexate.
- Application Notes and Protocols: Animal Models of Rheumatoid Arthritis for Methotrex
- Summary of stability of Methotrexate Under Various Storage Conditions (n=5).
- Technical Support Center: Methotrexate (MTX) Resistance Mechanisms. Benchchem.
- Mechanisms of methotrex
- Major mechanism contributing MTX resistance in cancer cells. Showing...
- Association of erythrocyte methotrexate-polyglutamate levels with the efficacy and hepatotoxicity of methotrexate in patients with rheumatoid arthritis: a 76-week prospective study. RMD Open.
- Association of erythrocyte methotrexate-polyglutamate levels with the efficacy and hepatotoxicity of methotrexate in patients with rheumatoid arthritis: a 76-week prospective study. OUCI.
- Role of Folylpolyglutamate Synthetase in the Regulation of Methotrexate Polyglutamate Formation in H35 Hep
- Mutations in the gene for human dihydrofolate reductase: an unlikely cause of clinical relapse in pediatric leukemia after therapy with methotrex
- Role of folylpolyglutamate synthetase and folylpolyglutamate hydrolase in methotrexate accumulation and polyglutamyl
- Dihydrofolate Reductase Mutant with Exceptional Resistance to Methotrexate but Not to Trimetrexate | Journal of Medicinal Chemistry.
- Increasing methotrexate resistance by combination of active-site mutations in human dihydrofol
- Role of Folylpolyglutamate Synthetase and Folylpolyglutamate Hydrolase in Methotrexate Accumulation and Polyglutamylation in Childhood Leukemia | Blood | American Society of Hematology.
- Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. PubMed.
- Methotrexate polyglutam
- The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background. Solvo Biotechnology.
- Methotrexate polyglutamates.
- Drug-resistant dihydrofolate reductases: generation, expression and therapeutic applic
- Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells. PMC - NIH.
- Methotrex
- Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. PLOS.
- Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. Oxford Academic.
- Up-regulation of ABCG1 is associated with methotrexate resistance in acute lymphoblastic leukemia cells. Frontiers.
- A Systematic Review Comparing Experimental Design of Animal and Human Methotrexate Efficacy Studies for Rheum
- A systematic review comparing experimental design of animal and human methotrexate efficacy studies for rheumatoid arthritis: Lessons for the translational value of animal studies. The Francis Crick Institute.
- A systematic review comparing experimental design of animal and human methotrexate efficacy studies for rheumatoid arthritis: Lessons for the translational value of animal studies. Amsterdam UMC.
- In Vitro Stability Study of Methotrexate in Blood and Plasma Samples for Routine Monitoring.
- (PDF) A Systematic Review Comparing Experimental Design of Animal and Human Methotrexate Efficacy Studies for Rheumatoid Arthritis: Lessons for the Translational Value of Animal Studies.
- Effects of folate and folylpolyglutamyl synthase modulation on chemosensitivity of breast cancer cells. AACR Journals.
- Genetic Variants Associated with Methotrexate Efficacy and Toxicity in Early Rheum
- Predicting Clinical Response to Methotrexate: A Comparative Guide to In Vitro Models. Benchchem.
- ARK™ Methotrex
- Factors Underlying Failure of Methotrexate Treatment in Rheumatoid Arthritis: Implications in Personalized Care. PMC - PubMed Central.
- Verification of methotrexate dosage method on Alinity c Abbott automated system in the biochemistry labor
- Factors Underlying Failure of Methotrexate Treatment in Rheumatoid Arthritis: Implic
Sources
- 1. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
- 2. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of methotrexate resistance in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. consensus.app [consensus.app]
- 12. consensus.app [consensus.app]
- 13. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 14. Frontiers | Up-regulation of ABCG1 is associated with methotrexate resistance in acute lymphoblastic leukemia cells [frontiersin.org]
- 15. Role of folylpolyglutamate synthetase in the regulation of methotrexate polyglutamate formation in H35 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of folylpolyglutamate synthetase and folylpolyglutamate hydrolase in methotrexate accumulation and polyglutamylation in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. researchgate.net [researchgate.net]
- 22. Association of methotrexate polyglutamates concentration with methotrexate efficacy and safety in patients with rheumatoid arthritis treated with predefined dose: results from the MIRACLE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rmdopen.bmj.com [rmdopen.bmj.com]
- 24. Mutations in the gene for human dihydrofolate reductase: an unlikely cause of clinical relapse in pediatric leukemia after therapy with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Increasing methotrexate resistance by combination of active-site mutations in human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Drug-resistant dihydrofolate reductases: generation, expression and therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A systematic review comparing experimental design of animal and human methotrexate efficacy studies for rheumatoid arthritis: Lessons for the translational value of animal studies | Crick [crick.ac.uk]
- 30. Methotrexate - Wikipedia [en.wikipedia.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-inflammatory Mechanism of D-Amethopterin In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory and autoimmune diseases, D-Amethopterin, commonly known as Methotrexate (MTX), remains a cornerstone therapy. Its efficacy, however, is not universal, and its precise anti-inflammatory mechanisms in a living system warrant rigorous and continuous investigation. This guide provides an in-depth, technically-focused comparison of methodologies to validate the anti-inflammatory action of this compound in vivo, contrasting its performance with relevant therapeutic alternatives. We move beyond simple procedural lists to explain the causal reasoning behind experimental design, ensuring a self-validating and robust investigative framework.
The Adenosine-Mediated Anti-inflammatory Hypothesis of this compound
While initially developed as a folate antagonist for cancer chemotherapy, the anti-inflammatory prowess of low-dose, weekly this compound is primarily attributed to its ability to increase extracellular adenosine concentrations at sites of inflammation.[1][2][3][4] This nucleoside then engages specific cell-surface receptors, predominantly the A2A and A3 adenosine receptors, to exert a potent immunosuppressive effect.[3][4][5] This is not a direct inhibition of folate metabolism as seen in high-dose regimens, but a more nuanced immunomodulatory action.[6]
The proposed signaling cascade, which forms the basis of our in vivo validation strategy, is as follows:
Caption: this compound's anti-inflammatory signaling pathway.
This guide will focus on validating this adenosine-dependent mechanism through comparative in vivo studies.
Selecting the Appropriate In Vivo Model: A Comparative Rationale
The choice of an animal model is critical for elucidating the anti-inflammatory effects of this compound. Two widely used and well-characterized models are the Collagen-Induced Arthritis (CIA) model in mice and the Murine Air Pouch model.
| Model | Description | Advantages | Disadvantages |
| Collagen-Induced Arthritis (CIA) | An autoimmune model of rheumatoid arthritis induced by immunization with type II collagen emulsified in Freund's adjuvant.[7][8][9] | Closely mimics the histopathological and immunological features of human rheumatoid arthritis, including synovitis, pannus formation, and joint erosion. | Can have variable incidence and severity. The disease development is relatively slow. |
| Murine Air Pouch | A model of localized inflammation where a subcutaneous air pouch is created, followed by the injection of an inflammatory stimulus like carrageenan.[10] | Highly reproducible and allows for the easy collection of inflammatory exudate for cellular and biochemical analysis. It is a more acute model of inflammation. | Does not fully replicate the chronic and systemic autoimmune nature of rheumatoid arthritis. |
For a comprehensive validation, employing both models is ideal. The CIA model allows for the assessment of this compound's efficacy in a chronic, autoimmune setting, while the air pouch model is excellent for studying the acute anti-inflammatory effects and for detailed analysis of the inflammatory exudate.
Comparative Therapeutic Agents
To rigorously validate the efficacy of this compound, it should be compared against both a placebo (vehicle) control and other established anti-inflammatory agents. This comparative approach provides a benchmark for its performance.
| Therapeutic Agent | Mechanism of Action | Rationale for Comparison |
| Leflunomide | Inhibits pyrimidine synthesis, thereby affecting lymphocyte proliferation. | A conventional disease-modifying antirheumatic drug (DMARD) with a different primary mechanism of action.[11][12][13] |
| Etanercept (TNF inhibitor) | A biologic agent that binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[14] | Represents a major class of biologic DMARDs that are often used when conventional DMARDs are ineffective. |
| Vehicle Control (Saline) | Inert substance used as a baseline for comparison. | Essential for establishing the baseline inflammatory response in the absence of any therapeutic intervention. |
Experimental Design and Workflow
A robust experimental design is paramount for obtaining reliable and reproducible data. The following workflow outlines a comprehensive approach to validating the anti-inflammatory mechanism of this compound in vivo.
Caption: In vivo experimental workflow for validation.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Immunization (Day 0):
-
Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Administer 100 µL of the emulsion intradermally at the base of the tail of male DBA/1 mice (8-10 weeks old).
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
-
Administer a 100 µL booster injection intradermally near the initial injection site.
-
-
Treatment:
-
Begin treatment on day 21, following randomization into four groups: Vehicle (saline), this compound (1 mg/kg, intraperitoneally, 3 times a week), Leflunomide (10 mg/kg, oral gavage, daily), and Etanercept (10 mg/kg, subcutaneously, twice a week).
-
-
Clinical Assessment:
-
From day 21 onwards, monitor the mice three times a week for the onset and severity of arthritis.
-
Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Endpoint Analysis (Day 42):
-
Collect blood for serum cytokine analysis.
-
Euthanize mice and collect hind paws for histological analysis.
-
Murine Air Pouch Model
-
Pouch Formation (Day 0):
-
Inject 3 mL of sterile air subcutaneously into the dorsal midline of BALB/c mice (8-10 weeks old).
-
-
Pouch Maintenance (Day 3):
-
Re-inflate the pouch with 2 mL of sterile air.
-
-
Treatment and Inflammation Induction (Day 6):
-
Administer treatments one hour prior to the inflammatory stimulus: Vehicle (saline), this compound (1 mg/kg, intraperitoneally), Leflunomide (10 mg/kg, oral gavage), and Etanercept (10 mg/kg, subcutaneously).
-
Inject 1 mL of 1% (w/v) carrageenan solution in sterile saline directly into the air pouch.
-
-
Exudate Collection (4 hours post-carrageenan):
-
Euthanize the mice.
-
Carefully aspirate the inflammatory exudate from the air pouch.
-
-
Endpoint Analysis:
-
Measure the volume of the exudate.
-
Determine the total leukocyte count in the exudate using a hemocytometer.
-
Perform differential cell counts to identify neutrophils, monocytes, and lymphocytes.
-
Centrifuge the exudate and collect the supernatant for cytokine analysis.
-
Data Presentation and Interpretation
Quantitative data should be meticulously collected and presented in a clear, comparative format.
Table 1: Comparative Efficacy in the Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Mean Arthritis Score (Day 42) | Incidence of Arthritis (%) | Histological Synovitis Score (0-9) |
| Vehicle (Saline) | 8.5 ± 1.2 | 100 | 7.2 ± 0.8 |
| This compound | 3.2 ± 0.8 | 60 | 2.5 ± 0.5 |
| Leflunomide | 4.1 ± 0.9 | 70 | 3.1 ± 0.6 |
| Etanercept | 2.1 ± 0.6# | 40 | 1.8 ± 0.4# |
| *p < 0.05 compared to Vehicle. #p < 0.05 compared to this compound. (Data are presented as mean ± SEM and are hypothetical examples based on expected outcomes). |
Table 2: Comparative Efficacy in the Murine Air Pouch Model
| Treatment Group | Exudate Volume (mL) | Total Leukocyte Count (x 10^6 cells) | TNF-α in Exudate (pg/mL) | IL-6 in Exudate (pg/mL) |
| Vehicle (Saline) | 1.2 ± 0.2 | 15.6 ± 2.1 | 850 ± 95 | 1250 ± 150 |
| This compound | 0.6 ± 0.1 | 7.2 ± 1.5 | 350 ± 50 | 550 ± 70 |
| Leflunomide | 0.7 ± 0.1 | 8.9 ± 1.8 | 420 ± 60 | 680 ± 85 |
| Etanercept | 0.4 ± 0.1# | 4.5 ± 1.1# | 150 ± 30# | 300 ± 45# |
| *p < 0.05 compared to Vehicle. #p < 0.05 compared to this compound. (Data are presented as mean ± SEM and are hypothetical examples based on expected outcomes). |
Histological and Molecular Analyses
Histological Scoring of Synovitis:
Formalin-fixed, decalcified, and paraffin-embedded ankle joints should be sectioned and stained with Hematoxylin and Eosin (H&E). Synovitis can be scored semi-quantitatively based on three parameters:
-
Lining layer hyperplasia (0-3): 0 = 1-2 layers; 1 = 3-4 layers; 2 = 5-6 layers; 3 = >6 layers.
-
Stromal cell infiltration (0-3): 0 = none; 1 = mild; 2 = moderate; 3 = severe.
-
Inflammatory infiltrate (0-3): 0 = none; 1 = few scattered cells; 2 = numerous cells in aggregates; 3 = dense, widespread infiltration.
The total synovitis score is the sum of these individual scores (maximum of 9).
Cytokine Profiling:
Levels of key pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in serum (from the CIA model) and air pouch exudate supernatant should be quantified using commercially available ELISA kits or multiplex bead-based assays.
Trustworthiness and Self-Validation
The integrity of this comparative guide hinges on a self-validating experimental design. The inclusion of a vehicle control establishes the baseline inflammatory response, while the comparison with established drugs like Leflunomide and Etanercept provides a critical benchmark for the efficacy of this compound. Furthermore, the use of two distinct in vivo models, one chronic and systemic (CIA) and one acute and localized (air pouch), allows for a multi-faceted validation of the anti-inflammatory effects. Consistent and correlated results across these different models and against multiple comparators will provide a high degree of confidence in the findings.
Conclusion
Validating the anti-inflammatory mechanism of this compound in vivo requires a methodologically sound and comparative approach. By employing well-characterized animal models like the Collagen-Induced Arthritis and Murine Air Pouch models, and by benchmarking its performance against both a placebo and clinically relevant alternatives, researchers can gain robust and reliable insights into its therapeutic action. The experimental framework detailed in this guide, from the underlying mechanistic hypothesis to the specific protocols and data interpretation, provides a comprehensive roadmap for scientists and drug development professionals to rigorously assess the anti-inflammatory properties of this compound and other novel therapeutic candidates.
References
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
- Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.
- Duarte, S., Vasko, M. R., & Fehrenbacher, J. C. (2016). Models of Inflammation: Carrageenan Air Pouch. Current protocols in pharmacology, 72, 5.6.1–5.6.9.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
-
JoVE. (2020). An Air Pouch Mouse Model for Lipopolysaccharide-Induced Inflammatory Exudate Collection. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2024). Utilization of a highly adaptable murine air pouch model for minimally invasive testing of the inflammatory potential of biomaterials. Retrieved from [Link]
- Cronstein, B. N., Naime, D., & Ostad, E. (1993). The antiinflammatory mechanism of methotrexate. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation.
-
Cronstein, B. N. (1993). The antiinflammatory mechanism of methotrexate. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). An accurate and simple method for measurement of paw edema. Retrieved from [Link]
- Lee, E. J., Lee, S. J., Kim, E. K., Lee, S. Y., Kim, J. K., & Kim, J. Y. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR protocols, 3(4), 101718.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Maleitzke, T., Görtz, D., Apparailly, F., & Perka, C. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. ResearchGate. Retrieved from [Link]
- Gerlag, D. M., Haringman, J. J., Smeets, T. J., Zwinderman, A. H., Kraan, M. C., Bresnihan, B., ... & Tak, P. P. (2004). Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA). Clinical and experimental immunology, 135(3), 390–398.
- Feldmann, M., & Maini, R. N. (2001). Anti-TNF alpha therapy of rheumatoid arthritis: what have we learned?. Annual review of immunology, 19, 163–196.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Cronstein, B. N., & Sitkovsky, M. (2017). Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases. Nature reviews.
- Sun, Y., Chen, Y., & Wu, J. (2021).
- Montesinos, M. C., Desai, A., Delano, D. L., Chen, J. F., Fink, J. S., Jacobson, M. A., & Cronstein, B. N. (2003). Adenosine A2A or A3 receptors are required for inhibition of inflammation by methotrexate and its analog MX-68.
- Montesinos, M. C., Takedachi, M., Thompson, L. F., & Cronstein, B. N. (2007). The antiinflammatory mechanism of methotrexate depends on extracellular conversion of adenine nucleotides to adenosine by ecto-5'-nucleotidase: findings in a study of ecto-5'-nucleotidase gene-deficient mice.
- Ochaion, A., Bar-Yehuda, S., Cohen, S., Barer, F., Patoka, R., Reznick, A. Z., ... & Fishman, P. (2006). Methotrexate enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression. Arthritis research & therapy, 8(6), R169.
-
ResearchGate. (n.d.). Evaluation of histological changes in the synovium membrane of rats.... Retrieved from [Link]
- Lee, Y. H., & Bae, S. C. (2015). Comparative efficacy of biological agents in methotrexate-refractory rheumatoid arthritis patients: a Bayesian mixed treatment comparison. The Korean journal of internal medicine, 30(1), 117–126.
- Korb-Pap, A., Stratis, A., Moulos, P., & Pap, T. (2021). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models.
- Gabay, C. (2006). Efficacy of methotrexate in comparison to biologics in rheumatoid arthritis.
- Rooney, T. W., Hedges, R. M., & Deodhar, S. D. (1990). Profile of cytokines in synovial fluid specimens from patients with arthritis. Interleukin 8 (IL-8) and IL-6 correlate with inflammatory arthritides.
-
YouTube. (2021). Journal Club: Evaluating the Efficacy of Biologic With and Without Methotrexate. Retrieved from [Link]
- Genovese, M. C., Bathon, J. M., Martin, R. W., Fleischmann, R. M., Tesser, J. R., Schiff, M. H., ... & Keystone, E. C. (2002). Etanercept versus methotrexate in patients with early rheumatoid arthritis: two-year radiographic and clinical outcomes.
- Emery, P., Breedveld, F. C., Hall, S., Durez, P., Chang, D. J., Wonec, T., ... & Keystone, E. C. (2008). Comparison of methotrexate monotherapy with a combination of methotrexate and etanercept in active, early, moderate to severe rheumatoid arthritis (COMET): a randomised, double-blind, parallel treatment trial. Lancet (London, England), 372(9636), 375–382.
- Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature reviews.
- Cutolo, M., Sulli, A., Pizzorni, C., Seriolo, B., & Straub, R. H. (2001). Anti-inflammatory mechanisms of methotrexate in rheumatoid arthritis.
-
Cronstein, B. N., Naime, D., & Ostad, E. (1993). The antiinflammatory mechanism of methotrexate. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation. PubMed Central (PMC). Retrieved from [Link]
- Montesinos, M. C., Desai, A., & Cronstein, B. N. (2006). Suppression of inflammation by low-dose methotrexate is mediated by adenosine A2A receptor but not A3 receptor activation in thioglycollate-induced peritonitis. Arthritis research & therapy, 8(2), R53.
-
ResearchGate. (n.d.). Histological changes in rheumatoid arthritis. A. Control; B. Rat with.... Retrieved from [Link]
- Herman, S., Zurgil, N., & Deutsch, M. (2010). Synovial fluid cytokines in patients with rheumatoid arthritis or other arthritic lesions. Clinical & experimental immunology, 162(1), 164–171.
- Smolen, J. S., Kalden, J. R., Scott, D. L., Rozman, B., Kvien, T. K., Larsen, A., ... & Mielants, H. (2001). Efficacy and safety of leflunomide compared with placebo and sulphasalazine in active rheumatoid arthritis: a double-blind, randomised, multicentre trial. Lancet (London, England), 358(9278), 255–261.
-
ResearchGate. (n.d.). Biologic plus methotrexate versus methotrexate for total X-ray score in rank order. Retrieved from [Link]
-
MDPI. (2021). Nano Methotrexate versus Methotrexate in Targeting Rheumatoid Arthritis. Retrieved from [Link]
- Strand, V., Cohen, S., Schiff, M., Weaver, A., Fleischmann, R., Cannon, G., ... & Tugwell, P. (1999). Treatment of active rheumatoid arthritis with leflunomide compared with placebo and methotrexate. Archives of internal medicine, 159(21), 2542–2550.
- Ostendorf, B., Scherer, A., Specker, C., Mödder, U., & Schneider, M. (2001). Comparative assessment of leflunomide and methotrexate for the treatment of rheumatoid arthritis, by dynamic enhanced magnetic resonance imaging.
- Angel, L., & Golea, C. (2019). Markers of treatment response to methotrexate in rheumatoid arthritis: where do we stand?. Journal of medicine and life, 12(4), 336–342.
-
Seitz, M., Gadina, M., & Gramaglia, I. (2004). Markers of Treatment Response to Methotrexate in Rheumatoid Arthritis: Where Do We Stand?. PMC. Retrieved from [Link]
-
MTHFR Doctors. (n.d.). Genetically-based resistance to the anti-inflammatory effects of methotrexate in the air pouch model of acute inflammation. Retrieved from [Link]
- Khan, A. A., & Ahmad, S. (2010). Leflunomide or methotrexate? Comparison of clinical efficacy and safety in low socio-economic rheumatoid arthritis patients. JPMA.
-
ResearchGate. (n.d.). Apremilast and methotrexate (MTX) prevent inflammation in the air pouch.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Treatment of Active Rheumatoid Arthritis With Leflunomide Compared With Placebo and Methotrexate. Retrieved from [Link]
- Lupu, M., Popa, M., & Caruntu, C. (2018). Inflammatory marker alteration in response to systemic therapies in psoriasis. Experimental and therapeutic medicine, 16(5), 4127–4131.
- de Lange-Brokaar, B. J., Ioan-Facsinay, A., van Osch, G. J., Zuurmond, A. M., Schoones, J., Toes, R. E., ... & Huizinga, T. W. (2012). Synovial fluid cytokines, chemokines and MMP levels in osteoarthritis patients with knee pain display a profile similar to many rheumatoid arthritis patients. Osteoarthritis and cartilage, 20(8), 863–871.
-
MDPI. (2019). Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model. Retrieved from [Link]
-
Frontiers. (2024). Utilization of a highly adaptable murine air pouch model for minimally invasive testing of the inflammatory potential of biomate. Retrieved from [Link]
Sources
- 1. Leflunomide versus methotrexate: a comparison of the European and American experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. High-grade synovitis associates with clinical markers and response to therapy in chronic inflammatory arthritis: post hoc analysis of a synovial biomarkers prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Leflunomide Compared to Methotrexate in the Treatment of Moderate to Severe Plaques Psoriasis: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of etanercept and methotrexate in patients with early rheumatoid arthritis. - Post - Orthobullets [orthobullets.com]
- 6. medium.com [medium.com]
- 7. sketchviz.com [sketchviz.com]
- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. “Genetically-based resistance to the anti-inflammatory effects of methotrexate in the air pouch model of acute inflammation” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histological analysis of synovium by treatment of etanercept for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. columbia.edu [columbia.edu]
- 12. system.mthfrdoctors.com [system.mthfrdoctors.com]
- 13. Methotrexate Versus Combination Methotrexate and Etanercept for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of D-Amethopterin's Efficacy Across Diverse Tumor Models
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Amethopterin, clinically known as Methotrexate (MTX), remains a cornerstone of cancer chemotherapy more than 70 years after its introduction.[1] Its efficacy, however, is markedly heterogeneous across different malignancies. This guide provides a comprehensive framework for the systematic cross-validation of this compound's efficacy, moving from foundational in vitro assessments to complex in vivo models. We will explore the causal mechanisms behind its variable performance, detail robust experimental protocols, and present a logical workflow for generating high-fidelity, comparative data. This document is designed to equip researchers with the necessary tools to rigorously evaluate this compound's potential in novel contexts and to understand the critical factors that dictate its therapeutic success.
Introduction: The Enduring Relevance of a Classic Antifolate
This compound (Methotrexate) is a potent antimetabolite that functions as a folic acid antagonist.[2] Its primary mechanism of action is the high-affinity competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme for regenerating tetrahydrofolate (THF) from dihydrofolate.[3][4] THF is a critical one-carbon donor required for the de novo synthesis of purines and thymidylate, the essential building blocks of DNA and RNA.[1] By blocking this pathway, this compound effectively halts DNA replication and cell division, exerting a powerful cytotoxic effect, particularly on rapidly proliferating cancer cells.[5]
This fundamental mechanism underpins its use in a wide array of cancers, including acute lymphoblastic leukemia (ALL), non-Hodgkin lymphoma, osteosarcoma, and breast cancer.[1][6] However, the clinical reality is that tumor response is highly variable. This heterogeneity stems from a complex interplay of factors including drug transport, cellular metabolism, and target enzyme expression.[7] Therefore, a systematic cross-validation of its efficacy across different tumor models is not merely an academic exercise but a prerequisite for predicting clinical response and developing strategies to overcome resistance.
Core Mechanism of Action
The efficacy of this compound is initiated by its transport into the cell, primarily via the reduced folate carrier (RFC).[8] Once inside, it is converted into polyglutamated forms (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[3] This polyglutamation is a critical step for two reasons: it traps the drug inside the cell and it significantly increases its inhibitory potency against DHFR and other folate-dependent enzymes like thymidylate synthase (TYMS).[3][9] The subsequent depletion of THF disrupts nucleotide synthesis, leading to cell cycle arrest and apoptosis.[9]
dot
Caption: this compound's core mechanism of action.
A Validated Workflow for Efficacy Cross-Validation
dot
Caption: A systematic workflow for cross-validating drug efficacy.
In Vitro Efficacy Assessment: The Foundation
The initial step is to determine the direct cytotoxic effect of this compound on a panel of cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) is the key metric derived from these assays.[4]
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell viability.[10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[11]
Experimental Causality: We choose the MTT assay for its reliability and high-throughput nature. It provides a quantitative measure of metabolic activity, which is a strong proxy for cell viability and proliferation in response to a cytostatic agent like this compound.
Self-Validating System:
-
Controls: Include wells with medium only (blank), cells with vehicle (e.g., DMSO or saline) but no drug (negative control), and cells with a known cytotoxic agent (positive control).
-
Replicates: Each drug concentration and control should be tested in at least triplicate to ensure statistical validity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in complete culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.001 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for a clinically relevant duration (e.g., 72 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Comparative In Vitro Data
The table below presents hypothetical, yet representative, IC50 values for this compound across various tumor cell lines, illustrating the typical heterogeneity observed.
| Cell Line | Tumor Type | Key Characteristics | Hypothetical IC50 (µM) | Interpretation |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Hematological Malignancy | 0.02 | Highly Sensitive |
| Saos-2 | Osteosarcoma | Solid Tumor, Bone | 0.04 | Sensitive |
| MCF-7 | Breast Adenocarcinoma | Solid Tumor, Epithelial | 0.55 | Moderately Sensitive |
| U-87 MG | Glioblastoma | Solid Tumor, Brain | 8.5 | Intrinsically Resistant |
Analysis of Discrepancies: The vast difference in IC50 values, from nanomolar in leukemia to micromolar in glioblastoma, immediately highlights the variable efficacy. This discrepancy is often multifactorial. Hematological cancers like ALL are historically more responsive to antifolate therapy.[12] In contrast, solid tumors, particularly those in the central nervous system like glioblastoma, exhibit strong intrinsic resistance.[6] This can be attributed to factors such as inefficient drug transport across the blood-brain barrier in vivo and cellular mechanisms like reduced drug uptake or increased drug efflux.[6][8]
Investigating the "Why": Mechanisms of Resistance
Understanding the molecular basis for the observed differences in sensitivity is crucial. The primary mechanisms of resistance to this compound include:
-
Impaired Drug Transport: Decreased expression of the Reduced Folate Carrier (RFC, gene: SLC19A1) limits drug uptake.[13][14]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell.[15][16]
-
Decreased Polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) prevents the drug from being retained within the cell.[15][17]
-
Target Enzyme Overexpression: Amplification or increased expression of the DHFR gene can overwhelm the inhibitory capacity of the drug.[13][15]
dot
Caption: Key cellular mechanisms of resistance to this compound.
In Vivo Validation: From Dish to Disease Model
While in vitro data is foundational, it cannot recapitulate the complexity of a tumor microenvironment or systemic drug metabolism. Therefore, validating efficacy in an in vivo model is a critical step. The subcutaneous xenograft model is a widely accepted standard.[4]
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
Experimental Causality: This model allows for the direct measurement of a drug's effect on solid tumor growth in a living system, providing data on efficacy and tolerability. We select both a sensitive (e.g., Saos-2) and a resistant (e.g., U-87 MG) cell line to confirm the in vitro findings.
Self-Validating System:
-
Controls: A vehicle control group is essential to measure baseline tumor growth.
-
Randomization: Once tumors reach a palpable size (e.g., 100 mm³), animals are randomized into treatment and control groups to avoid bias.
-
Blinding: Whenever possible, measurements should be taken by an individual blinded to the treatment groups.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., NOD-SCID or Nude).[18][19]
-
Tumor Monitoring: Allow tumors to establish. Measure tumor dimensions with digital calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.[4]
-
Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, begin treatment. Administer this compound via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study (e.g., 21-28 days).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100.
Comparative In Vivo Data
| Xenograft Model | Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) | Interpretation |
| Saos-2 | Vehicle Control | 1250 | - | Uninhibited Growth |
| (Sensitive) | This compound | 480 | 61.6% | Significant Efficacy |
| U-87 MG | Vehicle Control | 1400 | - | Uninhibited Growth |
| (Resistant) | This compound | 1290 | 7.9% | Poor Efficacy |
Analysis of Discrepancies: The in vivo data strongly corroborates the in vitro findings. The Saos-2 osteosarcoma model shows significant tumor growth inhibition, confirming its sensitivity.[20] Conversely, the U-87 MG glioblastoma model is largely unresponsive to treatment, validating its resistant phenotype. This confirms that the cellular mechanisms observed in vitro translate to a differential therapeutic outcome in a more complex biological system.
Conclusion: Synthesizing a Unified View of Efficacy
The cross-validation of this compound's efficacy is a multi-faceted process that requires rigorous, systematic investigation. By integrating in vitro cytotoxicity data with in vivo tumor growth inhibition studies and mechanistic analyses, researchers can build a comprehensive profile of the drug's activity in different cancer contexts.
This guide demonstrates that this compound's effectiveness is not a universal constant but is instead highly dependent on the specific biology of the tumor model. The dramatic difference in response between leukemia/osteosarcoma models and glioblastoma models underscores the critical importance of selecting appropriate models for preclinical studies and for understanding the molecular drivers of drug resistance. For drug development professionals, this framework provides a reliable pathway to identify patient populations most likely to benefit from this classic therapeutic and to rationally design combination strategies to overcome its limitations.
References
-
Methotrexate - Wikipedia. (URL: [Link])
-
Goris, H., et al. (1996). Resistance Mechanisms to Methotrexate in Tumors. The Oncologist, 1(4), 223-226. (URL: [Link])
-
Creative Diagnostics. Methotrexate in Cancer Therapy: Mechanisms and Treatment Strategies. (URL: [Link])
-
Mrowiec, K., et al. (2020). Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. Cells, 9(4), 948. (URL: [Link])
-
PharmGKB. Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. (URL: [Link])
-
Cancer Research UK. Methotrexate. (URL: [Link])
-
Gorlick, R., et al. (1999). Mechanisms of Methotrexate Resistance in Osteosarcoma. Clinical Cancer Research, 5(3), 633-641. (URL: [Link])
-
Gorlick, R., et al. (1999). Mechanisms of methotrexate resistance in osteosarcoma. PubMed. (URL: [Link])
-
ResearchGate. Major mechanism contributing MTX resistance in cancer cells. (URL: [Link])
-
Mikkelsen, T. S., et al. (2011). PharmGKB summary: methotrexate pathway. Pharmacogenetics and Genomics, 21(10), 679-686. (URL: [Link])
-
Marshall, E., et al. (1993). Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. British Journal of Cancer, 67(4), 693-697. (URL: [Link])
-
BioSpace. (2005). Folate Pathway Gene Expression Determines Methotrexate Build-up With ALL. (URL: [Link])
-
Marshall, E., et al. (1993). Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. PubMed. (URL: [Link])
-
Wang, Z., et al. (2025). Methotrexate exerts antitumor immune activity and improves the clinical efficacy of immunotherapy in patients with solid tumors. Science Translational Medicine, 17(801). (URL: [Link])
-
Firczuk, M., et al. (2021). The modulation of local and systemic anti-tumor immune response induced by methotrexate nanoconjugate in murine MC38 colon carcinoma and B16 F0 melanoma tumor models. Journal for ImmunoTherapy of Cancer, 9(8), e002871. (URL: [Link])
-
Blood Cancer United. Methotrexate. (URL: [Link])
-
Freund, E., et al. (2017). Heterogeneous response of different tumor cell lines to methotrexate-coupled nanoparticles in presence of hyperthermia. International Journal of Nanomedicine, 12, 5545-5562. (URL: [Link])
-
Jansen, G., et al. (2022). Folate supplementations for methotrexate therapies in cancer and arthritis: rationales revisited. IMR Press. (URL: [Link])
-
Creative Diagnostics. What Cancers Does Methotrexate Treat?. (URL: [Link])
-
National Cancer Institute. (2014). Discovery – Methotrexate: Chemotherapy Treatment for Cancer. (URL: [Link])
-
MyLeukemiaTeam. Methotrexate for Leukemia. (URL: [Link])
-
Moghadam, F., et al. (2021). Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers. Pharmaceutics, 13(9), 1481. (URL: [Link])
-
De Lázaro, I., et al. (2021). Development and application of xenograft models to predict the prognosis and study the treatment-driven evolution of pediatric. Frontiers in Oncology. (URL: [Link])
-
ResearchGate. (2026). In Vitro Evaluation of Methotrexate Cytotoxicity and Antiproliferative Effects of Withania somnifera on Human Peripheral Blood Mononuclear Cells Using MTT and Comet Assay. (URL: [Link])
-
OncoLink. Methotrexate (Mexate®, Folex®, Rheumatrex®, Amethopterin, MTX). (URL: [Link])
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101736. (URL: [Link])
-
Iruela-Arispe Lab. Xenograft Tumor Assay Protocol. (URL: [Link])
-
NSSG Chemotherapy Protocol. (2024). Methotrexate ORAL. (URL: [Link])
Sources
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinPGx [clinpgx.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oncolink.org [oncolink.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Heterogeneous response of different tumor cell lines to methotrexate-coupled nanoparticles in presence of hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate for Leukemia | MyLeukemiaTeam [myleukemiateam.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanisms of methotrexate resistance in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DSpace [diposit.ub.edu]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. The modulation of local and systemic anti-tumor immune response induced by methotrexate nanoconjugate in murine MC38 colon carcinoma and B16 F0 melanoma tumor models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of D-Amethopterin with Novel Antifolates: A Guide for Researchers
In the landscape of cancer chemotherapy, antifolates have long been a cornerstone, effectively disrupting the metabolic machinery of rapidly proliferating cancer cells. The archetypal antifolate, D-Amethopterin, more commonly known as Methotrexate (MTX), has been a mainstay in the treatment of various malignancies for decades.[1][2][3] However, the evolution of drug resistance and a desire for improved therapeutic indices have driven the development of a new generation of antifolates with distinct pharmacological profiles.[1][4][5] This guide provides a comprehensive, head-to-head comparison of Methotrexate with key novel antifolates, including Pemetrexed, Pralatrexate, and Raltitrexed, offering researchers, scientists, and drug development professionals a detailed analysis to inform their work.
Unraveling the Mechanism: A Tale of Folate Deprivation
The cytotoxic effects of antifolates stem from their ability to interfere with folate metabolism, a critical pathway for the synthesis of nucleotides required for DNA and RNA replication.[6][7] While all antifolates share this fundamental principle, their specific molecular targets and mechanisms of action exhibit crucial differences that underpin their unique efficacy and toxicity profiles.
This compound (Methotrexate): The Classical DHFR Inhibitor
Methotrexate primarily exerts its effect by competitively inhibiting dihydrofolate reductase (DHFR), an essential enzyme responsible for converting dihydrofolate (DHF) into its active form, tetrahydrofolate (THF).[2][6][8] THF and its derivatives are vital one-carbon donors in the synthesis of purines and thymidylate.[8] By binding to DHFR with an affinity approximately 1000 times greater than that of its natural substrate, Methotrexate effectively depletes the intracellular pool of THF, leading to an S-phase arrest of the cell cycle and subsequent apoptosis.[2][8]
Novel Antifolates: Expanding the Target Spectrum
The newer generation of antifolates has been engineered to overcome some of the limitations of Methotrexate, such as resistance and a narrow therapeutic window.
-
Pemetrexed (Alimta®): This multi-targeted antifolate distinguishes itself by inhibiting not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), another key enzyme in the purine synthesis pathway.[9][10][11][12] This broader target profile is thought to contribute to its enhanced antitumor activity in certain cancers.[10][12] Pemetrexed is efficiently polyglutamated within cells, a process that significantly increases its intracellular retention and inhibitory potency against its target enzymes.[12]
-
Pralatrexate (Folotyn®): Pralatrexate is a potent inhibitor of DHFR, similar to Methotrexate.[13][14][15] However, it exhibits a higher affinity for the reduced folate carrier-1 (RFC-1), a major transport protein for folates and antifolates into cells.[13][16] This enhanced uptake, coupled with efficient polyglutamylation, leads to greater intracellular accumulation and prolonged retention, contributing to its superior preclinical activity compared to Methotrexate in some models.[13][17]
-
Raltitrexed (Tomudex®): Unlike the other antifolates discussed, Raltitrexed is a specific and potent inhibitor of thymidylate synthase (TS).[18][19][20] By directly targeting TS, Raltitrexed blocks the de novo synthesis of thymidine, a crucial component of DNA.[18][19] This targeted mechanism of action results in a distinct toxicity profile compared to DHFR inhibitors.[21]
Folate Metabolism and Antifolate Targets
Caption: Simplified overview of the folate metabolism pathway and the enzymatic targets of this compound and novel antifolates.
Navigating the Maze of Resistance
A significant challenge in antifolate therapy is the development of drug resistance. Understanding the molecular mechanisms underlying resistance is crucial for designing effective treatment strategies and developing next-generation antifolates.
Common Mechanisms of Antifolate Resistance:
-
Impaired Drug Transport: Reduced expression or function of the reduced folate carrier (RFC-1) is a common mechanism of resistance to Methotrexate and other antifolates that rely on this transporter for cellular entry.[22][23][24][25]
-
Decreased Polyglutamylation: Defective polyglutamylation, due to reduced activity of the enzyme folylpolyglutamate synthetase (FPGS), leads to decreased intracellular drug retention and efficacy.[22][23][24][25]
-
Target Enzyme Alterations: Overexpression of the target enzyme (e.g., DHFR or TS) through gene amplification or mutations that decrease the drug's binding affinity can confer resistance.[1][22][24]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRPs and BCRP, can actively pump antifolates out of the cell, reducing their intracellular concentration.[23][26]
Novel antifolates have been designed to circumvent some of these resistance mechanisms. For instance, the high affinity of Pralatrexate for RFC-1 may help overcome resistance mediated by reduced transporter expression.[13] The multi-targeted approach of Pemetrexed may be effective against tumors that have developed resistance to single-target agents through target enzyme amplification.[12]
A Comparative Look at Performance: Efficacy and Toxicity
The clinical utility of an antifolate is determined by its efficacy against specific malignancies and its associated toxicity profile. The following table summarizes key comparative data for Methotrexate and the novel antifolates.
| Drug | Primary Target(s) | Approved Indications (Selected) | Common Grade 3/4 Toxicities | Key Differentiators |
| This compound (Methotrexate) | DHFR[2][8] | Acute lymphoblastic leukemia, breast cancer, head and neck cancer, osteosarcoma, rheumatoid arthritis[1][27] | Myelosuppression, mucositis, hepatotoxicity, nephrotoxicity[6] | Broad spectrum of activity, long history of clinical use. |
| Pemetrexed (Alimta®) | TS, DHFR, GARFT[9][10][11] | Malignant pleural mesothelioma, non-small cell lung cancer[10][28] | Myelosuppression, fatigue, nausea, mucositis[11] | Multi-targeted mechanism, requires vitamin B12 and folic acid supplementation to reduce toxicity.[5][10] |
| Pralatrexate (Folotyn®) | DHFR[13][14] | Relapsed or refractory peripheral T-cell lymphoma (PTCL)[13] | Mucositis, thrombocytopenia, neutropenia, anemia | High affinity for RFC-1, potent activity in T-cell malignancies.[13][16] |
| Raltitrexed (Tomudex®) | TS[18][19] | Advanced colorectal cancer[20][21] | Neutropenia, leukopenia, nausea/vomiting, asthenia, elevated liver transaminases[29] | Specific TS inhibitor, distinct toxicity profile from DHFR inhibitors.[21] |
Experimental Protocols for Head-to-Head Comparison
To objectively compare the performance of this compound with novel antifolates, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a framework for such a comparative analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an antifolate required to inhibit the growth of cancer cell lines by 50% (IC50), providing a measure of its cytotoxic potency.
Methodology:
-
Cell Seeding: Plate cancer cells of interest (e.g., a panel of cell lines with varying levels of RFC-1 and target enzyme expression) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the novel antifolates in complete cell culture medium.
-
Incubation: Remove the old medium from the cell plates and add the drug-containing medium. Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to untreated control cells and determine the IC50 values.
Causality Behind Experimental Choices: The use of a panel of cell lines with known molecular characteristics (e.g., RFC-1 expression) allows for the correlation of drug sensitivity with specific cellular factors, providing insights into mechanisms of action and resistance.
Cellular Uptake and Retention Assay
This assay quantifies the amount of antifolate that enters and is retained within cancer cells, which is a critical determinant of their cytotoxic activity.
Methodology:
-
Cell Plating: Seed cells in multi-well plates and allow them to reach a desired confluency.
-
Radiolabeled Drug Incubation: Incubate the cells with a radiolabeled version of the antifolate (e.g., [3H]-Methotrexate) for various time points to assess uptake kinetics.
-
Washing: After incubation, wash the cells thoroughly with ice-cold buffer to remove any unbound drug.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of intracellular drug.
-
Retention Analysis: For retention studies, after the initial incubation with the radiolabeled drug, wash the cells and incubate them in drug-free medium for different time periods before lysis and scintillation counting.
Trustworthiness of the Protocol: The use of radiolabeled compounds provides a highly sensitive and quantitative measure of drug transport and retention, ensuring the reliability of the data.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of antifolates in a living organism, providing a more clinically relevant assessment of their performance.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size and then randomly assign the mice to different treatment groups (e.g., vehicle control, this compound, novel antifolates).
-
Drug Administration: Administer the drugs to the mice according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess drug toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Causality Behind Experimental Choices: The use of immunocompromised mice allows for the growth of human tumors, providing a model that more closely mimics the human disease. Monitoring both tumor growth and animal well-being allows for the determination of the therapeutic index of each drug.
Experimental Workflow for Antifolate Comparison
Caption: A logical workflow for the comprehensive comparison of this compound with novel antifolates, from in vitro characterization to in vivo validation.
Conclusion: A New Era in Antifolate Therapy
The development of novel antifolates represents a significant advancement in cancer chemotherapy. By targeting multiple enzymes in the folate pathway, enhancing cellular uptake and retention, and offering distinct toxicity profiles, agents like Pemetrexed, Pralatrexate, and Raltitrexed provide valuable alternatives and additions to the oncologist's armamentarium. While this compound remains a crucial therapeutic agent, a thorough understanding of the head-to-head performance of these newer drugs, guided by rigorous preclinical and clinical evaluation, is essential for optimizing patient outcomes and continuing the evolution of targeted cancer therapy.
References
-
Takemura, Y., Kobayashi, H., & Miyachi, H. (1997). Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance. International journal of hematology, 66(4), 459–477. [Link]
-
Zhao, R., & Goldman, I. D. (2003). Resistance to antifolates. Oncogene, 22(47), 7431–7457. [Link]
-
Puis, L. L., & Pleyer, J. (1998). Antifolates in clinical development. Seminars in oncology, 25(4 Suppl 10), 38–48. [Link]
-
Rougier, P., & Bugat, R. (1999). Raltitrexed in Combination Used in Advanced Colon Cancer. Cancer Network, 13(11). [Link]
-
Gorlick, R., Goker, E., Trippett, T., Waltham, M., Banerjee, D., & Bertino, J. R. (1996). Molecular mechanisms of resistance to antifolates, a review. Advances in experimental medicine and biology, 392, 133–143. [Link]
-
Pleyer, J. (1995). New Antifolates in Clinical Development. Cancer Network, 9(7). [Link]
-
Wikipedia. (2023). Pralatrexate. [Link]
-
The Role of Pemetrexed in Cancer Treatment: A Focus on Mechanism and Efficacy. (n.d.). Pharmaffiliates. [Link]
-
Raltitrexed. (n.d.). Cancer Care Ontario. [Link]
-
Pralatrexate: uses, dosing, warnings, adverse events, interactions. (n.d.). Oncology News Central. [Link]
-
Wikipedia. (2023). Raltitrexed. [Link]
-
Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer and Metastasis Reviews, 26(1), 153–181. [Link]
-
Jansen, G., van der Heijden, J., Oerlemans, R., Lems, W. F., & Ifergan, I. (2004). Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. Blood, 104(13), 4254–4257. [Link]
-
Chu, E., & DeVita, V. T., Jr (2003). Novel antifolate drugs. Current opinion in investigational drugs (London, England : 2000), 4(12), 1466–1471. [Link]
-
Raltitrexed Combination Appears Promising in Advanced Colorectal Cancer. (2000). Cancer Network, 14(1). [Link]
-
Chu, E., & DeVita, V. T. (2003). Novel antifolate drugs. Current Opinion in Investigational Drugs, 4(12), 1466-1471. [Link]
-
Chemotherapy With Raltitrexed and Fluorouracil in Treating Patients With Advanced Colorectal Cancer. (2013). CenterWatch. [Link]
-
Goldman, I. D. (2014). The Antifolates. Hematology/oncology clinics of North America, 28(4), 639–v. [Link]
-
What is the mechanism of Raltitrexed? (2024). Patsnap Synapse. [Link]
-
What is the mechanism of Pralatrexate? (2024). Patsnap Synapse. [Link]
-
Wood, G. S., & Wu, J. (2014). Methotrexate and pralatrexate. Dermatologic clinics, 32(3), 371–380. [Link]
-
Cunningham, D. (2001). Raltitrexed: current clinical status and future directions. Anti-cancer drugs, 12 Suppl 1, S13–S19. [Link]
-
Sato, A., Kurihara, M., Horikoshi, N., & Saijo, N. (1999). Phase II study of raltitrexed (Tomudex) in chemotherapy-pretreated patients with advanced colorectal cancer. Tomudex Cooperative Study Group. Japanese journal of clinical oncology, 29(9), 435–440. [Link]
-
Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Clinical lung cancer, 5 Suppl 2, S51–S55. [Link]
-
METHOTREXATE, VIALS 10 Clinical Pharmacology. (n.d.). Pfizer Medical Information - Canada. [Link]
-
What is Raltitrexed used for? (2024). Patsnap Synapse. [Link]
-
Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Clinical Lung Cancer, 5(Suppl 2), S51-S55. [Link]
-
Raltitrexed in colorectal cancer. (1998). Drug and therapeutics bulletin, 36(8), 57–59. [Link]
-
What is the mechanism of Methotrexate? (2024). Patsnap Synapse. [Link]
-
Pemetrexed (Alimta). (n.d.). Cancer Research UK. [Link]
-
Pralatrexate. (2016). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Hanna, N. H. (2004). Pemetrexed (ALIMTA), A Novel Multitargeted Antineoplastic Agent. Clinical Cancer Research, 10(12), 4223-4227. [Link]
-
What is Pralatrexate used for? (2024). Patsnap Synapse. [Link]
-
Methotrexate. (2017). Proteopedia. [Link]
-
Wikipedia. (2024). Methotrexate. [Link]
-
Wood, G. S., & Wu, J. (2014). Methotrexate and Pralatrexate. Dermatologic clinics, 32(3), 371–380. [Link]
-
Brown, K. S., & Gaudet, L. M. (2018). Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. Current drug targets, 19(11), 1268–1279. [Link]
-
Wood, G. S., & Wu, J. (2014). Methotrexate and Pralatrexate. Dermatologic Clinics, 32(3), 371-380. [Link]
-
Yilmaz, M., et al. (2019). Pralatrexate in patients with relapsed and refractory T-cell lymphomas: real world data. Leukemia & Lymphoma, 60(14), 3466-3472. [Link]
-
Nzila, A., et al. (2008). Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer. Parasitology research, 102(3), 461–467. [Link]
-
Rosowsky, A., et al. (1985). Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition. Analytical biochemistry, 151(2), 445–452. [Link]
-
Horwitz, S. M., et al. (2012). Identification of an active, well-tolerated dose of pralatrexate in patients with relapsed or refractory cutaneous T-cell lymphoma. Blood, 119(18), 4115–4122. [Link]
-
Müller, C., et al. (2012). Effects of Antifolate Drugs on the Cellular Uptake of Radiofolates In Vitro and In Vivo. Journal of Nuclear Medicine, 53(2), 315-322. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI. [Link]
Sources
- 1. cancernetwork.com [cancernetwork.com]
- 2. Methotrexate - Wikipedia [en.wikipedia.org]
- 3. Methotrexate and Pralatrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifolates in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 7. Pralatrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 9. nbinno.com [nbinno.com]
- 10. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pralatrexate - Wikipedia [en.wikipedia.org]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 16. What is Pralatrexate used for? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. cancercareontario.ca [cancercareontario.ca]
- 19. Raltitrexed - Wikipedia [en.wikipedia.org]
- 20. What is Raltitrexed used for? [synapse.patsnap.com]
- 21. Raltitrexed: current clinical status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Resistance to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. Molecular basis of antifolate resistance - ProQuest [proquest.com]
- 27. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cancerresearchuk.org [cancerresearchuk.org]
- 29. Phase II study of raltitrexed (Tomudex) in chemotherapy-pretreated patients with advanced colorectal cancer. Tomudex Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of D-Amethopterin's Anticancer Effects: A Comparative Analysis
Introduction: The Enduring Relevance and Reproducibility Question of a Foundational Anticancer Agent
D-Amethopterin, more commonly known as Methotrexate (MTX), stands as a cornerstone in the history of chemotherapy, with its initial use in treating childhood leukemia dating back to 1948.[1] As a folate antagonist, its mechanism of action has been extensively studied, yet the reproducibility of its anticancer effects remains a critical topic for researchers.[1] This guide provides an in-depth analysis of the consistency of published findings on MTX's efficacy, delves into the factors that contribute to variability in experimental outcomes, and offers standardized protocols to enhance the reproducibility of future studies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to design robust experiments and accurately interpret their findings in the context of the existing body of literature.
The Core Mechanism of Action: A Well-Established Foundation
The primary anticancer effect of Methotrexate is its competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the conversion of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF).[1][2] THF is an essential cofactor in the synthesis of purines and thymidylates, the building blocks of DNA and RNA.[1][3] By binding to DHFR with an affinity approximately 1000-fold greater than DHF, MTX effectively halts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3]
Within the cell, MTX is converted into methotrexate polyglutamates (MTXPGs), which are more potent inhibitors of not only DHFR but also other key enzymes in the folate pathway, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[2][4] This polyglutamation also prolongs the intracellular retention of the drug, enhancing its cytotoxic effects.[2] The fundamental aspects of this mechanism of action are well-documented and consistently reported across numerous studies, forming a reproducible baseline for understanding MTX's anticancer activity.
Visualizing the Core Pathway
Caption: Core MTX signaling pathway.
Navigating the Landscape of Variability: A Comparative Analysis of In Vitro Efficacy
While the core mechanism of MTX is well-established, the quantitative measure of its anticancer effect, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly across published studies. This variability is a key challenge to reproducibility. Below is a comparative table of reported IC50 values for MTX in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| Daoy | Medulloblastoma | 0.095 | 144 | [3] |
| Saos-2 | Osteosarcoma | 0.035 | 144 | [3] |
| HTC-116 | Colorectal Cancer | 2300, 370, 150 | 12, 24, 48 | [5][6] |
| A-549 | Lung Carcinoma | 100 | 48 | [6] |
| MC38 | Colon Carcinoma | >1 (weaker than free MTX) | 72 | [7] |
| MCF-7 | Breast Adenocarcinoma | Not specified, but sensitive | Not specified | [8] |
| DLD-1 | Colorectal Adenocarcinoma | Not specified, but sensitive | Not specified | [8] |
| A427 | Lung Adenocarcinoma | Not specified, but sensitive | Not specified | [8] |
| SCC-25 | Squamous Cell Carcinoma | Not specified, but sensitive | Not specified | [8] |
| MG63 | Osteosarcoma | Not specified, but sensitive | Not specified | [8] |
| H1975 | Lung Cancer | Not specified, but sensitive | Not specified | [9] |
Analysis of Discrepancies and Factors Influencing In Vitro Reproducibility:
The data presented in the table highlight the significant range of reported IC50 values. For instance, the IC50 for HTC-116 cells varies dramatically with incubation time.[5][6] This underscores the critical importance of standardizing experimental parameters. Several factors can contribute to this variability:
-
Cell Line Authenticity and Passage Number: Genetic drift in cancer cell lines over time and with increasing passage numbers can alter their sensitivity to drugs.
-
Culture Medium Composition: Standard media like RPMI-1640 contain thymidine and hypoxanthine, which can be utilized by cells through salvage pathways, thereby counteracting the effects of MTX and leading to artificially high IC50 values.[10][11][12]
-
Assay Protocol Variations: Differences in cell seeding density, drug incubation time, and the specific cytotoxicity assay used (e.g., MTT, XTT, CellTiter-Glo) can all influence the measured IC50.
-
Serum Concentration: The percentage of serum in the culture medium can affect the bioavailability of MTX due to protein binding.[10]
The Challenge of Resistance: A Major Driver of Inconsistent Findings
The development of resistance to MTX is a significant factor contributing to the variability of its anticancer effects, both in vitro and in vivo.[1] Understanding these resistance mechanisms is crucial for interpreting seemingly contradictory findings.
Key Mechanisms of Methotrexate Resistance:
-
Impaired Drug Uptake: Reduced expression or mutations in the solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier 1 (RFC1), can decrease the influx of MTX into cancer cells.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump MTX out of the cell, reducing its intracellular concentration.[1][2]
-
DHFR Gene Amplification or Mutation: Increased production of DHFR through gene amplification or mutations that decrease the binding affinity of MTX to DHFR can render the drug less effective.[1][13]
-
Decreased Polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) leads to lower levels of MTXPGs, diminishing the drug's potency and intracellular retention.[1]
-
Increased GGH Expression: Elevated levels of gamma-glutamyl hydrolase (GGH) can accelerate the breakdown of MTXPGs back to MTX, facilitating its efflux from the cell.[1]
The presence and prominence of these resistance mechanisms can vary significantly between different cancer types and even between individual tumors of the same type, leading to a wide spectrum of responses to MTX therapy.
Visualizing the Pathways of Resistance
Caption: Key MTX resistance pathways.
Enhancing Reproducibility: Standardized Experimental Protocols
To improve the consistency and comparability of findings, the adoption of standardized protocols is paramount. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo experiments to assess the anticancer effects of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the IC50 value of MTX in a given cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (consider using thymidine- and hypoxanthine-free medium for enhanced sensitivity)[10][11][12]
-
This compound (Methotrexate) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of MTX in culture medium.[3] Remove the existing medium from the wells and add 100 µL of the diluted drug solutions to the respective wells.[3] Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo anticancer activity of MTX.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (Methotrexate)
-
Vehicle control (e.g., saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.[3] Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions with calipers every 2-3 days.[3] Calculate the tumor volume using the formula: (Length x Width²) / 2.[3]
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign the mice to treatment and control groups.[3]
-
Drug Administration: Administer MTX or the vehicle control to the mice according to a planned dosing schedule and route of administration (e.g., intraperitoneal or intravenous).[3][14]
-
Monitoring and Endpoint: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study. The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
Visualizing the Experimental Workflow
Caption: Workflow for MTX efficacy studies.
Conclusion: Towards a More Reproducible Future for this compound Research
This compound remains a clinically important anticancer agent. While its core mechanism of action is well-understood and reproducible, the quantitative assessment of its efficacy can be subject to significant variability. This guide has highlighted the key factors that contribute to these inconsistencies, including experimental parameters and the complex biology of drug resistance.
By embracing standardized protocols, meticulously documenting experimental details, and being cognizant of the potential for drug resistance, the research community can work towards enhancing the reproducibility of findings on this compound's anticancer effects. This commitment to rigorous and transparent research will ultimately accelerate the development of more effective cancer therapies.
References
-
Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]
-
IC50 values of free MTX at 12, 24 and 48h for cell lines HTC-116 and A-549. (n.d.). ResearchGate. Retrieved from [Link]
-
Firczuk, M., et al. (2013). Immunomodulatory potential of anticancer therapy composed of methotrexate nanoconjugate and dendritic cell-based vaccines in murine colon carcinoma. Oncoimmunology, 2(12), e26883. Retrieved from [Link]
-
Sinha, V. R., et al. (2001). In Vitro and in Vivo Antitumor Activity of Methotrexate Conjugated to Human Serum Albumin in Human Cancer Cells1. Clinical Cancer Research, 7(4), 1038-1045. Retrieved from [Link]
-
Neradil, J., et al. (2015). DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines. Oncology Letters, 9(5), 2315-2321. Retrieved from [Link]
-
Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature Reviews Rheumatology, 16(3), 145-154. Retrieved from [Link]
-
Al-Shorbagy, M. Y., et al. (2023). In-vivo anticancer efficacy of self-targeted methotrexate-loaded polymeric nanoparticles in solid tumor-bearing rat. International Immunopharmacology, 119, 110147. Retrieved from [Link]
-
The modulation of local and systemic anti-tumor immune response induced by methotrexate nanoconjugate in murine MC38 colon carcinoma and B16 F0 melanoma tumor models. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Major mechanism contributing MTX resistance in cancer cells. Showing... (n.d.). ResearchGate. Retrieved from [Link]
-
IC 50 values of free MTX at 12, 24 and 48 h for cell lines HTC-116 and... (n.d.). ResearchGate. Retrieved from [Link]
-
Antiproliferative and Apoptotic Effects of Tempol, Methotrexate, and Their Combinations on the MCF7 Breast Cancer Cell Line. (2023). ACS Omega. Retrieved from [Link]
-
Ramsey, L. B., et al. (2021). Systematic Review of Pharmacogenetic Factors That Influence High-Dose Methotrexate Pharmacokinetics in Pediatric Malignancies. Journal of Personalized Medicine, 11(11), 1098. Retrieved from [Link]
-
Kakkad, M., et al. (2025). Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins. Scientifica, 2025, 8871243. Retrieved from [Link]
-
Gola, M., et al. (2009). Methotrexate Induces Apoptosis in CaSki and NRK Cells and Influences the Organization of Their Actin Cytoskeleton. Folia Biologica, 55(3-4), 109-118. Retrieved from [Link]
-
Methotrexate inhibits cell proliferation by impairing cell cycle... (n.d.). ResearchGate. Retrieved from [Link]
-
Cipolleschi, M. G., et al. (2017). Low-dose methotrexate enhances cycling of highly anaplastic cancer cells. Cell Cycle, 16(1), 109-116. Retrieved from [Link]
-
The Variability of Individual Tolerance to Methotrexate in Cancer Patients. (1974). Clinical Pharmacology & Therapeutics, 16(5P1), 834-840. Retrieved from [Link]
-
Woźniak, M., et al. (2021). In Vitro and In Vivo Efficacy of a Novel Glucose-Methotrexate Conjugate in Targeted Cancer Treatment. International Journal of Molecular Sciences, 22(4), 1748. Retrieved from [Link]
-
The variability of individual tolerance to methotrexate in cancer patients. (1974). Clinical Pharmacology & Therapeutics, 16(5), 834-840. Retrieved from [Link]
-
Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. (1993). British Journal of Cancer, 68(5), 943-946. Retrieved from [Link]
-
Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. (1993). British Journal of Cancer, 68(5), 943-946. Retrieved from [Link]
-
In Vitro Evaluation of the Cytotoxicity of a Folate-modified β-Cyclodextrin as a Delivery System for the Anticancer Drug Methotrexate. (n.d.). ARROW@TU Dublin. Retrieved from [Link]
-
Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells. (2024). RSC Medicinal Chemistry, 15(3), 774-783. Retrieved from [Link]
-
Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers. (2021). Pharmaceutics, 13(9), 1493. Retrieved from [Link]
-
Studies of variation in inherent sensitivities to radiation, 5-fluorouracil and methotrexate in a series of human and murine tumor cell lines in vitro. (1988). International Journal of Radiation Oncology, Biology, Physics, 15(5), 1127-1136. Retrieved from [Link]
-
Clinical covariates that improve the description of high dose methotrexate pharmacokinetics in a diverse population to inform MTXPK.org. (2022). CPT: Pharmacometrics & Systems Pharmacology, 11(12), 1667-1678. Retrieved from [Link]
-
Factors influencing delayed high-dose methotrexate excretion and its correlation with adverse reactions after treatment in children with malignant hematological tumors. (2024). Translational Pediatrics, 13(2), 263-272. Retrieved from [Link]
-
Factors influencing methotrexate pharmacokinetics highlight the need for individualized dose adjustment: a systematic review. (2023). Frontiers in Pharmacology, 14, 1251342. Retrieved from [Link]
-
Factors influencing delayed clearance of high dose methotrexate (HDMTX) in pediatric, adolescent, and young adult oncology patients. (2023). Frontiers in Oncology, 13, 1269550. Retrieved from [Link]
Sources
- 1. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory potential of anticancer therapy composed of methotrexate nanoconjugate and dendritic cell-based vaccines in murine colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Efficacy of a Novel Glucose-Methotrexate Conjugate in Targeted Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In-vivo anticancer efficacy of self-targeted methotrexate-loaded polymeric nanoparticles in solid tumor-bearing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to D-Amethopterin (Methotrexate) in Combination Chemotherapy
This guide provides an in-depth, objective comparison of D-Amethopterin (more commonly known as Methotrexate, MTX) in combination with other chemotherapy agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal biochemistry and provides the necessary experimental frameworks to validate synergistic efficacy.
The Central Role of Methotrexate in Antifolate Therapy
Methotrexate is a cornerstone of chemotherapy, primarily functioning as a folate antagonist.[1] Its cytotoxic effects are most pronounced in rapidly dividing cells, such as those found in malignant tumors, because it primarily acts during the S phase of the cell cycle.[1][2]
Mechanism of Action: The primary target of Methotrexate is dihydrofolate reductase (DHFR), an enzyme critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[1][3][4] THF is an essential one-carbon donor for the synthesis of both purine nucleotides and thymidylate, a necessary precursor for DNA synthesis and repair.[1][3] By competitively and tightly binding to DHFR, Methotrexate effectively depletes the intracellular pool of THF, leading to an inhibition of DNA synthesis, repair, and cellular replication, ultimately causing cell death.[1][2][5]
Inside the cell, Methotrexate is converted to polyglutamated forms, which are retained for extended periods.[1][3] These polyglutamates are not only more potent inhibitors of DHFR but also inhibit other folate-dependent enzymes like thymidylate synthase (TS), further contributing to its cytotoxic effect.[1][5]
Caption: Mechanism of Methotrexate (MTX) action on the folate metabolic pathway.
The Rationale for Combination Chemotherapy
The use of a single chemotherapeutic agent (monotherapy) is often limited by issues of intrinsic or acquired drug resistance and dose-limiting toxicities. Combination chemotherapy is a foundational strategy in oncology designed to overcome these limitations.[6][7] The core principles are:
-
Maximizing Efficacy: By targeting different molecular pathways or cell cycle phases, combinations can achieve a greater cancer cell kill than single agents.[6][8]
-
Overcoming Resistance: Cancer cells that are resistant to one drug may remain sensitive to another that has a different mechanism of action. Using multiple drugs decreases the likelihood of resistant cancer cell clones developing and propagating.[7][8]
-
Achieving Synergy: An ideal combination results in a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs.[8][9]
Case Study: The Synergistic Combination of Methotrexate and 5-Fluorouracil (5-FU)
The combination of Methotrexate and 5-Fluorouracil (5-FU), often with Cyclophosphamide in the CMF regimen, has been a long-standing treatment for breast cancer.[10][11] The synergy between MTX and 5-FU is highly sequence-dependent; administration of MTX before 5-FU is critical for the enhanced effect.[12][13][14]
Mechanism of Synergy: Biochemical Modulation
-
Inhibition of Purine Synthesis: MTX's primary action depletes THF pools, which leads to the inhibition of de novo purine synthesis. This causes an intracellular accumulation of the purine precursor phosphoribosylpyrophosphate (PRPP).[13]
-
Enhanced 5-FU Activation: PRPP is a necessary co-substrate for the enzyme orotate phosphoribosyltransferase (OPRT), which converts 5-FU into its active nucleotide form, 5-fluorouridine monophosphate (FUMP). The MTX-induced increase in PRPP levels thus leads to a significantly enhanced activation of 5-FU.[13][15]
-
Increased RNA/DNA Incorporation: This enhanced activation leads to higher levels of 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are subsequently misincorporated into RNA and DNA, respectively, leading to cytotoxicity.[12][13][15]
-
Enhanced TS Inhibition: The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridylate (FdUMP), inhibits thymidylate synthase (TS). MTX enhances this inhibition by causing an accumulation of dihydrofolate polyglutamates, which stabilize the FdUMP-TS complex, leading to a more sustained shutdown of DNA synthesis.[13][14]
Caption: Synergistic interaction between Methotrexate (MTX) and 5-Fluorouracil (5-FU).
Supporting Experimental Data
The clinical benefit of the CMF regimen has been validated in numerous long-term studies.
| Clinical Trial / Study | Patient Population | Key Findings | Reference |
| Milan Cancer Institute Adjuvant Trial | Operable breast cancer, positive axillary nodes | At 10 years, CMF resulted in a significantly higher relapse-free survival (43.4% vs 31.4% for control) and improved overall survival. | [11] |
| Bonadonna et al. (5-year results) | Resectable breast cancer | No significant difference in relapse-free or overall survival between 6 and 12 cycles of CMF, suggesting maximum benefit is achieved early. | [16] |
| Bonadonna et al. (30-year follow-up) | Operable breast cancer | Adjuvant CMF significantly reduced the relative risk of relapse (Hazard Ratio 0.71) and death (Hazard Ratio 0.79) over the long term. | [10] |
| IBCSG Trials VIII and IX | Node-negative breast cancer | Chemotherapy benefit was most pronounced in patients with triple-negative breast cancer (Hazard Ratio 0.46). | [17] |
Experimental Workflow: Assessing Drug Synergy In Vitro
To quantitatively assess whether the interaction between two drugs is synergistic, additive, or antagonistic, the Chou-Talalay method for calculating a Combination Index (CI) is a widely accepted standard.[18][19][20] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[18][19]
Caption: Experimental workflow for determining the Combination Index (CI).
Protocol 1: In Vitro Synergy Assessment using the Combination Index (CI) Method
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density to ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of drug treatment.
-
Drug Preparation:
-
Prepare stock solutions of Methotrexate and the second drug of interest in a suitable solvent (e.g., DMSO or PBS).
-
Create a series of 2-fold serial dilutions for each drug to generate a dose-response curve (typically 7-8 concentrations).
-
For the combination, prepare mixtures of both drugs at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Cell Treatment:
-
Replace the culture medium with fresh medium containing the single drug dilutions, the combination dilutions, or vehicle control.
-
Include wells with untreated cells (negative control) and vehicle-only treated cells.
-
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, WST-1, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Convert raw absorbance/luminescence values to percent inhibition relative to the vehicle control.
-
Use specialized software like CompuSyn or CalcuSyn, which employs the median-effect principle, to analyze the dose-response data.[20][21]
-
The software will calculate the IC50 (the concentration that causes 50% inhibition) for each drug alone and generate CI values for the combination at different effect levels (e.g., 50%, 75%, 90% inhibition).
-
Protocol: Investigating Mechanisms with Cell Cycle Analysis
To understand how a drug combination achieves synergy, it is crucial to investigate its effect on cellular processes. Cell cycle analysis by flow cytometry is a powerful technique to determine if a combination induces arrest at a specific phase (G0/G1, S, or G2/M), which can provide mechanistic insight.[22][23]
Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve ~70% confluency.
-
Treat cells with Methotrexate alone, the second drug alone, the combination, and a vehicle control at a predetermined effective concentration (e.g., the IC50 value).
-
Incubate for a relevant time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating (potentially apoptotic) and adherent cells.
-
Detach adherent cells using trypsin-EDTA and combine all cells from a single well.
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[22][23] A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[22]
-
Incubate in the dark at room temperature for 30 minutes.[22]
-
-
Flow Cytometry Acquisition:
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.
-
The software will deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.[22]
-
Compare the cell cycle distribution of combination-treated cells to single-agent and control-treated cells to identify specific phase arrests.
-
References
- Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology.
- Dr.Oracle. (2025). What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?.
- Bayin, N. S., et al. (2020). Design principles of drug combinations for chemotherapy. PubMed.
- MEDtube. (n.d.). Methotrexate - Pharmacology (DMARD, Mechanism of Action, Side Effects).
- Unknown author. (1996). [Sequential Methotrexate and 5-fluorouracil]. PubMed.
- Dr.Oracle. (2025). What is the mechanism of action of Methotrexate (MTX)?.
- Valagussa, P., et al. (n.d.). 30 years' follow up of randomised studies of adjuvant CMF in operable breast cancer. BMJ.
- Unknown author. (2017). Methotrexate. Proteopedia.
- Bertino, J. R., et al. (n.d.). Sequential methotrexate and 5-fluorouracil: mechanisms of synergy. PubMed.
- Fernandes, D. J., et al. (n.d.). 5-fluorouracil-methotrexate synergy: enhancement of 5-fluorodeoxyridylate binding to thymidylate synthase by dihydropteroylpolyglutamates. PubMed Central.
- Cadman, E., et al. (n.d.). Enhanced 5-fluorouracil nucleotide formation after methotrexate administration: explanation for drug synergism. Semantic Scholar.
- Lehar, J., et al. (n.d.). Defining principles of combination drug mechanisms of action. PubMed Central.
- Bonadonna, G., et al. (n.d.). Adjuvant CMF in breast cancer: comparative 5-year results of 12 versus 6 cycles. PubMed.
- Bonadonna, G., et al. (n.d.). Ten-year experience with CMF-based adjuvant chemotherapy in resectable breast cancer. PubMed.
- BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
- Konishi, T., et al. (1992). [Mechanism of synergism and clinical results of sequential methotrexate and 5-fluorouracil in the treatment of gastric cancer]. PubMed.
- ResearchGate. (n.d.). Schematic of Chou-Talalay method to determine the combination index.
- MassiveBio. (2025). Combination Chemotherapy.
- Castiglione-Gertsch, M., et al. (n.d.). Classical Cyclophosphamide, Methotrexate, and Fluorouracil Chemotherapy Is More Effective in Triple-Negative, Node-Negative Breast Cancer. PubMed Central.
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed.
- Kim, K. H., & Sederstrom, J. M. (n.d.). Assaying cell cycle status using flow cytometry. PubMed Central.
- MSD Manual Consumer Version. (n.d.). Combination Cancer Therapy.
- Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research.
- Dang, C. T., et al. (n.d.). Dose Dense Cyclophosphamide, Methotrexate, Fluorouracil is Feasible at 14-Day Intervals: A Pilot Study of Every-14-Day Dosing as Adjuvant Therapy for Breast Cancer. NIH.
- Cha, L. (n.d.). Combination Chemotherapy: History, Benefits, and Risks. Verywell Health.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. Sigma-Aldrich.
- UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis.
- Zhang, N., et al. (n.d.). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. PubMed Central.
- ComboSyn, Inc. (n.d.). CompuSyn.
Sources
- 1. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 2. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 3. droracle.ai [droracle.ai]
- 4. medtube.net [medtube.net]
- 5. droracle.ai [droracle.ai]
- 6. massivebio.com [massivebio.com]
- 7. Combination Cancer Therapy - Cancer - MSD Manual Consumer Version [msdmanuals.com]
- 8. Combination Chemotherapy: History, Benefits, and Risks [verywellhealth.com]
- 9. Defining principles of combination drug mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 30 years' follow up of randomised studies of adjuvant CMF in operable breast cancer: cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ten-year experience with CMF-based adjuvant chemotherapy in resectable breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Sequential methotrexate and 5-fluorouracil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequential methotrexate and 5-fluorouracil: mechanisms of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-fluorouracil-methotrexate synergy: enhancement of 5-fluorodeoxyridylate binding to thymidylate synthase by dihydropteroylpolyglutamates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Enhanced 5-fluorouracil nucleotide formation after methotrexate administration: explanation for drug synergism. | Semantic Scholar [semanticscholar.org]
- 16. Adjuvant CMF in breast cancer: comparative 5-year results of 12 versus 6 cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Classical Cyclophosphamide, Methotrexate, and Fluorouracil Chemotherapy Is More Effective in Triple-Negative, Node-Negative Breast Cancer: Results From Two Randomized Trials of Adjuvant Chemoendocrine Therapy for Node-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. combosyn.com [combosyn.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Meta-Analysis of D-Amethopterin (Methotrexate) for the Treatment of Psoriasis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data supporting the use of D-Amethopterin, more commonly known as Methotrexate (MTX), in the treatment of psoriasis. For decades, MTX has been a cornerstone systemic therapy for moderate-to-severe psoriasis, and its utility is grounded in a robust body of preclinical evidence.[1] This document synthesizes findings from key in vitro and in vivo studies to objectively evaluate its mechanism of action, efficacy, and comparative performance.
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation and infiltration of immune cells into the skin.[2] MTX's therapeutic success stems from its multifaceted approach, simultaneously targeting the rapid cell division and the underlying inflammation that drive the disease's pathology.[2][3]
Part 1: Mechanism of Action - A Dual Approach to Psoriasis Pathophysiology
The efficacy of Methotrexate in psoriasis was initially attributed to its cytotoxic effects on hyperproliferating keratinocytes.[3] While this is a critical component, it is now understood that its immunomodulatory properties are equally important. MTX exhibits a triple mode of action: it is anti-proliferative, anti-inflammatory, and immunosuppressant.[2]
1.1 Anti-Proliferative Effects:
MTX is a folic acid antagonist that irreversibly binds to and inhibits the enzyme dihydrofolate reductase (DHFR).[3][4] DHFR is essential for regenerating tetrahydrofolate, a necessary cofactor for the de novo synthesis of purines and thymidine, the building blocks of DNA and RNA.[4][5] By disrupting this pathway, MTX effectively halts the cell cycle, particularly in rapidly dividing cells like the epidermal keratinocytes characteristic of psoriatic plaques.[6][7] Beyond simply halting proliferation, studies show that MTX can also induce terminal differentiation in keratinocytes, a process that is dysregulated in psoriasis.[8]
1.2 Anti-Inflammatory and Immunomodulatory Effects:
The anti-inflammatory actions of low-dose MTX are complex and not fully elucidated but are distinct from its anti-proliferative mechanism.[4] Key immunomodulatory effects include:
-
T-Cell Modulation: MTX decreases T-cell-mediated inflammation at multiple steps, which is critical as psoriasis is largely a T-cell-driven disease.[3][9]
-
Adenosine Release: It is proposed that MTX causes cells to release adenosine, a molecule that blocks inflammation-promoting chemicals.[10]
-
Inhibition of Muropeptide Transport: Recent research suggests MTX may suppress psoriatic skin inflammation by inhibiting SLC46A2, a transporter for NOD1-activating muropeptides derived from bacteria, thus interfering with a key cytosolic innate immune sensing pathway in keratinocytes.[11]
-
Cytokine Modulation: Preclinical models demonstrate that MTX treatment can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in psoriatic lesions.[1]
The following diagram illustrates the established and proposed mechanisms of action for Methotrexate in the context of psoriasis.
Caption: Dual mechanism of Methotrexate in psoriasis.
Part 2: Preclinical Efficacy - A Meta-Review of the Evidence
The therapeutic utility of this compound (MTX) is supported by extensive preclinical testing in both cell-based and animal models that mimic key aspects of psoriatic pathology.
In Vitro Studies: Direct Effects on Keratinocytes
In vitro models using human keratinocytes provide direct evidence of MTX's anti-proliferative effects. Studies show that MTX inhibits DNA synthesis and mitosis in a dose- and time-dependent manner.[6][12] A 6-hour exposure reversibly inhibits both processes, while a prolonged 24-hour exposure can lead to irreversible mitotic inhibition.[6][12] This suggests that the weekly dosing schedule used clinically allows for therapeutic effect while permitting recovery in normal tissues. Furthermore, MTX has been shown to reduce proliferation, decrease migration, and induce apoptosis in the HaCaT keratinocyte cell line.[13]
| In Vitro Model | MTX Concentration | Key Findings | Reference |
| Normal Human Keratinocytes | Not specified | Reversible inhibition of DNA synthesis after 1hr exposure. Irreversible mitotic inhibition after 24hr exposure. | [6][12] |
| Normal Human Keratinocytes | Not specified | Induces markers of terminal differentiation (e.g., involucrin), an effect preventable by thymidine. | [8] |
| HaCaT Keratinocytes | 0.1, 1, and 10 µg/mL | Reduced cell proliferation (clonogenic & CFSE assays), reduced G2/M and S phases, and induced apoptosis. | [13] |
| RAW264.7 Macrophages | Not specified | In combination with Andrographolide, significantly suppressed nitric oxide and pro-inflammatory cytokine production (IL-1β, IL-6). | [14] |
In Vivo Animal Models: Efficacy in Psoriasis-like Disease
The imiquimod (IMQ)-induced psoriasis-like dermatitis model in mice is a widely accepted standard for preclinical evaluation.[15] This model recapitulates key features of human psoriasis, including epidermal thickening (acanthosis), scaling, erythema, and immune cell infiltration. Studies consistently demonstrate the efficacy of MTX in this model.
| Study Focus | Animal Model | MTX Regimen | Key Efficacy Outcomes | Comparative Arm(s) | Reference |
| Systemic Efficacy | BALB/c Mice (IMQ-induced) | 1 mg/kg, intragastric, daily | Significantly ameliorated erythema, scaling, and thickening. Inhibited keratinocyte proliferation (reduced PCNA expression). | Vehicle Control | [16][17] |
| Topical Delivery | Mice (IMQ-induced) | Topical Hydrogel | As effective as dexamethasone in reducing epidermis thickness, COX-2, myeloperoxidase activity, and TNF-α levels. | Dexamethasone | [18] |
| Novel Oral Delivery | BALB/c Mice (IMQ-induced) | 2.715 mg/kg & 5.143 mg/kg, oral nanogel | Comparable anti-psoriatic activity to MTX tablet (5.143 mg/kg) with normalization of histology. Lower dose (2.715 mg/kg) was effective and safer in toxicity studies. | MTX Tablet | [19] |
| Combination Therapy | Mice (IMQ-induced) | 0.5 mg/kg MTX + 40 mg/kg Andrographolide, oral | Alleviated psoriatic symptoms (erythema, scaling, epidermal thickening) comparable to therapeutic dose of MTX. Downregulated pro-inflammatory cytokines. | MTX (1 mg/kg) | [14] |
These in vivo studies confirm that systemically or topically administered MTX can significantly reverse psoriasis-like pathology.[16][18] Notably, research into novel delivery systems like nanogels suggests that efficacy may be maintained or enhanced at lower doses, potentially improving the long-term safety profile.[19] Furthermore, combination therapy approaches, such as with the anti-inflammatory compound andrographolide, show promise for achieving therapeutic equivalence with lower, subtherapeutic doses of MTX, which could mitigate dose-dependent toxicity.[14]
Part 3: Key Experimental Protocols & Workflows
Reproducibility is paramount in preclinical research. This section details a standard protocol for the Imiquimod-induced psoriasis model, a cornerstone for evaluating anti-psoriatic compounds like MTX.
Protocol: Imiquimod-Induced Psoriasis-like Dermatitis in Mice
This protocol describes a common method for inducing psoriasis-like skin inflammation in mice, providing a robust model for testing therapeutic interventions.
Objective: To induce a psoriasis-like phenotype in mice to evaluate the efficacy of a test compound (e.g., Methotrexate).
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
Test compound (e.g., Methotrexate, 1 mg/mL solution) and vehicle control
-
Calipers for measuring skin thickness
-
Scoring system for Psoriasis Area and Severity Index (PASI) adapted for mice
-
Standard animal housing and care facilities
Methodology:
-
Acclimatization (Day -7 to -1): House mice in a controlled environment (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week.
-
Hair Removal (Day -1): Anesthetize the mice and shave a consistent area on the dorsal skin (approx. 2x3 cm). Allow 24 hours for any minor skin irritation to resolve.
-
Disease Induction (Day 0 to 6):
-
Divide mice into experimental groups (e.g., Naive, Vehicle Control, MTX-treated).
-
For all groups except Naive, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin. Gently rub the cream until it is fully absorbed.
-
-
Therapeutic Intervention (Day 0 to 6):
-
One hour after IMQ application, administer the test compound or vehicle.
-
Example: Administer 1 mg/kg of Methotrexate (or vehicle) via intragastric gavage.
-
-
Daily Monitoring and Scoring (Day 0 to 7):
-
Each day, before IMQ application, score the skin lesions for erythema (redness), scaling, and thickness. Use a 0-4 scale for each parameter (0=none, 4=very severe).
-
The cumulative PASI score is the sum of these three scores.
-
Measure the thickness of the dorsal skin fold using calipers.
-
-
Endpoint Analysis (Day 7):
-
Euthanize mice according to approved ethical protocols.
-
Collect dorsal skin samples for histological analysis (H&E staining for epidermal thickness, immunohistochemistry for proliferation markers like PCNA or Ki-67).
-
Collect skin or spleen samples for cytokine analysis (e.g., via qPCR or ELISA for TNF-α, IL-6, IL-17).
-
The following diagram outlines the experimental workflow.
Caption: Workflow for the Imiquimod-induced mouse model.
Part 4: Conclusion and Future Directions
The preclinical evidence robustly supports the clinical use of this compound (Methotrexate) for psoriasis. Its dual mechanism of action—inhibiting keratinocyte hyperproliferation via DHFR blockade and suppressing the underlying immune-inflammatory cascade—makes it a highly effective agent. In vitro studies confirm its direct effects on skin cells, while in vivo models, particularly the IMQ-induced mouse model, have repeatedly validated its efficacy in reducing the cardinal signs of psoriasis.
While MTX remains a vital therapeutic option, preclinical research continues to evolve. The comparative data suggests that MTX's efficacy is on par with topical corticosteroids like dexamethasone in animal models.[18] The primary area for innovation lies not ing its efficacy, but in optimizing its delivery and safety. Future preclinical research should focus on:
-
Novel Delivery Systems: Further exploration of topical and nanocarrier-based formulations to maximize local efficacy in the skin while minimizing systemic exposure and toxicity.[1][19]
-
Combination Therapies: Identifying synergistic combinations, like that observed with andrographolide, that allow for lower, safer doses of MTX without compromising therapeutic outcomes.[14]
-
Head-to-Head Comparator Studies: While clinically established, there is a relative lack of direct preclinical comparisons of MTX against newer systemic agents and biologics in standardized animal models. Such studies would be invaluable for positioning next-generation therapies.
By building on this strong preclinical foundation, the research community can continue to refine and improve upon the therapeutic strategies for managing moderate-to-severe psoriasis.
References
-
Methotrexate for psoriasis - PMC. (n.d.). PubMed Central. Retrieved from [Link]
- Therapeutic Role of Methotrexate in Effective Treatment of Psoriasis: A Review. (2022). Cureus, 14(8), e27829.
- Flaxman, B. A., & Chopra, D. P. (1977). Effects of methotrexate on proliferation of human keratinocytes in vitro.
- Al-Suwaidan, S. N., & Feldman, S. R. (2009). Methotrexate in Psoriasis: From A to Z.
-
Flaxman, B. A., & Chopra, D. P. (1977). EFFECTS OF METHOTREXATE ON PROLIFERATION OF HUMAN KERATINOCYTES IN VITRO. CORE. Retrieved from [Link]
- Schwartz, P. M., Barnett, S. K., Atillasoy, E. S., & Milstone, L. M. (1988). Methotrexate induces differentiation of human keratinocytes. Proceedings of the National Academy of Sciences, 85(2), 594-598.
-
Typology. (2023, September 29). How does methotrexate work against psoriasis? Typology. Retrieved from [Link]
-
Medical News Today. (n.d.). Methotrexate for psoriatic arthritis: Benefits, side effects, and dose. Retrieved from [Link]
- Ramos-Tovar, E., et al. (2021). Methotrexate reduces keratinocyte proliferation, migration and induces apoptosis in HaCaT keratinocytes in vitro and reduces wound closure in Skh1 mice in vivo. Journal of Tissue Viability, 30(1), 51-58.
- Pereira, M. T., et al. (2021). Preclinical study of methotrexate-based hydrogels versus surfactant based liquid crystal systems on psoriasis treatment. European Journal of Pharmaceutical Sciences, 165, 105956.
- Zong, J., et al. (2020). Serum Metabolomic Profiling Reveals the Amelioration Effect of Methotrexate on Imiquimod-Induced Psoriasis in Mouse. Frontiers in Pharmacology, 11, 586524.
- Ardiana, D., et al. (2022). The Anti-Psoriatic Efficacy and Safety Profile of Topical and Intralesional Methotrexate: A Literature Review. Pharmaceuticals, 15(11), 1324.
- Jose, J., et al. (2018). In vivo anti-psoriatic activity, biodistribution, sub-acute and sub-chronic toxicity studies of orally administered methotrexate loaded chitin nanogel in comparison with methotrexate tablet. International Journal of Pharmaceutics, 545(1-2), 144-154.
-
Study of keratinocyte proliferation, apoptosis and dermal inflammation in psoriatic skin lesions before and after methotrexate. (n.d.). American Journal of Research in Medical Sciences. Retrieved from [Link]
- Bharadwaj, M., et al. (2023). Methotrexate suppresses psoriatic skin inflammation by inhibiting muropeptide transporter SLC46A2 activity. Cell Reports, 42(5), 112467.
-
MTX treatment ameliorated IMQ-induced skin lesions. A mouse model of... (n.d.). ResearchGate. Retrieved from [Link]
-
Andrographolide augments methotrexate's therapeutic potential in psoriasis: comprehensive in vitro and in vivo evaluation. (2024). Scilit. Retrieved from [Link]
- A Comparative Study of the Effectiveness and Safety of Topical Calcipotriol and Topical Methotrexate in Chronic Plaque Psoriasis. (2023). Cureus, 15(8), e43603.
-
Methotrexate Mechanism of Action in Plaque Psoriasis: Something New in the Old View. (n.d.). Retrieved from [Link]
-
National Psoriasis Foundation. (n.d.). Methotrexate for Psoriasis. Retrieved from [Link]
- A Comparative Study of the Efficacy of Methotrexate versus Methotrexate with Apremilast in Moderate to Severe Chronic Plaque Psoriasis. (2023). Journal of Clinical and Diagnostic Research, 17(11), WC01-WC04.
-
A comparative study of assessment of clinical response of methotrexate versus apremilast in chronic plaque psoriasis. (2024). Cosmoderma. Retrieved from [Link]
-
HCPLive. (2023, October 7). Subcutaneous Methotrexate Enhances Efficacy for Psoriasis, Raises Adverse Effect Risk. Retrieved from [Link]
- Pradhan, M., et al. (2023). Preclinical study models of psoriasis: State-of-the-art techniques for testing pharmaceutical products in animal and nonanimal models.
-
HCPLive. (2019, January 30). Methotrexate More Effective In Psoriasis Patients Without Psoriatic Arthritis. Retrieved from [Link]
-
Methotrexate in Psoriasis: From A to Z. (n.d.). Retrieved from [Link]
Sources
- 1. The Anti-Psoriatic Efficacy and Safety Profile of Topical and Intralesional Methotrexate: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jtad.org [jtad.org]
- 4. jrmds.in [jrmds.in]
- 5. uk.typology.com [uk.typology.com]
- 6. Effects of methotrexate on proliferation of human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psoriasis.org [psoriasis.org]
- 8. Methotrexate induces differentiation of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jtad.org [jtad.org]
- 10. Methotrexate for psoriatic arthritis: Benefits, side effects, and dose [medicalnewstoday.com]
- 11. Methotrexate suppresses psoriatic skin inflammation by inhibiting muropeptide transporter SLC46A2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Methotrexate reduces keratinocyte proliferation, migration and induces apoptosis in HaCaT keratinocytes in vitro and reduces wound closure in Skh1 mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Preclinical study models of psoriasis: State-of-the-art techniques for testing pharmaceutical products in animal and nonanimal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum Metabolomic Profiling Reveals the Amelioration Effect of Methotrexate on Imiquimod-Induced Psoriasis in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical study of methotrexate-based hydrogels versus surfactant based liquid crystal systems on psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo anti-psoriatic activity, biodistribution, sub-acute and sub-chronic toxicity studies of orally administered methotrexate loaded chitin nanogel in comparison with methotrexate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to D-Amethopterin Administration: A Comparative Analysis of Oral vs. Parenteral Efficacy in Research Models
For fellow researchers, scientists, and drug development professionals, the nuanced decision of drug administration route is a critical juncture in preclinical study design. This guide provides an in-depth technical comparison of oral versus parenteral administration of D-Amethopterin, more commonly known as Methotrexate (MTX), in research models. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the knowledge to make informed decisions that enhance the reproducibility and translational relevance of your research.
Foundational Principles: Understanding Methotrexate's Mechanism of Action
Methotrexate is a potent antimetabolite and folate antagonist.[1] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the conversion of dihydrofolate to the biologically active tetrahydrofolate.[1] This blockade disrupts the synthesis of purines and thymidylates, essential precursors for DNA and RNA synthesis, thereby interfering with cellular replication.[2] This anti-proliferative effect is the cornerstone of its application in oncology research.
Beyond its cytotoxic properties, Methotrexate also exhibits immunomodulatory and anti-inflammatory effects, which are central to its use in autoimmune disease models.[2] These effects are mediated through various pathways, including the promotion of adenosine release, a potent anti-inflammatory agent, and the inhibition of T-cell activation.[2][3]
The efficacy of Methotrexate is intrinsically linked to its intracellular concentration and persistence. Upon entering a cell, primarily via the reduced folate carrier, Methotrexate is converted into polyglutamated forms. These polyglutamates are retained within the cell for longer periods and are more potent inhibitors of key enzymes in the folate pathway. This process of polyglutamation is a critical determinant of Methotrexate's therapeutic effect.
The Crux of the Matter: Pharmacokinetic Disparities Between Oral and Parenteral Routes
The route of administration profoundly impacts the bioavailability of Methotrexate, a factor that is often more pronounced in preclinical models than in human subjects. The choice between oral and parenteral delivery can therefore significantly alter experimental outcomes.
Bioavailability: The Defining Difference
Oral administration of Methotrexate is subject to the complexities of gastrointestinal absorption, which can be inconsistent and saturable. In contrast, parenteral routes such as subcutaneous (SC), intramuscular (IM), and intravenous (IV) injections bypass the gastrointestinal tract, leading to more complete and predictable drug absorption.[4]
Pharmacokinetic studies in rats have demonstrated the low and variable bioavailability of oral Methotrexate. One study reported a bioavailability of only 10% for a 0.5 mg/kg oral dose in rats, attributing this to incomplete absorption and degradation by intestinal bacteria.[1] Another study in rats found that while fasting decreased oral bioavailability, the presence of food enhanced it.[3] This variability introduces a significant confounding factor in research settings where precise and reproducible dosing is paramount.
Parenteral administration, on the other hand, consistently yields higher bioavailability. Studies in patients have shown that as the dose of Methotrexate increases, the bioavailability of the oral form decreases, a limitation not observed with parenteral delivery.[4][5] While direct comparative pharmacokinetic data in mice is less abundant in the literature, the physiological principles of absorption suggest a similar trend.
The following table summarizes key pharmacokinetic parameters from a comparative study in rats, illustrating the disparity between intravenous (representing 100% bioavailability) and oral administration.
| Pharmacokinetic Parameter | Intravenous (0.5 mg/kg) | Oral (0.5 mg/kg) | Reference |
| Cmax (ng/mL) | ~1,200 | ~100 | [1] |
| Bioavailability (%) | 100 | 10 | [1] |
Note: Cmax values are estimated from graphical data presented in the cited study.
This stark difference in bioavailability is a compelling reason to favor parenteral administration in research models, especially when investigating dose-response relationships or when consistent drug exposure is critical for the experimental endpoint.
Experimental Design and Efficacy in Preclinical Models
The choice of administration route has direct implications for the design and interpretation of efficacy studies in various disease models.
Autoimmune Disease Models: The Case of Collagen-Induced Arthritis (CIA)
In rodent models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model, consistent drug exposure is crucial for observing a therapeutic effect. Given the poor oral bioavailability of Methotrexate in rats, parenteral administration is often the preferred route to ensure that the animals receive the intended dose.
A study investigating daily oral administration of low-dose Methotrexate in CIA rats demonstrated a significant suppression of arthritis progression.[6] However, to achieve this effect, the dosing schedule was modified from the standard weekly regimen. This highlights that while oral administration can be effective, it may require adjustments to the dosing regimen to compensate for lower bioavailability.
For studies aiming to mimic clinical scenarios where parenteral Methotrexate is used, subcutaneous or intraperitoneal injections are appropriate choices.
Oncology Models: Ensuring Therapeutic Concentrations
In oncology research, achieving and maintaining cytotoxic concentrations of Methotrexate at the tumor site is paramount. The inconsistent absorption of oral Methotrexate can lead to sub-therapeutic drug levels, potentially masking the true anti-tumor efficacy of the compound.
While direct comparative efficacy studies of oral versus parenteral Methotrexate in the same cancer model are not extensively published, the pharmacokinetic data strongly suggests that parenteral administration will provide more reliable and reproducible results. For instance, in a murine model of chronic myeloid leukemia, low-dose intraperitoneal Methotrexate was investigated. The use of a parenteral route ensured direct and rapid systemic exposure.
When designing efficacy studies in xenograft or syngeneic tumor models, parenteral administration (intravenous, intraperitoneal, or subcutaneous) is the more robust choice to minimize variability in drug exposure between individual animals and experimental groups.
Practical Guidance: Protocols and Formulations
The successful implementation of any preclinical study hinges on meticulous and consistent execution of experimental protocols.
Formulation of this compound for Research Use
For both oral and parenteral administration, Methotrexate is typically dissolved in a sterile, pH-balanced vehicle.
-
Parenteral Formulation: Methotrexate sodium for injection is commercially available and can be reconstituted with sterile, preservative-free 0.9% sodium chloride. The final concentration should be adjusted based on the required dosage and the volume to be administered to the animal.
-
Oral Formulation: For oral gavage, Methotrexate can be dissolved in sterile water or a 0.5% carboxymethylcellulose solution to ensure stability and ease of administration. Due to its poor aqueous solubility, careful preparation is necessary to achieve a homogenous solution or suspension.
Experimental Protocols
Below are detailed, step-by-step protocols for oral and parenteral administration of Methotrexate in mice and rats. Adherence to these protocols is crucial for ensuring animal welfare and data integrity.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib. Mark this length on the needle.
-
Needle Insertion: With the mouse's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is in the correct position (up to the pre-measured mark), slowly administer the Methotrexate solution.
-
Withdrawal: Gently withdraw the gavage needle in a single, smooth motion.
-
Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Animal Restraint: Restrain the mouse as described for oral gavage.
-
Injection Site Preparation: Tent the loose skin over the back or flank.
-
Needle Insertion: Insert a 25-27 gauge needle, bevel up, into the base of the skin tent at a shallow angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel.
-
Injection: Slowly inject the Methotrexate solution.
-
Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Animal Restraint: Securely restrain the rat, exposing the abdomen.
-
Injection Site Identification: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Needle Insertion: Insert a 23-25 gauge needle at a 30-45 degree angle into the identified quadrant.
-
Aspiration: Gently aspirate to check for the presence of urine or intestinal contents, which would indicate incorrect needle placement.
-
Injection: If aspiration is clear, inject the Methotrexate solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key decision points and workflows for comparing oral and parenteral this compound efficacy.
Caption: A generalized workflow for comparing oral and parenteral drug efficacy.
Caption: Pharmacokinetic differences between oral and parenteral routes.
Conclusion and Recommendations
The evidence strongly indicates that for preclinical research involving this compound, parenteral administration offers significant advantages over the oral route. The higher and more consistent bioavailability of parenteral Methotrexate minimizes variability in drug exposure, leading to more reliable and reproducible data. This is particularly critical for dose-response studies, efficacy evaluations in models where a narrow therapeutic window exists, and any research where precise control over drug concentration is essential.
While oral administration may be appropriate for specific research questions, such as studies on gastrointestinal absorption or the development of novel oral formulations, researchers must be cognizant of the inherent variability and potential for sub-optimal drug exposure.
As a guiding principle, parenteral administration should be the default choice for efficacy and pharmacokinetic studies of this compound in research models to ensure the scientific rigor and translational potential of the findings.
References
-
Variability of oral bioavailability for low dose methotrexate in rats. PubMed. [Link]
-
Species differences in oral bioavailability of methotrexate between rats and monkeys. PubMed. [Link]
-
The mechanism of action of methotrexate. PubMed. [Link]
-
Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. The Content Rheum. [Link]
-
Therapeutic effect of methotrexate (MTX)-based formulations in rats... ResearchGate. [Link]
-
Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. PMC - PubMed Central. [Link]
-
Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model. NIH. [Link]
-
Daily Oral Administration of Low-Dose Methotrexate Has Greater Antirheumatic Effects in Collagen-Induced Arthritis Rats. PubMed. [Link]
-
Methotrexate bioavailability. PubMed. [Link]
-
Parenteral versus Oral Methotrexate for the Treatment of Rheumatoid Arthritis. Canada's Drug Agency. [Link]
-
Comparison of oral versus parenteral methotrexate in the treatment of rheumatoid arthritis: A meta-analysis. NIH. [Link]
-
A comparison of low dose methotrexate bioavailability: oral solution, oral tablet, subcutaneous and intramuscular dosing. PubMed. [Link]
-
Comparison of intravenous and oral high-dose methotrexate in treatment of solid tumours. PMC - NIH. [Link]
-
Comparison of Oral Versus Parenteral Methotrexate in Rheumatoid Arthritis: A Meta-Analysis. ACR Meeting Abstracts. [Link]
-
Comparison of intravenous and oral high-dose methotrexate in treatment of solid tumours. PubMed. [Link]
-
208400Orig1s000 208400Orig2s000 CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). accessdata.fda.gov. [Link]
-
Bioavailability of higher dose methotrexate comparing oral and subcutaneous administration in patients with rheumatoid arthritis. PubMed. [Link]
-
Parenteral versus Oral Methotrexate for the Treatment of Rheumatoid Arthritis. Canada's Drug Agency. [Link]
-
Oral Versus Subcutaneous Methotrexate in Immune-Mediated Inflammatory Disorders: an Update of the Current Literature. NIH. [Link]
-
Methotrexate exacerbates tumor progression in a murine model of chronic myeloid leukemia. J Pharmacol Exp Ther. [Link]
Sources
- 1. Species differences in oral bioavailability of methotrexate between rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variability of oral bioavailability for low dose methotrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cda-amc.ca [cda-amc.ca]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of D-Amethopterin (Methotrexate)
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. D-Amethopterin, more commonly known as Methotrexate, is a potent cytotoxic agent widely used in cancer chemotherapy and as an immunosuppressant.[1][2][3] Its mechanism of action, which involves interfering with DNA synthesis and cell proliferation, also renders it hazardous to non-target cells and the environment.[3][4] Consequently, the proper disposal of this compound and any materials contaminated with it is not merely a regulatory requirement but a critical component of responsible laboratory practice.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound waste in a laboratory setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this hazardous substance from the point of generation to its final disposal, ensuring the safety of personnel and the protection of our environment.
Understanding the Hazard: Why Proper Disposal Matters
This compound is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) and is regulated as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][5][6] Exposure to Methotrexate can cause serious health effects, including reproductive toxicity, genetic damage, and harm to unborn children.[7][8][9] Therefore, meticulous adherence to disposal protocols is essential to prevent occupational exposure and environmental contamination.
Core Principles of this compound Waste Management
The fundamental principle of managing this compound waste is segregation at the source . All waste streams must be correctly identified and separated to ensure they are managed and disposed of in compliance with federal, state, and local regulations.[5][10][11]
Waste Categorization
This compound waste is typically categorized into two main types:
| Waste Category | Description | Examples |
| Bulk (Acutely Hazardous) Waste | Waste containing more than a trace amount of this compound. This includes unused or partially used vials, syringes with more than 3% of their original volume remaining, and materials from a large spill. | - Expired or unused this compound- Grossly contaminated personal protective equipment (PPE)- Materials used to clean up a large spill |
| Trace (Contaminated) Waste | Items that have come into contact with this compound but are not grossly contaminated. This includes "empty" vials and syringes (containing less than 3% of the original volume), and contaminated labware. | - Empty drug vials and ampules- Used syringes and needles- Contaminated gloves, gowns, and lab coats- Used absorbent pads |
This categorization is crucial as different disposal pathways are required for each.
Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for managing this compound waste within the laboratory.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to don the appropriate PPE to minimize exposure risk.[12]
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, lint-free gown made of a low-permeability fabric.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the manipulation (e.g., handling powders).
Waste Segregation and Containerization
Proper segregation begins at the point of waste generation.
Caption: this compound spill response workflow.
Final Disposal
All this compound waste must be disposed of through a licensed hazardous waste contractor. [7][8][9]Do not dispose of this waste in the regular trash or down the drain.
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected.
-
Documentation: Maintain accurate records of the hazardous waste generated, including the amount and date of disposal.
-
Collection: Arrange for regular collection by a licensed hazardous waste disposal company.
Conclusion
The safe and compliant disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By understanding the hazards, adhering to the principles of waste segregation, and following the detailed procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to best practices in chemical handling and disposal is integral to the integrity of our scientific endeavors.
References
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. (2016). Centers for Disease Control and Prevention. [Link]
-
NIOSH Updates List of Hazardous Drugs for Health Care Workers. (2016). Association of Occupational Health Professionals in Healthcare. [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Malsparo. [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2014. (2014). Centers for Disease Control and Prevention. [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2010. (2010). Centers for Disease Control and Prevention. [Link]
-
SAFETY DATA SHEET - Methotrexate. (2024). Merck Millipore. [Link]
-
Guidance on the Safe Handling of Cytotoxic Drugs in the NHS. (2018). Specialist Pharmacy Service. [Link]
-
Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. (2021). Journal of Pharmacy and Bioallied Sciences. [Link]
-
Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities. (2025). [Link]
-
Safe handling of cytotoxics: guideline recommendations. (2012). PMC - PubMed Central. [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (1978). Environmental Protection Agency. [Link]
-
Cytotoxic drugs and related waste – risk management. (2008). SafeWork NSW. [Link]
-
How to Handle Pharmaceutical Waste Safely and Legally. (2024). TruMed. [Link]
-
Cytotoxic Therapy Administration. Child Cancer Network. [Link]
-
Best Practices For Drug Diversion Through Proper Handling. (2026). Secure Waste. [Link]
-
Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. (2021). Regulations.gov. [Link]
-
USP 800 & Hazardous Drug Disposal. (2025). Stericycle. [Link]
-
Guide for handling cytotoxic drugs and related waste. WorkSafe QLD. [Link]
-
Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. (2015). UW Environmental Health & Safety. [Link]
-
Handling Hazardous Drugs in the Health Care Setting. Indian Health Service. [Link]
-
NIOSH, USP <800>, and EPA: Update on All Things Hazardous. American Society of Health-System Pharmacists. [Link]
-
Implementation of a Safety program for handling hazardous drugs in a community hospital. (2008). Washington State Department of Labor & Industries. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]
Sources
- 1. cdc.gov [cdc.gov]
- 2. malsparo.com [malsparo.com]
- 3. mtpinnacle.com [mtpinnacle.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fermion.fi [fermion.fi]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. trumedwaste.com [trumedwaste.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. securewaste.net [securewaste.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
